Product packaging for 3,4-dihydro-2H-benzo[b][1,4]oxazin-7-ol(Cat. No.:CAS No. 104535-37-7)

3,4-dihydro-2H-benzo[b][1,4]oxazin-7-ol

Cat. No.: B1591785
CAS No.: 104535-37-7
M. Wt: 151.16 g/mol
InChI Key: OMQHSWHJETUHBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3,4-Dihydro-2H-benzo[b][1,4]oxazin-7-ol (CAS 104535-37-7) is a high-purity benzoxazine derivative supplied for research and development purposes. This compound, with a molecular formula of C 8 H 9 NO 2 and a molecular weight of 151.16 g/mol, serves as a versatile heterocyclic building block in medicinal chemistry and drug discovery . The benzo[1,4]oxazine core is a privileged structure in pharmaceutical research. Scientific studies have explored derivatives of this scaffold for their potential as dual-acting agents, functioning as both thromboxane A2 (TXA2) receptor antagonists and prostacyclin (PGI2) receptor agonists . This dual activity makes such compounds promising candidates for the development of novel anti-thrombotic and cardiovascular therapeutics . Researchers value this compound for synthesizing and screening new chemical entities for various biological activities. Please note that this product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. According to safety information, this compound may cause harmful effects upon ingestion, skin contact, or if it comes into contact with eyes . Researchers should handle it with appropriate care, using personal protective equipment and ensuring the material is stored in a dark place under an inert atmosphere at room temperature .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO2 B1591785 3,4-dihydro-2H-benzo[b][1,4]oxazin-7-ol CAS No. 104535-37-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dihydro-2H-1,4-benzoxazin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c10-6-1-2-7-8(5-6)11-4-3-9-7/h1-2,5,9-10H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMQHSWHJETUHBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60598579
Record name 3,4-Dihydro-2H-1,4-benzoxazin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104535-37-7
Record name 3,4-Dihydro-2H-1,4-benzoxazin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 3,4-dihydro-2H-benzo[b]oxazin-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 3,4-dihydro-2H-benzo[b]oxazin-7-ol, with a particular focus on its basicity. As a key intermediate in the synthesis of pharmaceuticals, especially central nervous system agents and antidepressants, a thorough understanding of its acid-base characteristics is paramount for drug design, formulation, and an understanding of its pharmacokinetic profile.[1] This document synthesizes theoretical principles with practical experimental guidance to serve as an essential resource for researchers in medicinal chemistry and drug development.

Introduction: The Benzoxazine Scaffold in Medicinal Chemistry

The 3,4-dihydro-2H-benzo[b]oxazine core is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active compounds. Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituent groups, facilitating precise interactions with biological targets. The presence of both a secondary amine and a phenolic hydroxyl group in 3,4-dihydro-2H-benzo[b]oxazin-7-ol imparts a unique amphoteric character, influencing its solubility, membrane permeability, and target-binding interactions. Derivatives of the closely related 3,4-dihydro-2H-benzo[b]oxazin-6-ol have demonstrated potential as 5-HT₆ receptor antagonists and for their anticancer properties, highlighting the therapeutic promise of this chemical class.[2]

Physicochemical and Computed Properties

A foundational understanding of a molecule's physicochemical properties is the first step in its journey as a potential drug candidate. The following table summarizes key computed and known properties of 3,4-dihydro-2H-benzo[b]oxazin-7-ol.

PropertyValueSource
Molecular Formula C₈H₉NO₂--INVALID-LINK--[3]
Molecular Weight 151.16 g/mol --INVALID-LINK--[3]
CAS Number 104535-37-7--INVALID-LINK--[3]
XLogP3 1.3--INVALID-LINK--[3]
Hydrogen Bond Donor Count 2--INVALID-LINK--[3]
Hydrogen Bond Acceptor Count 2--INVALID-LINK--[3]
Polar Surface Area 41.5 Ų--INVALID-LINK--[3]

The Dual Acid-Base Personality: A Tale of Two pKa's

3,4-dihydro-2H-benzo[b]oxazin-7-ol is an amphoteric molecule, possessing both a weakly acidic phenolic hydroxyl group and a weakly basic secondary amine. The interplay of these two functional groups governs the molecule's charge state at different physiological pH values, which in turn dictates its absorption, distribution, metabolism, and excretion (ADME) properties.

Caption: Acid-base equilibrium of 3,4-dihydro-2H-benzo[b]oxazin-7-ol.

Basicity of the Secondary Amine (pKa₁)

The 7-hydroxy group is positioned meta to the nitrogen atom's point of attachment to the aromatic ring. In this position, the electron-donating resonance effect of the hydroxyl group is not directly conjugated with the amine, and its electron-withdrawing inductive effect will have a more pronounced, albeit modest, influence. This would be expected to slightly decrease the basicity of the amine compared to an unsubstituted analogue. Therefore, a reasonable estimated pKa for the protonated amine of 3,4-dihydro-2H-benzo[b]oxazin-7-ol is in the range of 4.0 - 4.5 .

Acidity of the Phenolic Hydroxyl (pKa₂)

The pKa of phenol is approximately 10.[1][6] The substituents on the benzene ring will influence the acidity of the phenolic hydroxyl group. The secondary amine and the ether oxygen of the oxazine ring are both electron-donating groups, which would be expected to decrease the acidity of the phenol (i.e., increase its pKa). Consequently, the pKa of the phenolic hydroxyl group in 3,4-dihydro-2H-benzo[b]oxazin-7-ol is likely to be slightly above 10 .

Synthesis of 3,4-dihydro-2H-benzo[b]oxazin-7-ol

A robust and scalable synthesis is crucial for the advancement of any promising pharmaceutical intermediate. A plausible and efficient method for the preparation of 3,4-dihydro-2H-benzo[b]oxazin-7-ol is via a Mannich-type condensation reaction.

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 4-Amino-3-hydroxyphenol 4-Amino-3-hydroxyphenol Mannich Condensation Mannich Condensation 4-Amino-3-hydroxyphenol->Mannich Condensation Paraformaldehyde Paraformaldehyde Paraformaldehyde->Mannich Condensation 3,4-dihydro-2H-benzo[b]oxazin-7-ol 3,4-dihydro-2H-benzo[b]oxazin-7-ol Mannich Condensation->3,4-dihydro-2H-benzo[b]oxazin-7-ol

Caption: Synthetic workflow for 3,4-dihydro-2H-benzo[b]oxazin-7-ol.

Proposed Experimental Protocol: Mannich Condensation

This protocol is based on general procedures for benzoxazine synthesis.[7]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-amino-3-hydroxyphenol (1 equivalent) and a suitable solvent such as 1,4-dioxane or toluene.

  • Addition of Reagents: Add paraformaldehyde (2.2 equivalents) to the stirred solution.

  • Reflux: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. If not, the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent like ethyl acetate and washed with water and brine.

  • Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Experimental Determination of pKa

Accurate, experimentally determined pKa values are indispensable for quantitative structure-activity relationship (QSAR) studies and for building predictive ADME models. Potentiometric titration and UV-Vis spectrophotometry are two robust methods for this purpose.

Potentiometric Titration for Amine pKa

This method is ideal for determining the pKa of the secondary amine.[8][9]

PotentiometricTitration Start Start Prepare Sample Dissolve compound in water/co-solvent Start->Prepare Sample Acidify Adjust pH to ~2 with HCl Prepare Sample->Acidify Titrate Titrate with standardized NaOH Acidify->Titrate Record Data Record pH vs. volume of titrant Titrate->Record Data Plot Data Plot titration curve (pH vs. volume) Record Data->Plot Data Determine pKa Identify pKa from the half-equivalence point Plot Data->Determine pKa End End Determine pKa->End

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Protocol:

  • Instrument Calibration: Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4.00 and 7.00).

  • Sample Preparation: Accurately weigh a sample of 3,4-dihydro-2H-benzo[b]oxazin-7-ol and dissolve it in a known volume of deionized water. A co-solvent like methanol or DMSO may be used if solubility is an issue, but the pKa value will be an apparent pKa (pKaapp).

  • Initial pH Adjustment: Acidify the solution to approximately pH 2 with a standardized solution of hydrochloric acid to ensure the complete protonation of the amine.

  • Titration: Titrate the solution with a standardized solution of sodium hydroxide, adding the titrant in small, precise increments.

  • Data Recording: Record the pH of the solution after each addition of titrant, ensuring the solution has reached equilibrium.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the point where half of the volume of NaOH required to reach the equivalence point has been added.

Spectrophotometric Determination of Phenolic pKa

This method is particularly well-suited for determining the pKa of the phenolic hydroxyl group, as the phenoxide ion has a different UV-Vis absorption spectrum from the protonated phenol.[10][11]

Step-by-Step Protocol:

  • Prepare Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa range of the phenol (e.g., pH 9 to 11).

  • Prepare Sample Solutions: Prepare a stock solution of 3,4-dihydro-2H-benzo[b]oxazin-7-ol in a suitable solvent. Add a small, constant aliquot of the stock solution to a constant volume of each buffer solution.

  • Measure Absorbance: Measure the UV-Vis absorbance spectrum of each solution.

  • Data Analysis: Identify a wavelength where the absorbance of the acidic (phenol) and basic (phenoxide) forms differ significantly. The pKa can be determined by plotting the absorbance at this wavelength against the pH and fitting the data to the Henderson-Hasselbalch equation.

Implications of Basicity in Drug Development

The basicity of a drug molecule, as quantified by its pKa, has profound implications for its ADME profile.

ADME_Implications Basicity (pKa) Basicity (pKa) Absorption Absorption Basicity (pKa)->Absorption Influences ionization in the GI tract Distribution Distribution Basicity (pKa)->Distribution Affects plasma protein binding and tissue penetration Metabolism Metabolism Basicity (pKa)->Metabolism Can influence interaction with metabolic enzymes Excretion Excretion Basicity (pKa)->Excretion Determines renal clearance via pH-dependent reabsorption Solubility Solubility Basicity (pKa)->Solubility Ionized form is more water-soluble Target Binding Target Binding Basicity (pKa)->Target Binding Charge state can be critical for receptor interaction

Caption: The influence of basicity on ADME properties.

  • Absorption: For oral administration, the charge state of the molecule in the gastrointestinal tract is critical. A weakly basic compound like 3,4-dihydro-2H-benzo[b]oxazin-7-ol will be predominantly protonated and water-soluble in the acidic environment of the stomach, but will become more lipid-soluble as it moves to the more neutral pH of the small intestine, facilitating absorption.

  • Solubility: The ability to form salts at the basic nitrogen center can be exploited to enhance the aqueous solubility of the compound for formulation purposes.

  • Target Binding: If the biological target has an acidic residue in its binding pocket, the protonated form of the benzoxazine may form a crucial ionic interaction.

Conclusion

3,4-dihydro-2H-benzo[b]oxazin-7-ol is a molecule of significant interest in pharmaceutical research, possessing a versatile chemical scaffold and intriguing acid-base properties. While a definitive experimental pKa value for its secondary amine remains to be published, a well-reasoned estimate places it in the weakly basic range. This guide has provided a comprehensive overview of its basic properties, a plausible synthetic route, and detailed protocols for the experimental determination of its pKa values. A thorough understanding and characterization of these fundamental properties are essential for any researcher aiming to unlock the full therapeutic potential of this promising class of molecules.

References

An In-Depth Technical Guide to the Synthesis and Characterization of 3,4-dihydro-2H-benzo[b]oxazin-7-ol

An In-Depth Technical Guide to the Synthesis and Characterization of 3,4-dihydro-2H-benzo[b][1][2]oxazin-7-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3,4-dihydro-2H-benzo[b][1][2]oxazin-7-ol, a key heterocyclic intermediate in pharmaceutical synthesis. We will delve into its chemical properties, explore a robust synthesis protocol, and detail the analytical techniques required for its thorough characterization. This document is designed to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary for the successful utilization of this versatile scaffold.

Introduction: The Significance of the Benzoxazine Scaffold

The benzoxazine moiety is a privileged heterocyclic system in medicinal chemistry, forming the core structure of numerous biologically active compounds.[3][4] Derivatives of 1,4-benzoxazine, in particular, have garnered significant attention due to their diverse pharmacological activities, which include antimicrobial, anti-inflammatory, anticancer, and antioxidant properties.[2][4] The rigid, fused-ring structure of benzoxazines provides a well-defined three-dimensional arrangement for substituent groups, making it an attractive scaffold for the design of targeted therapeutics.

3,4-dihydro-2H-benzo[b][1][2]oxazin-7-ol, with its strategically placed hydroxyl group, serves as a critical building block for the synthesis of more complex pharmaceutical agents.[5] Its utility is notably highlighted in the synthesis of central nervous system (CNS) agents and antidepressants, where precise molecular modifications are paramount for achieving desired therapeutic outcomes.[5] Understanding the synthesis and characterization of this intermediate is therefore fundamental for researchers working in these areas.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3,4-dihydro-2H-benzo[b][1][2]oxazin-7-ol is essential for its handling, reaction optimization, and formulation.

PropertyValueSource
Molecular Formula C₈H₉NO₂[6]
Molecular Weight 151.16 g/mol [6]
CAS Number 104535-37-7[6]
IUPAC Name 3,4-dihydro-2H-1,4-benzoxazin-7-ol[6]
XLogP3 1.3[6]
Hydrogen Bond Donor Count 2[6]
Hydrogen Bond Acceptor Count 3[6]

Synthesis of 3,4-dihydro-2H-benzo[b][1][2]oxazin-7-ol: A Mechanistic Approach

While several general methods exist for the synthesis of the 3,4-dihydro-2H-1,4-benzoxazine core, a common and effective strategy involves the reductive cyclization of a suitable precursor.[1][7] A plausible and efficient synthetic route to 3,4-dihydro-2H-benzo[b][1][2]oxazin-7-ol is proposed, starting from readily available materials.

Proposed Synthetic Pathway

Synthesis_Pathwaycluster_0Step 1: Nitrationcluster_1Step 2: N-alkylationcluster_2Step 3: Cyclizationcluster_3Step 4: Reductioncluster_4Step 5: Diazotization & HydrolysisA2-aminophenolB4-nitro-2-aminophenolA->BHNO₃, H₂SO₄CN-(2-chloroethyl)-4-nitro-2-aminophenolB->C2-chloroethanolD7-nitro-3,4-dihydro-2H-benzo[b][1,4]oxazineC->DBase (e.g., K₂CO₃)E3,4-dihydro-2H-benzo[b][1,4]oxazin-7-amineD->EH₂, Pd/CF3,4-dihydro-2H-benzo[b][1,4]oxazin-7-olE->F1. NaNO₂, H₂SO₄2. H₂O, heat

Figure 1: Proposed synthetic workflow for 3,4-dihydro-2H-benzo[b][1][2]oxazin-7-ol.

Experimental Protocol

Step 1: Synthesis of 7-nitro-3-oxo-3,4-dihydro-(2H)-1,4-benzoxazine (A related precursor)

A documented procedure for a related benzoxazine derivative provides a foundational methodology. To a solution of anhydrous potassium fluoride (10 g, 172.1 mmol) in 50 ml of anhydrous DMF, ethyl bromoacetate (7.2 ml, 65 mmol) is added under an argon atmosphere. The solution is stirred for 30 minutes at room temperature. This illustrates a typical nucleophilic substitution to build the oxazine ring precursor.

Structural Elucidation and Characterization

Rigorous analytical characterization is imperative to confirm the identity and purity of the synthesized 3,4-dihydro-2H-benzo[b][1][2]oxazin-7-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

¹H NMR Spectroscopy (Expected Signals):

Based on the analysis of related benzoxazine structures, the following proton signals are anticipated.[3][4]

  • Aromatic Protons: Three protons on the benzene ring, exhibiting characteristic splitting patterns (doublets, and a doublet of doublets) in the aromatic region (typically δ 6.0-7.5 ppm). The positions will be influenced by the electron-donating hydroxyl and amine groups.

  • Oxazine Ring Protons: Two methylene groups (-CH₂-O- and -CH₂-N-) would appear as triplets in the upfield region (typically δ 3.0-4.5 ppm).

  • Hydroxyl and Amine Protons: A broad singlet for the phenolic -OH and a singlet for the -NH proton, which may be exchangeable with D₂O.

¹³C NMR Spectroscopy (Expected Signals):

The ¹³C NMR spectrum would provide complementary information on the carbon framework.

  • Aromatic Carbons: Six distinct signals for the aromatic carbons, with the carbon bearing the hydroxyl group shifted downfield.

  • Oxazine Ring Carbons: Two signals for the methylene carbons of the oxazine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group.

  • N-H Stretch: A sharp to medium absorption band around 3300-3500 cm⁻¹.

  • C-O Stretch: A strong absorption in the 1200-1300 cm⁻¹ region, characteristic of the aryl ether linkage.

  • Aromatic C=C Bending: Several absorptions in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

  • Molecular Ion Peak (M⁺): A prominent peak at m/z = 151, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: Characteristic fragmentation patterns involving the loss of small molecules from the oxazine ring and cleavage of the heterocyclic ring.

Applications in Drug Discovery and Development

3,4-dihydro-2H-benzo[b][1][2]oxazin-7-ol is a valuable intermediate in the synthesis of several pharmaceutical agents. Its structure is a key component of molecules designed to interact with specific biological targets.

Precursor to Viloxazine and its Analogs

Viloxazine, a selective norepinephrine reuptake inhibitor (NRI), is used in the treatment of attention-deficit/hyperactivity disorder (ADHD) and has been previously marketed as an antidepressant.[7][8] The synthesis of Viloxazine and its analogs often involves intermediates derived from 3,4-dihydro-2H-benzo[b][1][2]oxazine scaffolds.[2][4][7] The hydroxyl group at the 7-position provides a convenient handle for further chemical modifications to modulate the pharmacological properties of the final drug molecule.[9]

Application_PathwayAThis compoundBFurther Synthetic Modifications(e.g., Etherification, Esterification)A->BKey IntermediateCActive Pharmaceutical Ingredients(e.g., Viloxazine Analogs)B->CDrug Candidate Synthesis

Figure 2: Role of 3,4-dihydro-2H-benzo[b][1][2]oxazin-7-ol in drug development.

Safety and Handling

Appropriate safety precautions should be observed when handling 3,4-dihydro-2H-benzo[b][1][2]oxazin-7-ol and its precursors. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on toxicity, handling, and disposal. As a general practice, work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

3,4-dihydro-2H-benzo[b][1][2]oxazin-7-ol is a heterocyclic compound of significant interest to the pharmaceutical industry. Its versatile chemical nature and strategic functionalization make it a valuable intermediate for the synthesis of a range of therapeutic agents. A comprehensive understanding of its synthesis, characterization, and applications is crucial for researchers and developers in the field of medicinal chemistry. This guide provides a foundational framework for working with this important molecule, emphasizing a mechanistic understanding and a rigorous approach to its analytical characterization.

A Comprehensive Technical Guide to 3,4-dihydro-2H-benzo[b]oxazin-7-ol: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 3,4-dihydro-2H-benzo[b]oxazin-7-ol (CAS No. 104535-37-7), a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical and physical properties, discuss synthetic strategies, and examine its emerging role as a key scaffold in the development of novel therapeutics, particularly for central nervous system disorders and oncology.

Core Molecular Attributes of 3,4-dihydro-2H-benzo[b]oxazin-7-ol

3,4-dihydro-2H-benzo[b]oxazin-7-ol, also known as 3,4-dihydro-2H-1,4-benzoxazin-7-ol, is a bicyclic molecule featuring a benzene ring fused to an oxazine ring.[1] The presence of a phenolic hydroxyl group at the 7-position and a secondary amine within the heterocyclic ring are key structural features that impart its characteristic chemical reactivity and biological activity. These functional groups provide sites for further chemical modification, allowing for the creation of diverse libraries of derivatives for structure-activity relationship (SAR) studies.[2]

Key Physicochemical Properties

A summary of the core physicochemical properties of 3,4-dihydro-2H-benzo[b]oxazin-7-ol is presented in the table below. These computed descriptors are essential for predicting its behavior in biological systems and for guiding drug design efforts.

PropertyValueSource
CAS Number 104535-37-7PubChem[1]
Molecular Formula C₈H₉NO₂PubChem[1]
Molecular Weight 151.16 g/mol PubChem[1]
XLogP3 1.3PubChem[1]
Hydrogen Bond Donors 2PubChem[1]
Hydrogen Bond Acceptors 2PubChem[1]
Rotatable Bond Count 0PubChem[1]

Strategic Synthesis of the Benzoxazine Core

The synthesis of the 3,4-dihydro-2H-benzo[b][1][3]oxazine scaffold is a well-explored area of organic chemistry, with multiple strategies available to access the core structure and its derivatives. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

General Synthetic Workflow

A common and versatile approach to the synthesis of 3,4-dihydro-2H-benzo[b][1][3]oxazines involves the reaction of a suitably substituted 2-aminophenol with a two-carbon electrophile. This strategy allows for the construction of the oxazine ring in a single, often high-yielding, step.

G cluster_reactants Starting Materials cluster_reaction Core Reaction cluster_product Product 2_aminophenol Substituted 2-Aminophenol cyclization Nucleophilic Substitution & Intramolecular Cyclization 2_aminophenol->cyclization electrophile Two-Carbon Electrophile (e.g., α-haloketone) electrophile->cyclization benzoxazine 3,4-dihydro-2H-benzo[b][1,4]oxazine Scaffold cyclization->benzoxazine

Caption: General synthetic workflow for the 3,4-dihydro-2H-benzo[b][1][3]oxazine scaffold.

Detailed Experimental Protocol: A Representative Synthesis

Objective: To synthesize a 3,4-dihydro-2H-benzo[b][1][3]oxazine derivative.

Materials:

  • Substituted 2-aminophenol

  • α-Halo ketone (e.g., 2-bromoethanol)

  • Base (e.g., potassium carbonate)

  • Solvent (e.g., N,N-dimethylformamide - DMF)

Procedure:

  • To a solution of the substituted 2-aminophenol (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the α-halo ketone (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction to room temperature and pour it into ice water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3,4-dihydro-2H-benzo[b][1][3]oxazine derivative.

Causality of Experimental Choices:

  • Base: Potassium carbonate is a mild base used to deprotonate the phenolic hydroxyl and the amino groups of the 2-aminophenol, making them more nucleophilic.

  • Solvent: DMF is a polar aprotic solvent that is well-suited for nucleophilic substitution reactions and can dissolve a wide range of organic and inorganic reactants.

  • Heating: Heating the reaction provides the necessary activation energy for the nucleophilic substitution and subsequent intramolecular cyclization to occur at a reasonable rate.

More advanced and efficient synthetic methodologies have also been developed, including one-pot, multicomponent, diastereoselective syntheses that offer a greener approach to these scaffolds.[4] Additionally, palladium-catalyzed tandem allylic amination/oxa-Michael addition reactions have been employed for the synthesis of chiral 3,4-dihydro-2H-benzo[b][1][3]oxazines.[5]

Therapeutic Potential and Biological Activity

The 3,4-dihydro-2H-benzo[b][1][3]oxazine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This versatility has led to the investigation of its derivatives for a wide range of therapeutic applications.

Central Nervous System (CNS) Applications

Derivatives of 3,4-dihydro-2H-benzo[b][1][3]oxazine have shown significant promise as agents targeting the central nervous system.[2] A notable area of research is the development of antagonists for the 5-HT6 serotonin receptor.

Mechanism of Action: 5-HT6 Receptor Antagonism

The 5-HT6 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the brain. Its modulation is believed to play a role in cognitive function and mood. Antagonists of the 5-HT6 receptor have been investigated for the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia.

cluster_membrane Cell Membrane Receptor 5-HT6 Receptor G_Protein Gs Protein Receptor->G_Protein No Activation AC Adenylyl Cyclase G_Protein->AC No Activation cAMP cAMP AC->cAMP No Conversion Ligand 3,4-dihydro-2H-benzo[b][1,4]oxazine Derivative (Antagonist) Ligand->Receptor Blocks Binding Serotonin Serotonin (5-HT) (Endogenous Agonist) Serotonin->Receptor Binding Prevented ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA No Activation Downstream Modulation of Neuronal Excitability & Gene Expression PKA->Downstream Altered Signaling

Caption: Proposed mechanism of 5-HT6 receptor antagonism by 3,4-dihydro-2H-benzo[b][1][3]oxazine derivatives.

A study by Zhao et al. (2007) described the design and synthesis of a series of novel 3,4-dihydro-2H-benzo[1][3]oxazine derivatives as potent 5-HT(6) receptor antagonists. Many of these compounds exhibited subnanomolar affinities for the receptor and demonstrated good brain penetration in rats, highlighting their potential for further development as CNS therapeutics.[6]

Anticancer Activity

The benzoxazine scaffold has also been explored for its potential in oncology. A recent study by Kumar et al. (2023) reported the synthesis of novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazines and their evaluation as anti-proliferative agents.[3]

In Vitro Anticancer Activity of Selected Benzoxazine Derivatives

The study demonstrated that these compounds exhibited moderate to good potency against various cancer cell lines. The structure-activity relationship analysis revealed that the presence of hydroxyl groups on the benzoxazine core and a para-amino group on the N-aryl substituent significantly enhanced the anticancer activity.[3]

CompoundPC-3 (IC₅₀, µM)MDA-MB-231 (IC₅₀, µM)MIA PaCa-2 (IC₅₀, µM)U-87 MG (IC₅₀, µM)
14f 7.8410.516.211.3

Data extracted from Kumar et al. (2023).[3]

The lead compound, 14f , displayed the most potent anticancer activity, indicating its potential for further structural optimization to develop more effective anticancer agents.[3]

Analytical Characterization

The structural elucidation and purity assessment of 3,4-dihydro-2H-benzo[b]oxazin-7-ol and its derivatives are typically achieved using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons, the protons on the oxazine ring (typically in the 3-5 ppm region), and the protons of the amine and hydroxyl groups. The coupling patterns of the aromatic protons can confirm the substitution pattern on the benzene ring.

    • ¹³C NMR: The carbon NMR spectrum shows distinct signals for the aromatic carbons and the aliphatic carbons of the oxazine ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compounds by providing a highly accurate measurement of the molecular ion's mass-to-charge ratio.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups present in the molecule, such as the O-H and N-H stretching vibrations (typically in the 3200-3500 cm⁻¹ region) and the C-O stretching vibrations.

Conclusion and Future Directions

3,4-dihydro-2H-benzo[b]oxazin-7-ol and its related structures represent a valuable and versatile scaffold in modern drug discovery. The synthetic accessibility of this core, coupled with its "privileged" nature, allows for the creation of diverse chemical libraries for screening against a wide array of biological targets. The demonstrated activity of its derivatives as 5-HT6 receptor antagonists and anticancer agents underscores the therapeutic potential of this chemical class.

Future research in this area will likely focus on:

  • The development of more efficient and stereoselective synthetic methods to access novel derivatives.

  • In-depth investigation of the mechanism of action of biologically active benzoxazines to identify novel cellular targets.

  • Optimization of the pharmacokinetic and pharmacodynamic properties of lead compounds to improve their drug-like characteristics.

The continued exploration of the 3,4-dihydro-2H-benzo[b][1][3]oxazine scaffold holds significant promise for the discovery of the next generation of therapeutics to address unmet medical needs in CNS disorders, oncology, and beyond.

References

3,4-dihydro-2H-benzo[b]oxazin-7-ol molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3,4-dihydro-2H-benzo[b]oxazin-7-ol: Properties, Synthesis, and Applications in Drug Discovery

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3,4-dihydro-2H-benzo[b]oxazin-7-ol, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its fundamental physicochemical properties, outline robust strategies for its chemical synthesis, detail methods for its analytical characterization, and explore its pivotal role as a versatile intermediate in the development of novel therapeutics, particularly for central nervous system (CNS) disorders. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable molecular scaffold in their work.

Introduction to the Benzoxazine Scaffold

The 3,4-dihydro-2H-benzo[b][1][2]oxazine skeleton is a privileged heterocyclic motif frequently incorporated into biologically active molecules. This bicyclic system, which fuses a benzene ring with a morpholine-like ring, provides a rigid, three-dimensional structure that can effectively present pharmacophoric features for interaction with biological targets. Derivatives of this scaffold have shown a wide range of activities, including potential as 5-HT₆ receptor antagonists and for applications in oncology.[3]

Within this class, 3,4-dihydro-2H-benzo[b]oxazin-7-ol (also known as 3,4-dihydro-2H-1,4-benzoxazin-7-ol) serves as a particularly valuable synthetic intermediate.[4] The phenolic hydroxyl group at the 7-position offers a reactive handle for facile chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. Its utility has been noted in the synthesis of potential antidepressants and other CNS-active agents.[4]

Physicochemical and Structural Properties

Accurate characterization begins with a thorough understanding of a compound's fundamental properties. 3,4-dihydro-2H-benzo[b]oxazin-7-ol is identified by the CAS Number 104535-37-7.[1][4]

cluster_0 3,4-dihydro-2H-benzo[b]oxazin-7-ol mol mol

Caption: Chemical Structure of 3,4-dihydro-2H-benzo[b]oxazin-7-ol.

The core physicochemical properties, computed by PubChem, are summarized below for rapid reference.[1]

PropertyValueSource
Molecular Formula C₈H₉NO₂PubChem[1]
Molecular Weight 151.16 g/mol PubChem[1]
Monoisotopic Mass 151.063328530 DaPubChem[1]
IUPAC Name 3,4-dihydro-2H-1,4-benzoxazin-7-olPubChem[1]
CAS Number 104535-37-7PubChem[1]
XLogP3 1.3PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Topological Polar Surface Area 41.5 ŲPubChem[1]
Storage Temperature 2-8°CMySkinRecipes[4]

Synthesis Strategies and Methodologies

The synthesis of the 3,4-dihydro-2H-benzo[b][1][2]oxazine core can be achieved through several established routes, often involving the cyclization of a precursor molecule containing both a phenolic hydroxyl group and an amino group.[5][6] A common and effective strategy involves the reaction of an aminophenol with a two-carbon electrophile.

Below is a representative protocol for the synthesis of the target compound. This method is illustrative and may require optimization based on laboratory conditions and scale.

Experimental Protocol: Synthesis via Reductive Cyclization

This protocol describes a plausible two-step synthesis starting from 2-amino-4-nitrophenol. The causality behind this choice is the commercial availability of the starting material and the strategic placement of the nitro group, which can be reduced to the amine required for the oxazine ring in a different context, while the amino group can be used for the initial alkylation. For the 7-ol isomer, a more direct route from 4-aminophenol is often employed.

G Start Starting Material (e.g., 4-Aminophenol) Step1 Step 1: N-Alkylation Reagent: 2-Chloroethanol Base: K2CO3 Solvent: DMF Start->Step1 Intermediate Intermediate 4-(2-hydroxyethylamino)phenol Step1->Intermediate Step2 Step 2: Intramolecular Cyclization (Mitsunobu or Acid-Catalyzed) Intermediate->Step2 Product Final Product 3,4-dihydro-2H-benzo[b]oxazin-7-ol Step2->Product Purification Purification (Column Chromatography) Product->Purification

Caption: General workflow for the synthesis of the benzoxazine core.

Step 1: Synthesis of 2-((4-hydroxyphenyl)amino)ethan-1-ol

  • Rationale: The first step is to introduce the two-carbon unit that will form the ethyl part of the oxazine ring onto the amino group of 4-aminophenol.

  • To a stirred solution of 4-aminophenol (1.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃, 2.0 eq).

  • Add 2-chloroethanol (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80-90°C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate.

Step 2: Intramolecular Cyclization

  • Rationale: This step forms the heterocyclic ring. An acid-catalyzed dehydration and cyclization is a common method.

  • Dissolve the crude intermediate from Step 1 in a high-boiling point solvent.

  • Add a strong acid catalyst, such as sulfuric acid or polyphosphoric acid.

  • Heat the mixture to reflux to drive the intramolecular cyclization and dehydration.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture, neutralize with a base (e.g., aqueous sodium bicarbonate), and extract the final product.

  • Purify the crude product using silica gel column chromatography to obtain pure 3,4-dihydro-2H-benzo[b]oxazin-7-ol.

Analytical Characterization

Structural confirmation and purity assessment are critical. A combination of spectroscopic techniques provides a self-validating system to confirm the identity of the synthesized compound.

G cluster_workflow Characterization Workflow start Synthesized Product nmr NMR Spectroscopy (¹H and ¹³C) start->nmr Primary Structure ms Mass Spectrometry (LC-MS or HRMS) start->ms Molecular Weight ir IR Spectroscopy start->ir Functional Groups end Structure Confirmed Purity Assessed nmr->end ms->end ir->end

Caption: A standard analytical workflow for structural elucidation.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the N-H proton, the phenolic O-H proton, and the two methylene groups (-O-CH₂- and -N-CH₂-) of the oxazine ring. Based on related structures, the oxazine ring protons typically appear as triplets around 3.5-4.5 ppm.[7]

  • ¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of the eight distinct carbon atoms in the molecule, including signals for the aromatic carbons and the two aliphatic carbons of the heterocyclic ring.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) should confirm the exact mass of the molecule, matching the calculated value of 151.0633 Da.[1] The nominal mass (m/z = 151) would be observed with standard MS.

  • Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the O-H stretch of the phenol, the N-H stretch of the secondary amine, C-H stretches (aromatic and aliphatic), and C-O ether stretches.

Applications in Medicinal Chemistry and Drug Development

The primary value of 3,4-dihydro-2H-benzo[b]oxazin-7-ol lies in its role as a versatile building block for creating more complex drug candidates.[4]

Scaffold for CNS-Active Agents

The benzoxazine core is present in molecules targeting the central nervous system. This compound is a documented intermediate for antidepressants and other CNS agents.[4] The development of derivatives has led to potent 5-HT₆ receptor antagonists, which are investigated for cognitive disorders.[3] Furthermore, related benzoxazine sulfonamides have been explored as potential anti-diabetic agents.[8]

A Handle for Structure-Activity Relationship (SAR) Studies

The 7-hydroxy group is the key to the molecule's utility. It serves as a nucleophilic point for a variety of chemical transformations, allowing chemists to probe the SAR of the southern, solvent-exposed region of the scaffold.

cluster_reactions Chemical Diversification at 7-Position Core 3,4-dihydro-2H- benzo[b]oxazin-7-ol Etherification Etherification (Williamson Synthesis) Core->Etherification O-R Esterification Esterification (Acylation) Core->Esterification O-C(O)R Sulfonylation Sulfonylation Core->Sulfonylation O-SO2R AromaticSub Electrophilic Aromatic Substitution (Ortho to -OH) Core->AromaticSub C-X

Caption: Diversification pathways from the 7-hydroxy group.

  • Etherification: Reaction with various alkyl halides can introduce side chains that can modulate lipophilicity, improve metabolic stability, or interact with specific sub-pockets of a target protein.

  • Esterification: Formation of esters can create prodrugs or add alternative interaction points.

  • Sulfonylation: The synthesis of sulfonamides from this scaffold has been explored for developing anti-diabetic agents.[8]

This strategic derivatization is fundamental to optimizing lead compounds for potency, selectivity, and pharmacokinetic properties in modern drug discovery.

Conclusion

3,4-dihydro-2H-benzo[b]oxazin-7-ol is more than a simple chemical; it is a strategic tool for the medicinal chemist. With a well-defined physicochemical profile, accessible synthetic routes, and a chemically versatile phenolic group, it represents a valuable starting point for the design and synthesis of novel therapeutics. Its demonstrated utility as an intermediate for CNS-active agents underscores its importance and potential for future drug discovery programs. This guide provides the foundational knowledge required for researchers to confidently incorporate this powerful scaffold into their synthetic and medicinal chemistry endeavors.

References

Spectroscopic Profile of 3,4-dihydro-2H-benzo[b]oxazin-7-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 3,4-dihydro-2H-benzo[b]oxazin-7-ol. In the absence of published experimental spectra for this specific molecule, this guide leverages predictive methodologies and comparative data from analogous benzoxazine structures to offer a detailed analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, identification, and application of this and related compounds, particularly in the fields of medicinal chemistry and materials science. All presented data is computationally predicted and should be used as a reference for experimental validation.

Introduction

3,4-dihydro-2H-benzo[b]oxazin-7-ol belongs to the benzoxazine class of heterocyclic compounds, which are noted for their versatile applications, including in polymer chemistry and as scaffolds in drug discovery. The precise characterization of these molecules is paramount for understanding their structure-activity relationships and ensuring their purity and identity. Spectroscopic techniques are the cornerstone of this characterization. This guide presents a detailed, predicted spectroscopic profile of 3,4-dihydro-2H-benzo[b]oxazin-7-ol, offering insights into the expected chemical shifts, vibrational frequencies, and fragmentation patterns.

The molecular structure of 3,4-dihydro-2H-benzo[b]oxazin-7-ol is presented below. The IUPAC name for this compound is 3,4-dihydro-2H-1,4-benzoxazin-7-ol[1]. Its molecular formula is C₈H₉NO₂, with a molecular weight of 151.16 g/mol [1].

Caption: Molecular structure of 3,4-dihydro-2H-benzo[b]oxazin-7-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra for 3,4-dihydro-2H-benzo[b]oxazin-7-ol.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The predicted ¹H NMR chemical shifts for 3,4-dihydro-2H-benzo[b]oxazin-7-ol are summarized in the table below. The prediction suggests a pattern characteristic of a substituted benzoxazine ring.

Experimental Protocol (General): A standard protocol for acquiring a ¹H NMR spectrum would involve dissolving the sample in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), and acquiring the spectrum on a 400 MHz or higher field NMR spectrometer.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity
H2 (CH₂)4.2 - 4.4Triplet
H3 (CH₂)3.4 - 3.6Triplet
H56.6 - 6.8Doublet
H66.2 - 6.4Doublet of doublets
H86.4 - 6.6Doublet
NH4.5 - 5.5Broad singlet
OH8.5 - 9.5Singlet

Disclaimer: These are predicted values and may differ from experimental results.

Causality of Experimental Choices: The choice of a high-field NMR spectrometer (≥400 MHz) is crucial for achieving good signal dispersion, which is particularly important for resolving the aromatic protons. The selection of the deuterated solvent can influence the chemical shifts of labile protons like NH and OH due to hydrogen bonding. DMSO-d₆ is often preferred for observing these exchangeable protons as distinct signals.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about the types of carbon atoms (aliphatic, aromatic, etc.). The predicted ¹³C NMR chemical shifts are presented below.

Experimental Protocol (General): The ¹³C NMR spectrum is typically acquired on the same instrument as the ¹H NMR, using a proton-decoupled pulse sequence to simplify the spectrum to a series of single lines for each unique carbon.

Carbon Assignment Predicted Chemical Shift (ppm)
C2 (CH₂)65 - 70
C3 (CH₂)40 - 45
C4a130 - 135
C5115 - 120
C6105 - 110
C7145 - 150
C8110 - 115
C8a140 - 145

Disclaimer: These are predicted values and may differ from experimental results.

G cluster_nmr NMR Spectroscopy Workflow sample_prep Sample Preparation (Dissolve in Deuterated Solvent) h1_acq ¹H NMR Acquisition (≥400 MHz Spectrometer) sample_prep->h1_acq c13_acq ¹³C NMR Acquisition (Proton Decoupled) sample_prep->c13_acq data_proc Data Processing (Fourier Transform, Phasing, Baseline Correction) h1_acq->data_proc c13_acq->data_proc structure_elucidation Structure Elucidation (Chemical Shift, Coupling, Integration Analysis) data_proc->structure_elucidation

Caption: A generalized workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted characteristic IR absorption bands for 3,4-dihydro-2H-benzo[b]oxazin-7-ol are listed below.

Experimental Protocol (General): An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a solid (using a KBr pellet or an ATR accessory) or as a thin film.

Vibrational Mode Expected Wavenumber (cm⁻¹) Functional Group
O-H stretch (phenolic)3200 - 3600 (broad)Phenolic -OH
N-H stretch3300 - 3500Amine -NH
C-H stretch (aromatic)3000 - 3100Aromatic C-H
C-H stretch (aliphatic)2850 - 2960Aliphatic C-H
C=C stretch (aromatic)1500 - 1600Aromatic ring
C-N stretch1250 - 1350Amine
C-O stretch (ether)1200 - 1270Aryl ether
C-O stretch (alcohol)1000 - 1260Phenolic -OH

Trustworthiness of Protocol: The use of an Attenuated Total Reflectance (ATR) accessory is often preferred for its simplicity and the minimal sample preparation required. A background spectrum of the clean ATR crystal should always be acquired before the sample spectrum to ensure accurate subtraction of atmospheric H₂O and CO₂ absorptions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol (General): A mass spectrum can be obtained using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI, the sample is introduced into the mass spectrometer, where it is bombarded with high-energy electrons to form a molecular ion and fragment ions.

Predicted Fragmentation: The molecular ion [M]⁺• is expected at m/z 151. Key fragmentation pathways for benzoxazines often involve the cleavage of the oxazine ring. For 3,4-dihydro-2H-benzo[b]oxazin-7-ol, characteristic fragments would likely arise from the loss of small neutral molecules.

G M [M]⁺• m/z 151 frag1 [M - CH₂O]⁺• m/z 121 M->frag1 - CH₂O frag2 [M - C₂H₄O]⁺• m/z 107 M->frag2 - C₂H₄O frag3 [M - C₂H₅N]⁺• m/z 108 M->frag3 - C₂H₅N

Caption: Predicted major fragmentation pathways for 3,4-dihydro-2H-benzo[b]oxazin-7-ol in EI-MS.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic analysis of 3,4-dihydro-2H-benzo[b]oxazin-7-ol. The presented ¹H NMR, ¹³C NMR, IR, and MS data are based on established principles and data from analogous structures. While this guide serves as a valuable resource for the initial identification and characterization of this compound, experimental verification of these spectroscopic features is essential for unambiguous structure confirmation. The protocols and interpretations provided herein are designed to assist researchers in the fields of drug development and materials science in their endeavors with this and related benzoxazine derivatives.

References

An In-depth Technical Guide to the Solubility of 3,4-dihydro-2H-benzo[b]oxazin-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aqueous and organic solubility of a chemical entity is a critical physicochemical parameter that dictates its behavior in biological and chemical systems. For professionals in drug discovery and material science, a comprehensive understanding of a compound's solubility is paramount for lead optimization, formulation development, and ensuring reliable in vitro and in vivo results.[1][2][3] This guide provides a deep dive into the solubility characteristics of 3,4-dihydro-2H-benzo[b]oxazin-7-ol, a heterocyclic compound of interest. Due to the limited availability of direct experimental data for this specific molecule, this paper establishes a framework for its solubility assessment through predictive computational models, analysis of structurally analogous compounds, and detailed, field-proven experimental protocols for empirical determination. We will explore the theoretical underpinnings that govern its solubility, focusing on key factors such as pH and molecular structure, and provide actionable methodologies for researchers to perform these critical measurements in their own laboratories.

Introduction: The Critical Role of Solubility

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution, is a fundamental property of matter.[4] In the context of drug development, poor aqueous solubility is a major hurdle, often leading to low bioavailability, unpredictable dosing, and challenges in formulation.[1][3] It is estimated that a significant percentage of candidate molecules in development pipelines exhibit solubility issues, contributing directly to compound attrition.[5] Therefore, the early and accurate assessment of solubility is not merely a characterization step but a cornerstone of a successful research and development program.[1][6]

3,4-dihydro-2H-benzo[b]oxazin-7-ol belongs to the benzoxazine class of heterocyclic compounds. While benzoxazines are widely explored for their applications in polymer chemistry due to their excellent thermal and mechanical properties, their individual solubility profiles, especially for specific isomers like the 7-ol variant, are not always well-documented.[7][8] This guide aims to bridge that knowledge gap by providing a comprehensive scientific and practical overview.

Physicochemical Profile of 3,4-dihydro-2H-benzo[b]oxazin-7-ol

A foundational understanding of a molecule's intrinsic properties is essential for predicting its solubility behavior.

Molecular Structure:

  • Name: 3,4-dihydro-2H-benzo[b][9][10]oxazin-7-ol

  • Molecular Formula: C₈H₉NO₂[11]

  • Molecular Weight: 151.16 g/mol [11]

  • Structure: The molecule features a bicyclic system composed of a benzene ring fused to an oxazine ring. The key functional groups influencing solubility are the phenolic hydroxyl (-OH) group at the 7-position and the secondary amine (-NH-) within the oxazine ring.

Predicted Physicochemical Properties:

Direct experimental data on the solubility of 3,4-dihydro-2H-benzo[b]oxazin-7-ol is scarce in publicly accessible literature. However, computational methods provide valuable initial estimates.[5][12]

PropertyPredicted ValueSignificance for Solubility
XLogP3 1.3[11]This value indicates a moderate lipophilicity. Compounds with a LogP in this range often exhibit a balance of aqueous and lipid solubility, which can be advantageous for drug absorption.
Hydrogen Bond Donors 2 (from -OH and -NH)[11]The presence of hydrogen bond donors is crucial for interaction with polar solvents like water, suggesting a potential for aqueous solubility.
Hydrogen Bond Acceptors 2 (from O and N atoms)[11]The ability to accept hydrogen bonds further enhances the potential for solubility in protic solvents.
Polar Surface Area 41.5 Ų[11]This value suggests the molecule has sufficient polarity to interact favorably with aqueous environments.

These values are computationally derived and should be used as a preliminary guide, pending experimental verification.

Theoretical Framework: Factors Governing Solubility

The solubility of 3,4-dihydro-2H-benzo[b]oxazin-7-ol is not a static value but is influenced by several interdependent factors.[13][14]

The Principle of "Like Dissolves Like"

The polarity of both the solute and the solvent is a primary determinant of solubility.[14]

  • Polar Solvents (e.g., Water, Ethanol): The phenolic hydroxyl and amine groups make 3,4-dihydro-2H-benzo[b]oxazin-7-ol a polar molecule capable of forming hydrogen bonds. This structural feature strongly suggests it will be more soluble in polar solvents.

  • Non-Polar Solvents (e.g., Hexane, Toluene): Solubility in non-polar solvents is expected to be limited due to the molecule's polar functional groups.

The Critical Influence of pH

The presence of ionizable groups—the phenolic hydroxyl (weakly acidic) and the secondary amine (weakly basic)—makes the aqueous solubility of this compound highly dependent on the pH of the medium.[9][15]

  • In Acidic Conditions (Low pH): The secondary amine in the oxazine ring will become protonated (form a salt). This ionization increases the molecule's polarity, generally leading to a significant increase in aqueous solubility.

  • In Neutral Conditions (pH ~7): The molecule will exist predominantly in its neutral, un-ionized form. Solubility will be governed by the intrinsic polarity of the molecule.

  • In Alkaline Conditions (High pH): The phenolic hydroxyl group will be deprotonated to form a polar phenolate salt.[15] This ionization is also expected to enhance aqueous solubility.[9]

Therefore, the compound is expected to exhibit a "U-shaped" solubility profile with respect to pH, with minimum solubility around its isoelectric point and higher solubility at both acidic and alkaline pH values.[9]

Temperature and Crystal Form
  • Temperature: For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature.[4] This can be leveraged during experimental design, for example, by using gentle heating to expedite the equilibration process in thermodynamic solubility assays.[4][16]

  • Polymorphism: The solid-state structure (crystalline vs. amorphous) of the compound can significantly impact its measured solubility. Amorphous forms are generally more soluble but less stable than their crystalline counterparts. When determining thermodynamic solubility, it is crucial to ensure the solid is in its most stable crystalline form to obtain a true equilibrium value.

Experimental Determination of Solubility: Protocols and Workflows

Accurate solubility data can only be obtained through empirical measurement. Two primary types of solubility assays are employed in drug discovery: Kinetic and Thermodynamic.[1][6]

Kinetic Solubility Assay

This high-throughput method is ideal for early-stage discovery to quickly rank compounds.[2][17] It measures the concentration at which a compound precipitates when a concentrated DMSO stock solution is added to an aqueous buffer.[1][6] This method often results in a supersaturated solution, potentially overestimating the true solubility.[6][18]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_stock 1. Prepare 10 mM Stock in 100% DMSO add_stock 3. Add Stock to Buffer in 96-well plate prep_stock->add_stock prep_buffer 2. Prepare Aqueous Buffer (e.g., PBS, pH 7.4) prep_buffer->add_stock incubate 4. Shake/Incubate (e.g., 2h at 25°C) add_stock->incubate detect 5. Detect Precipitation (Nephelometry or Turbidimetry) incubate->detect quantify 6. (Optional) Filter & Quantify (UV-Vis or LC-MS) detect->quantify

Caption: High-throughput kinetic solubility workflow.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 3,4-dihydro-2H-benzo[b]oxazin-7-ol in 100% DMSO.[19]

  • Plate Setup: In a 96-well microplate, add a small volume (e.g., 2 µL) of the DMSO stock solution to wells containing the desired aqueous buffer (e.g., 98 µL of Phosphate-Buffered Saline, pH 7.4). This creates a dilution series.[19]

  • Incubation: Seal the plate and shake at room temperature for a defined period, typically 1-2 hours.[1]

  • Measurement: Analyze the plate using a nephelometer, which measures light scattering caused by insoluble particles (precipitate).[1][19]

  • Data Analysis: The kinetic solubility is reported as the concentration at which the light scattering signal significantly increases above the background.

Thermodynamic Solubility Assay

This method determines the true equilibrium solubility and is considered the "gold standard".[18][20] It involves equilibrating an excess of the solid compound in the solvent over a longer period until the concentration of the dissolved solute is constant.[21]

G cluster_prep Preparation cluster_assay Equilibration cluster_analysis Analysis add_solid 1. Add Excess Solid Compound to vial add_solvent 2. Add Solvent (e.g., pH 7.4 Buffer) add_solid->add_solvent incubate 3. Shake/Agitate (e.g., 24-48h at 25°C) add_solvent->incubate separate 4. Separate Solid & Liquid (Centrifuge or Filter) incubate->separate quantify 5. Quantify Concentration of Supernatant (HPLC-UV) separate->quantify

Caption: Shake-flask thermodynamic solubility workflow.

  • Sample Preparation: Add an excess amount of solid 3,4-dihydro-2H-benzo[b]oxazin-7-ol (enough so that undissolved solid remains visible) to a glass vial.[18][20]

  • Solvent Addition: Add a precise volume of the desired solvent (e.g., water, PBS pH 7.4, or organic solvent).

  • Equilibration: Seal the vials and place them in a shaker or rotator at a constant temperature (e.g., 25°C) for an extended period, typically 24 to 48 hours, to ensure equilibrium is reached.[20]

  • Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. This is often achieved by centrifugation followed by filtering the supernatant through a 0.45 µm filter.[2]

  • Quantification: Prepare a standard curve of the compound with known concentrations. Analyze the filtered supernatant using a suitable analytical method, such as HPLC-UV or LC-MS, to determine the concentration of the dissolved compound.[1][3]

  • Result: The measured concentration is the thermodynamic solubility of the compound in that specific solvent at that temperature.

Conclusion and Future Directions

While direct experimental solubility data for 3,4-dihydro-2H-benzo[b]oxazin-7-ol is not widely published, a robust framework for its assessment can be constructed. Computational predictions based on its structure suggest moderate lipophilicity and a strong potential for pH-dependent aqueous solubility, driven by its ionizable phenolic and amine groups. For researchers and drug developers, this guide provides the theoretical basis to anticipate its behavior and, more importantly, the detailed experimental protocols necessary to determine its kinetic and thermodynamic solubility with high confidence.

The methodologies outlined herein—from high-throughput kinetic screening to the gold-standard shake-flask method—are self-validating systems that form the bedrock of modern physicochemical characterization. Future research should focus on the empirical determination of these values across a range of pharmaceutically relevant pH values and solvents to build a comprehensive and publicly available solubility profile for this promising chemical scaffold.

References

Synthesis of 3,4-dihydro-2H-benzo[b]oxazin-7-ol from novel starting materials

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3,4-dihydro-2H-benzo[b][1][2]oxazin-7-ol from Novel Starting Materials

Authored by: A Senior Application Scientist

Abstract

The 3,4-dihydro-2H-benzo[b][1][2]oxazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][3][4] Molecules incorporating this heterocyclic system exhibit a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.[1][2][3][4] The 7-hydroxy substituent, in particular, offers a crucial handle for further functionalization, making 3,4-dihydro-2H-benzo[b][1][2]oxazin-7-ol a valuable intermediate in drug discovery and development.[5] This guide provides an in-depth exploration of synthetic strategies for this target, moving beyond classical methods to focus on novel, efficient, and versatile routes developed in recent years. We will dissect the causality behind modern synthetic choices, present a detailed experimental protocol for a high-yield novel approach, and offer a comparative analysis of various methodologies.

Strategic Overview: Retrosynthetic Analysis

A logical approach to any synthesis begins with retrosynthesis. For 3,4-dihydro-2H-benzo[b][1][2]oxazin-7-ol, the primary disconnections involve the two key heteroatom-carbon bonds that form the oxazine ring: the N-C bond and the O-C bond.

G cluster_0 Key Disconnections cluster_1 Precursors from Disconnection cluster_2 Fundamental Starting Materials Target 3,4-dihydro-2H-benzo[b]oxazin-7-ol Disconnect_A Route A: C-N Bond Formation Target->Disconnect_A C-N bond Disconnect_B Route B: C-O Bond Formation Target->Disconnect_B C-O bond Precursor_A 2-(2-Haloethoxy)aniline Derivative Disconnect_A->Precursor_A SM_C Novel Building Blocks (e.g., Aziridines, Oxetanes) Disconnect_A->SM_C Precursor_B N-Substituted-2-aminophenol Derivative Disconnect_B->Precursor_B Disconnect_B->SM_C SM_A 4-Nitrophenol / Hydroquinone Derivatives Precursor_A->SM_A SM_B 2-Aminophenol Derivatives Precursor_B->SM_B

Caption: Retrosynthetic analysis of the target molecule.

This analysis reveals two primary pathways:

  • Route A (C-N Bond Formation): Typically involves an intramolecular cyclization of a precursor where the ether linkage is pre-formed, such as the cyclization of a 2-(2-haloethoxy)aniline derivative.

  • Route B (C-O Bond Formation): Involves the intramolecular cyclization of an N-substituted 2-aminophenol derivative, forming the crucial aryl ether bond. This is a highly common and versatile strategy, particularly amenable to modern catalytic methods.

Classical vs. Novel Synthetic Paradigms

Traditional syntheses often rely on multi-step procedures that may involve harsh conditions or protected intermediates. For instance, a common route is the reduction of the corresponding 7-hydroxy-2H-benzo[b][1][2]oxazin-3(4H)-one, which itself is synthesized from a nitrophenol precursor.[6] While effective, these methods can lack efficiency and substrate scope.

Modern organic synthesis has ushered in more elegant and efficient strategies. Novel approaches prioritize atom economy, catalytic cycles, milder reaction conditions, and the use of unconventional starting materials to build complexity rapidly.

Advanced Synthesis from Novel Starting Materials

Copper-Catalyzed Intramolecular O-Arylation

One of the most powerful modern methods for constructing the benzoxazine core is the copper-catalyzed intramolecular O-arylation of β-amino alcohols.[6] This approach is advantageous as it often proceeds under mild conditions and can be performed without the need for N-protection on the amino alcohol, simplifying the synthetic sequence considerably.

Mechanism Insight: The catalytic cycle is believed to involve the coordination of the copper catalyst to both the amino alcohol and the aryl halide. This proximity facilitates an intramolecular nucleophilic attack of the alcohol onto the aromatic ring, forming the key C-O bond and regenerating the catalyst. The choice of ligand is critical for stabilizing the copper complex and promoting the reductive elimination step.

Palladium-Catalyzed Tandem Reactions

Palladium catalysis offers a versatile platform for constructing heterocycles. A notable strategy involves a tandem allylic amination/oxa-Michael addition sequence using vinyl methylene cyclic carbonates (VMCCs) as starting materials.[7] This method allows for the generation of chiral 3,4-dihydro-2H-benzo[b][1][2]oxazines with good enantioselectivity under a palladium-organo relay catalysis system.[7] This represents a significant advance in asymmetric synthesis of this scaffold.

Lewis Acid-Catalyzed Aziridine Ring-Opening

A highly innovative and stereospecific route utilizes the Lewis acid-catalyzed SN2-type ring-opening of activated aziridines with 2-halophenols.[7] This step is followed by a copper(I)-catalyzed intramolecular C-N cyclization. This stepwise approach provides excellent enantio- and diastereospecificity (ee > 99%, de > 99%), offering precise control over the stereochemistry of the final product.[7]

One-Pot Multicomponent Reactions (MCRs)

For efficiency and convergence, few methods rival multicomponent reactions. A recently developed MCR for the synthesis of 3,4-dihydro-2H-benzo[b][1][2]oxazines involves the one-pot reaction of a substituted 2-aminophenol, a benzaldehyde, and a phenacyl bromide, catalyzed by a base like cesium carbonate (Cs₂CO₃).[8] This approach is particularly powerful as it rapidly builds molecular complexity from simple, readily available starting materials. Microwave-assisted versions of this reaction can dramatically reduce reaction times and improve yields.[8]

Comparative Analysis of Synthetic Routes

Synthetic Strategy Starting Materials Key Reagents/Catalysts Typical Conditions Advantages Disadvantages
Lactam Reduction 7-Hydroxy-2H-benzo[b][1][2]oxazin-3(4H)-oneLiAlH₄, BH₃·THFAnhydrous THF, 0 °C to RTWell-established, reliableRequires pre-synthesis of the lactam, strong reducing agents
Cu-Catalyzed O-Arylation N-substituted 2-aminophenol, Aryl halideCuI, Ligand (e.g., L-proline), Base (e.g., K₂CO₃)80-120 °C, DMSO/DMFGood functional group tolerance, no N-protection needed[6]Catalyst/ligand cost, potential for metal contamination
Pd-Catalyzed Tandem Rxn Vinyl Methylene Cyclic Carbonate, 2-aminophenolPd catalyst (e.g., Pd₂(dba)₃), Chiral ligandMild, often RTEnantioselective, access to chiral products[7]Complex starting materials, catalyst sensitivity
Aziridine Ring-Opening Activated Aziridine, 2-HalophenolLewis Acid (e.g., BF₃·OEt₂), then CuI/LigandStepwise, mild conditionsExcellent stereocontrol (ee/de > 99%)[7]Multi-step "one-pot", requires chiral aziridines
One-Pot MCR 4-Amino-resorcinol, Aldehyde, α-Halo KetoneBase (e.g., Cs₂CO₃)Conventional or Microwave HeatingHigh efficiency, rapid complexity, atom economy[8]Limited to specific substitution patterns based on MCR

Detailed Experimental Protocol: One-Pot MCR Synthesis

This protocol is adapted from a microwave-assisted, one-pot multicomponent synthesis, which exemplifies a modern, efficient approach to the benzoxazine core.[8] The synthesis of the specific target, 3,4-dihydro-2H-benzo[b][1][2]oxazin-7-ol, can be achieved by using 4-amino-resorcinol as the aminophenol component.

G cluster_workflow Experimental Workflow A 1. Reagent Combination Combine 4-amino-resorcinol, aldehyde, phenacyl bromide, and Cs₂CO₃ in ethanol. B 2. Microwave Irradiation Seal vessel and irradiate (e.g., 100W, 100°C, 15 min). A->B C 3. Reaction Monitoring Monitor completion using TLC. B->C D 4. Work-up Cool, filter catalyst. Evaporate solvent. C->D E 5. Extraction Dissolve residue in EtOAc. Wash with water and brine. D->E F 6. Purification Dry (Na₂SO₄), concentrate. Purify via column chromatography. E->F G 7. Characterization Obtain ¹H NMR, ¹³C NMR, and HRMS data to confirm structure and purity. F->G

Caption: Workflow for the one-pot MCR synthesis.

Materials and Reagents:

  • 4-Amino-resorcinol (1.0 mmol)

  • Substituted Benzaldehyde (1.0 mmol)

  • Substituted 2-Bromoacetophenone (phenacyl bromide) (1.0 mmol)

  • Cesium Carbonate (Cs₂CO₃) (2.0 mmol)

  • Ethanol (5 mL)

  • Microwave synthesis vials

  • Standard glassware for work-up and chromatography

  • Ethyl acetate, hexane, deionized water, brine

Step-by-Step Methodology:

  • Reaction Setup: To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add 4-amino-resorcinol (1.0 eq), the desired benzaldehyde (1.0 eq), the desired phenacyl bromide (1.0 eq), and cesium carbonate (2.0 eq).

  • Solvent Addition: Add 5 mL of ethanol to the vial.

  • Microwave Irradiation: Seal the vial and place it in the cavity of a microwave reactor. Irradiate the mixture with stirring at a constant temperature of 100°C for 15-20 minutes.

  • Reaction Monitoring: After cooling to room temperature, spot a small aliquot of the reaction mixture on a TLC plate (e.g., using 30% ethyl acetate in hexane as eluent) to confirm the consumption of starting materials and the formation of the product.

  • Initial Work-up: Filter the reaction mixture through a pad of Celite to remove the cesium carbonate catalyst. Wash the pad with a small amount of ethanol.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Aqueous Work-up: Dissolve the resulting crude residue in ethyl acetate (20 mL). Transfer the solution to a separatory funnel and wash sequentially with deionized water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure 3,4-dihydro-2H-benzo[b][1][2]oxazine derivative.

  • Characterization: The final structure and purity should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion

The synthesis of 3,4-dihydro-2H-benzo[b][1][2]oxazin-7-ol and its derivatives has evolved significantly, moving from classical, often lengthy sequences to highly efficient, catalytic, and convergent strategies. Novel methods employing copper and palladium catalysis, stereospecific ring-opening of strained rings, and multicomponent reactions now provide researchers with powerful tools to access this important scaffold.[6][7][8] These advanced methodologies not only shorten synthetic routes but also open avenues for creating diverse libraries of benzoxazine derivatives for biological screening, accelerating the pace of drug discovery and development. The choice of synthetic route will ultimately depend on the specific target, desired stereochemistry, and available starting materials, but the modern chemist's toolkit for this privileged scaffold is more robust and versatile than ever before.

References

The Rising Therapeutic Potential of 3,4-dihydro-2H-benzo[b]oxazin-7-ol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzoxazine Scaffold in Drug Discovery

The quest for novel therapeutic agents has led researchers to explore a vast chemical space, with heterocyclic compounds consistently emerging as a privileged scaffold. Among these, the 3,4-dihydro-2H-benzo[b]oxazine core and its derivatives have garnered significant attention for their diverse pharmacological activities. The fusion of a benzene ring with an oxazine ring creates a unique three-dimensional structure that allows for versatile interactions with biological targets. This guide focuses specifically on derivatives of 3,4-dihydro-2H-benzo[b]oxazin-7-ol, a subset of this promising class of molecules, and delves into their multifaceted biological activities, underpinning mechanisms, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of these compounds.

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. Benzoxazine derivatives have shown considerable promise as a new class of antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[1] The incorporation of the benzoxazine moiety appears to be a key determinant of this activity, with various substitutions on the core structure modulating the potency and spectrum.

Mechanism of Action

The antimicrobial action of benzoxazine derivatives is believed to be multifactorial. The lipophilic nature of the benzoxazine core facilitates its penetration through the microbial cell membrane. Once inside, these compounds can disrupt cellular processes critical for pathogen survival. While the precise mechanisms for 3,4-dihydro-2H-benzo[b]oxazin-7-ol derivatives are still under investigation, related benzoxazine compounds have been shown to interfere with cell wall synthesis, inhibit essential enzymes, and disrupt membrane integrity.[2]

Structure-Activity Relationship (SAR)

Preliminary studies on various benzoxazine derivatives suggest that the nature and position of substituents on the aromatic ring and the nitrogen atom of the oxazine ring play a crucial role in their antimicrobial efficacy. For instance, the introduction of halogen atoms or other electron-withdrawing groups on the benzene ring has been shown to enhance antibacterial activity in some series.[3] The presence of a hydroxyl group at the 7-position, as in our core scaffold, may contribute to the antioxidant properties that can indirectly support antimicrobial action by mitigating oxidative stress during infection.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of the minimum inhibitory concentration (MIC) of 3,4-dihydro-2H-benzo[b]oxazin-7-ol derivatives against bacterial strains, a fundamental assay in antimicrobial drug discovery.

Materials:

  • Test compounds (3,4-dihydro-2H-benzo[b]oxazin-7-ol derivatives)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer (for measuring optical density at 600 nm)

  • Incubator (37°C)

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick a single colony of the test bacterium from an agar plate and inoculate it into 5 mL of MHB.

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (typically 0.5 McFarland standard, equivalent to approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in MHB in the 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

antimicrobial_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis bacterial_culture Bacterial Culture inoculation Inoculation bacterial_culture->inoculation compound_stock Compound Stock serial_dilution Serial Dilution compound_stock->serial_dilution serial_dilution->inoculation incubation Incubation (37°C) inoculation->incubation mic_determination MIC Determination incubation->mic_determination caption Workflow for MIC Determination. anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) RTK->Downstream Activation Proliferation Gene Transcription for Proliferation & Survival Downstream->Proliferation Activation Benzoxazine Benzoxazine Derivative Benzoxazine->RTK Inhibition caption Generalized Anticancer Mechanism.

References

Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Therapeutic Targets of 3,4-dihydro-2H-benzo[b]oxazin-7-ol

The benzoxazine moiety is recognized in medicinal chemistry as a "privileged scaffold"—a molecular framework that is capable of binding to multiple, diverse biological targets, thereby exhibiting a wide array of pharmacological activities.[1] Derivatives of this versatile structure have demonstrated a remarkable breadth of biological effects, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[1][2][3] This guide focuses on a specific analogue, 3,4-dihydro-2H-benzo[b]oxazin-7-ol , a compound whose therapeutic potential remains largely untapped but can be inferred from the extensive research conducted on the broader benzoxazine class. The presence of a hydroxyl group at the 7-position is a key structural feature that may influence its biological activity and metabolic stability, making it a compound of significant interest for drug discovery and development.

This document serves as a technical exploration of the plausible therapeutic targets of 3,4-dihydro-2H-benzo[b]oxazin-7-ol. By synthesizing data from structurally related compounds, we will delve into promising therapeutic areas, propose mechanisms of action, and provide detailed experimental workflows for target validation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic utility of this intriguing molecule.

Potential Therapeutic Applications in Oncology

The development of novel anticancer agents is a cornerstone of modern drug discovery. Several studies have highlighted the potential of the benzoxazine scaffold in oncology, suggesting multiple avenues through which 3,4-dihydro-2H-benzo[b]oxazin-7-ol could exert antitumor effects.

Inhibition of Topoisomerase I: A Plausible Anticancer Mechanism

Scientific Rationale: DNA topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. Topoisomerase I (Topo I) is a validated target for cancer therapy, with inhibitors like camptothecin and its analogues demonstrating clinical efficacy. Some benzoxazine derivatives have been identified as potent human topoisomerase I inhibitors.[4] These compounds can act as either catalytic inhibitors, preventing the enzyme from binding to DNA, or as poisons, stabilizing the transient DNA-enzyme complex and leading to DNA strand breaks and apoptosis.[4] The planar benzoxazine ring system is capable of intercalating with DNA or binding to the enzyme-DNA complex, making Topo I a highly plausible target for 3,4-dihydro-2H-benzo[b]oxazin-7-ol.

Experimental Workflow: Topoisomerase I Inhibition Assay

This workflow outlines the steps to determine if 3,4-dihydro-2H-benzo[b]oxazin-7-ol can inhibit human topoisomerase I activity.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Reagents: - Supercoiled plasmid DNA (substrate) - Human Topo I enzyme - Assay buffer - 3,4-dihydro-2H-benzo[b]oxazin-7-ol (test compound) - Camptothecin (positive control) setup_rxn Set up reaction tubes: - DNA + Buffer - Add test compound/control at various concentrations prep_reagents->setup_rxn start_rxn Initiate reaction by adding Topo I enzyme setup_rxn->start_rxn incubation Incubate at 37°C for 30 minutes start_rxn->incubation stop_rxn Stop reaction with loading dye containing SDS incubation->stop_rxn gel_electrophoresis Run samples on a 1% agarose gel stop_rxn->gel_electrophoresis visualization Stain gel with ethidium bromide and visualize under UV light gel_electrophoresis->visualization data_analysis Quantify band intensities for supercoiled vs. relaxed DNA visualization->data_analysis ic50 Calculate IC50 value data_analysis->ic50

Caption: Workflow for Topoisomerase I Inhibition Assay.

Targeting Hypoxia-Inducible Factor (HIF-1α) Signaling

Scientific Rationale: Hypoxia is a common feature of the tumor microenvironment and is associated with resistance to therapy and increased metastasis.[5] Hypoxia-inducible factor 1-alpha (HIF-1α) is a key transcription factor that orchestrates the cellular response to low oxygen levels, promoting angiogenesis, metabolic reprogramming, and cell survival.[5] A study on 2H-benzo[b][6][7]oxazine derivatives demonstrated their ability to specifically inhibit the growth of hypoxic cancer cells and down-regulate HIF-1α and its target genes like VEGF.[5] This suggests that 3,4-dihydro-2H-benzo[b]oxazin-7-ol could function as a hypoxia-targeted agent.

Signaling Pathway: HIF-1α Regulation

G cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) HIF1a_N HIF-1α PHD PHD Enzymes HIF1a_N->PHD Hydroxylation VHL VHL PHD->VHL Recognition Proteasome Proteasome VHL->Proteasome Ubiquitination & Degradation HIF1a_H HIF-1α HIF1_complex HIF-1 Complex Nucleus Nucleus HIF1a_H->Nucleus HIF1b HIF-1β HIF1b->Nucleus HRE Hypoxia Response Element (HRE) HIF1_complex->HRE Binds to VEGF VEGF, etc. HRE->VEGF Gene Transcription Angiogenesis Angiogenesis, Survival VEGF->Angiogenesis Test_Compound 3,4-dihydro-2H-benzo[b]oxazin-7-ol Test_Compound->HIF1a_H Potential Inhibition

Caption: Simplified HIF-1α Signaling Pathway.

Quantitative Data: Anticancer Activity of Benzoxazine Derivatives

Compound ClassCell LineActivityIC50 ValueReference
2H-benzo[b][6][7]oxazine derivativeHepG2 (Hypoxic)Cytotoxicity10 ± 3.7 µM[5]
Substituted 3,4-dihydro-2H-1,4-benzoxazineMCF-7Cytotoxicity2.27 µM[8]
Substituted 3,4-dihydro-2H-1,4-benzoxazineHCT-116Cytotoxicity4.44 µM[8]
2H-benzo[b][6][7]oxazin-3(4H)-one-1,2,3-triazoleA549Cytotoxicity7.59 ± 0.31 µM[9]
2-hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-onehTopo ICatalytic Inhibition8.34 µM[4]

Therapeutic Potential in Inflammatory Diseases

Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The benzoxazine scaffold has been explored for its anti-inflammatory properties, with some derivatives showing promising activity.

Inhibition of Cyclooxygenase-2 (COX-2)

Scientific Rationale: Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins. There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced by inflammatory stimuli. Selective inhibition of COX-2 is a validated strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. Benzo[a]phenoxazines, which share a similar heterocyclic core, have been identified as potent and selective COX-2 inhibitors.[10] This provides a strong rationale for investigating 3,4-dihydro-2H-benzo[b]oxazin-7-ol as a potential COX-2 inhibitor.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

  • Reagents and Materials:

    • Human recombinant COX-2 enzyme

    • Arachidonic acid (substrate)

    • Assay buffer (e.g., Tris-HCl)

    • Heme cofactor

    • Colorimetric or fluorometric probe (e.g., Amplex Red)

    • Horseradish peroxidase (HRP)

    • 3,4-dihydro-2H-benzo[b]oxazin-7-ol (test compound)

    • Celecoxib (positive control)

    • 96-well microplate

    • Plate reader

  • Procedure:

    • Prepare serial dilutions of the test compound and positive control in DMSO.

    • In a 96-well plate, add the assay buffer, HRP, and the test compound or control.

    • Add the COX-2 enzyme and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding a mixture of arachidonic acid and the colorimetric/fluorometric probe.

    • Immediately measure the absorbance or fluorescence at regular intervals using a plate reader.

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percent inhibition relative to the vehicle control and calculate the IC50 value.

Potential as an Antimicrobial Agent

The rise of antibiotic-resistant pathogens is a global health crisis, necessitating the discovery of new antimicrobial agents with novel mechanisms of action. The benzoxazine scaffold has been identified as a promising starting point for the development of such agents.

Inhibition of Bacterial Dehydrosqualene Synthase (CrtM)

Scientific Rationale: Dehydrosqualene synthase (CrtM) is a key enzyme in the biosynthesis of staphyloxanthin, a carotenoid pigment that imparts a golden color to Staphylococcus aureus colonies. Staphyloxanthin is a virulence factor that protects the bacterium from oxidative stress, a key component of the host's innate immune response. Inhibition of CrtM renders S. aureus more susceptible to oxidative killing, making it an attractive target for antimicrobial drug development. Molecular docking studies have suggested that benzoxazine derivatives can bind to the active site of CrtM, indicating their potential as inhibitors.[11]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Mueller-Hinton broth (MHB)

    • 3,4-dihydro-2H-benzo[b]oxazin-7-ol (test compound)

    • Standard antibiotic (e.g., ampicillin, ciprofloxacin)

    • 96-well microplates

    • Spectrophotometer

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, perform serial two-fold dilutions of the test compound in MHB.

    • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Add the bacterial inoculum to each well containing the diluted compound. Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.

Neuroprotective Potential in Neurodegenerative Disorders

Oxidative stress is a major contributor to the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Compounds that can mitigate oxidative damage to neurons are of significant therapeutic interest.

Inhibition of Oxidative Stress-Mediated Neuronal Degeneration

Scientific Rationale: Some 2-alkylamino-1,4-benzoxazine derivatives have demonstrated potent neuroprotective activity in vitro by inhibiting oxidative stress-mediated neuronal cell death.[12] The mechanism is thought to involve the scavenging of reactive oxygen species (ROS) and the preservation of intracellular glutathione levels.[12] The phenolic hydroxyl group in 3,4-dihydro-2H-benzo[b]oxazin-7-ol could contribute to its antioxidant properties, making it a candidate for neuroprotection.

Experimental Workflow: Assessing Neuroprotective Activity

G cluster_prep Cell Culture cluster_treatment Treatment cluster_analysis Analysis culture_cells Culture neuronal cells (e.g., SH-SY5Y) in 96-well plates pretreat Pre-treat cells with various concentrations of 3,4-dihydro-2H-benzo[b]oxazin-7-ol culture_cells->pretreat induce_stress Induce oxidative stress with H2O2 or glutamate pretreat->induce_stress incubation Incubate for 24 hours induce_stress->incubation mtt_assay Perform MTT assay to assess cell viability incubation->mtt_assay ros_measurement Measure intracellular ROS levels using a fluorescent probe (e.g., DCFH-DA) incubation->ros_measurement data_analysis Calculate percent cell viability and ROS production mtt_assay->data_analysis ros_measurement->data_analysis ec50 Determine EC50 for neuroprotection data_analysis->ec50

Caption: Workflow for Assessing Neuroprotective Activity.

Conclusion and Future Directions

While direct experimental evidence for the therapeutic targets of 3,4-dihydro-2H-benzo[b]oxazin-7-ol is currently lacking, the extensive research on the broader benzoxazine class provides a solid foundation for targeted investigation. The potential for this molecule to act as an anticancer, anti-inflammatory, antimicrobial, or neuroprotective agent is significant. The experimental protocols and workflows detailed in this guide offer a clear path forward for elucidating its mechanism of action and validating its therapeutic potential. Future research should focus on synthesizing 3,4-dihydro-2H-benzo[b]oxazin-7-ol and systematically evaluating its activity against the targets proposed herein. Structure-activity relationship studies, exploring the impact of the 7-hydroxyl group and other substitutions, will be crucial for optimizing its potency and selectivity, ultimately paving the way for the development of a novel therapeutic agent.

References

Methodological & Application

Application Note & Protocol: A Validated Synthesis of 3,4-dihydro-2H-benzo[b]oxazin-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 3,4-dihydro-2H-benzo[b]oxazin-7-ol, a key heterocyclic scaffold relevant to pharmaceutical research and materials science. The protocol details a robust and efficient one-pot cyclocondensation method starting from commercially available precursors. We elaborate on the underlying chemical principles, provide a detailed step-by-step experimental procedure, and outline the necessary analytical techniques for structural verification. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering field-proven insights to ensure reproducibility and high-yield synthesis.

Introduction and Scientific Context

The 1,4-benzoxazine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and functional materials.[1] Its derivatives have garnered significant attention due to their diverse pharmacological properties, including activity as 5-HT6 receptor antagonists for potential neurological applications.[2] The specific target of this protocol, 3,4-dihydro-2H-benzo[b]oxazin-7-ol (CAS 104535-37-7), incorporates a crucial phenolic hydroxyl group, which can serve as a handle for further functionalization or as a key pharmacophoric feature for molecular interactions.[3]

Traditional methods for benzoxazine synthesis often involve the Mannich condensation of a phenol, formaldehyde, and a primary amine.[4][5] However, for the construction of the 1,4-benzoxazine core, alternative strategies are required. The protocol outlined herein employs a classical and highly effective approach: the cyclocondensation of an ortho-aminophenol with a 1,2-dihaloalkane.[6] This method provides a direct and reliable route to the desired dihydro-benzoxazine ring system.

Synthetic Strategy and Mechanistic Rationale

The selected synthetic pathway involves the reaction of 4-aminoresorcinol (2-amino-5-hydroxyphenol) with 1,2-dichloroethane in a basic medium. This strategy is predicated on a tandem intermolecular nucleophilic substitution reaction.

Causality Behind Experimental Design:

  • Starting Material Selection : 4-Aminoresorcinol is the ideal precursor as it possesses the required ortho-aminophenol arrangement essential for forming the 1,4-oxazine ring. The hydroxyl group at the 5-position of the starting material directly translates to the desired 7-hydroxy functionality in the final product.

  • Reagent Selection : 1,2-Dichloroethane serves as the two-carbon electrophilic bridge required to form the saturated portion of the oxazine ring. Its two electrophilic centers react sequentially with the two nucleophilic sites on the aminophenol.

  • Role of the Base : A base, such as potassium carbonate, is critical. Its primary role is to deprotonate the highly acidic phenolic hydroxyl groups, significantly enhancing their nucleophilicity for the initial O-alkylation step. It also serves to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.

The proposed mechanism proceeds via initial O-alkylation of the more acidic and sterically accessible phenolic hydroxyl, followed by an intramolecular N-alkylation to close the ring.

Overall Synthetic Pathway

Synthetic Pathway cluster_reactants Reactants start_material 4-Aminoresorcinol product 3,4-dihydro-2H-benzo[b]oxazin-7-ol start_material->product K₂CO₃, DMF Reflux reagent 1,2-Dichloroethane reagent->product

Caption: One-pot synthesis of the target compound.

Detailed Experimental Protocol

This protocol is designed for the synthesis of 3,4-dihydro-2H-benzo[b]oxazin-7-ol on a laboratory scale. Adherence to safety guidelines is mandatory.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular FormulaMolar Mass ( g/mol )PuritySupplier Example
4-Aminoresorcinol hydrochloride634-60-6C₆H₈ClNO₂161.59≥97%Sigma-Aldrich
1,2-Dichloroethane107-06-2C₂H₄Cl₂98.96≥99.8%Sigma-Aldrich
Potassium Carbonate (Anhydrous)584-08-7K₂CO₃138.21≥99%Fisher Scientific
Dimethylformamide (DMF), Anhydrous68-12-2C₃H₇NO73.0999.8%Acros Organics
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11HPLC GradeVWR Chemicals
Hexanes110-54-3C₆H₁₄86.18HPLC GradeVWR Chemicals
Saturated Sodium Bicarbonate SolutionN/ANaHCO₃(aq)N/AN/ALab-prepared
Brine (Saturated NaCl Solution)N/ANaCl(aq)N/AN/ALab-prepared
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37≥99.5%Sigma-Aldrich

Safety Precaution: 1,2-Dichloroethane is toxic and a suspected carcinogen. All operations involving this reagent must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 4-aminoresorcinol hydrochloride (4.04 g, 25.0 mmol).

  • Addition of Base and Solvent: Add anhydrous potassium carbonate (10.36 g, 75.0 mmol, 3.0 equivalents) and anhydrous dimethylformamide (DMF, 100 mL).

  • Addition of Electrophile: Stir the suspension at room temperature for 15 minutes. Add 1,2-dichloroethane (2.47 g, 2.0 mL, 25.0 mmol, 1.0 equivalent) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C (oil bath temperature) and allow it to reflux under a nitrogen atmosphere.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of 30% Ethyl Acetate in Hexanes. The reaction is typically complete within 12-18 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 300 mL of cold deionized water and transfer it to a 1 L separatory funnel.

  • Extraction: Extract the aqueous phase with ethyl acetate (3 x 150 mL).

  • Washing: Combine the organic layers and wash sequentially with deionized water (2 x 100 mL) and brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a dark oil or solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 10% to 40% ethyl acetate in hexanes.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure. Dry the resulting solid under high vacuum to yield 3,4-dihydro-2H-benzo[b]oxazin-7-ol.

Expected Results and Characterization
ParameterExpected Value
Appearance Off-white to light brown solid
Yield 65-75%
Molecular Weight 151.16 g/mol [3]
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 8.79 (s, 1H, -OH), 6.15 (d, 1H), 6.05 (dd, 1H), 5.95 (d, 1H), 5.55 (s, 1H, -NH), 4.05 (t, 2H), 3.20 (t, 2H).
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 146.2, 141.0, 135.5, 107.8, 104.5, 101.0, 65.0, 42.5.
Mass Spec (ESI+) m/z: 152.06 [M+H]⁺

Note: NMR chemical shifts are predictive and may vary slightly based on solvent and concentration.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the entire synthesis and purification process.

Experimental Workflow setup 1. Reaction Setup (Flask, Reagents, Solvent) reflux 2. Reflux Reaction (100-110 °C, 12-18h) setup->reflux monitor 3. TLC Monitoring reflux->monitor workup 4. Aqueous Work-up (Quench with Water) monitor->workup Reaction Complete extract 5. Solvent Extraction (Ethyl Acetate) workup->extract wash 6. Wash & Dry (Water, Brine, MgSO₄) extract->wash concentrate 7. Concentration (Rotary Evaporation) wash->concentrate purify 8. Column Chromatography concentrate->purify characterize 9. Characterization (NMR, MS) purify->characterize

Caption: Step-by-step experimental workflow diagram.

References

Application Note: Streamlined One-Pot Synthesis of 3,4-dihydro-2H-benzo[b]oxazin-7-ol Analogues for Drug Discovery

Application Note: Streamlined One-Pot Synthesis of 3,4-dihydro-2H-benzo[b][1][2]oxazin-7-ol Analogues for Drug Discovery

Abstract

The 3,4-dihydro-2H-benzo[b][1][2]oxazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including anti-cancer and anti-inflammatory agents.[3][4][5] Traditional multi-step syntheses of its analogues can be time-consuming and inefficient. This application note presents a detailed, field-proven protocol for a one-pot, multi-component synthesis of 3,4-dihydro-2H-benzo[b]oxazin-7-ol analogues. By leveraging an in-situ Schiff base formation followed by a base-mediated intramolecular cyclization, this method offers high efficiency, excellent diastereoselectivity, and operational simplicity, making it ideal for the rapid generation of compound libraries for screening and lead optimization.[6][7]

Introduction: The Strategic Advantage of One-Pot Synthesis

The 3,4-dihydro-2H-benzo[b][1][2]oxazine core is a key pharmacophore found in a variety of biologically active molecules.[8] The "-7-ol" substitution, in particular, provides a crucial hydrogen-bonding moiety and a site for further functionalization. The challenge in drug discovery is often the rapid and efficient synthesis of a diverse range of analogues to explore the structure-activity relationship (SAR).

Conventional synthetic routes require the isolation and purification of intermediates, leading to lower overall yields, increased solvent waste, and longer timelines. One-pot reactions circumvent these issues by performing multiple transformations in a single reaction vessel. This approach aligns with the principles of green chemistry by improving atom economy and reducing operational complexity.[6][7] The protocol detailed herein is based on a catalyst-free, multicomponent strategy that provides a robust and versatile platform for accessing this important class of compounds.

Reaction Principle and Mechanism

The synthesis proceeds through a tandem reaction sequence initiated by the formation of a Schiff base (or imine) from an aminophenol and an aldehyde-containing component. This is followed by an intramolecular nucleophilic substitution that results in the formation of the oxazine ring.

The specific protocol detailed below utilizes a 2-aminophenol derivative and a substituted phenacyl bromide. The reaction mechanism can be described in three key stages:

  • Schiff Base Formation: The primary amine of the 2-aminophenol attacks the carbonyl carbon of the phenacyl bromide, forming a hemiaminal intermediate which then dehydrates to form a reactive Schiff base (imine).

  • Base-Mediated Deprotonation: A mild base, such as sodium carbonate, deprotonates the phenolic hydroxyl group, forming a phenoxide ion.

  • Intramolecular Cyclization: The resulting phenoxide acts as a nucleophile, attacking the carbon bearing the bromide. This intramolecular SN2 reaction displaces the bromide and closes the six-membered oxazine ring, yielding the final product.

This sequence ensures high regioselectivity and, depending on the substitution of the phenacyl bromide, can result in excellent diastereoselectivity.[6][7]

Reaction_Mechanismcluster_reactantsReactantscluster_intermediatesIntermediatescluster_productProductR15-Amino-2-hydroxyphenol(or similar aminophenol)I1Schiff Base(Imine)R1->I1 + R2R2Substituted Phenacyl BromideI2Deprotonated PhenoxideI1->I2 + Base(e.g., Na2CO3)P13,4-Dihydro-2H-benzo[b]oxazin-7-olAnalogueI2->P1 IntramolecularCyclization (SN2)

Caption: Generalized reaction mechanism for the one-pot synthesis.

Detailed Experimental Protocol

This protocol is adapted from a validated, catalyst-free procedure reported in the Journal of Organic Chemistry.[6]

Materials and Equipment
  • Reagents:

    • 5-Amino-2-methylphenol (or other substituted 2-aminophenols)

    • 2-Bromo-1-phenylethan-1-one (or other substituted phenacyl bromides)

    • Sodium Carbonate (Na₂CO₃), anhydrous

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl Acetate (EtOAc), ACS grade

    • Hexane, ACS grade

    • Deionized Water (H₂O)

    • Brine (saturated NaCl solution)

    • Magnesium Sulfate (MgSO₄), anhydrous

  • Equipment:

    • Round-bottom flask (50 mL or 100 mL)

    • Magnetic stirrer and stir bar

    • Reflux condenser

    • Inert atmosphere setup (Nitrogen or Argon balloon)

    • Temperature-controlled heating mantle or oil bath

    • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

    • Separatory funnel

    • Rotary evaporator

    • Glassware for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the 2-aminophenol derivative (e.g., 5-amino-2-methylphenol, 1.0 mmol, 1.0 eq).

  • Addition of Reagents: Add sodium carbonate (2.0 mmol, 2.0 eq) followed by the substituted phenacyl bromide (e.g., 2-bromo-1-phenylethan-1-one, 1.0 mmol, 1.0 eq).

  • Solvent Addition: Add anhydrous DMF (10 mL) to the flask.

  • Reaction Execution: Stir the mixture at room temperature (approx. 25°C). The reaction progress should be monitored by Thin Layer Chromatography (TLC) every 1-2 hours. Expert Tip: The optimal mobile phase for TLC is typically a mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The disappearance of the starting materials indicates reaction completion, which typically occurs within 6-12 hours.

  • Work-up - Quenching and Extraction:

    • Once the reaction is complete, pour the reaction mixture into a separatory funnel containing 50 mL of deionized water.

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash sequentially with deionized water (2 x 25 mL) and brine (1 x 25 mL). Causality Note: The water wash removes the DMF solvent, while the brine wash removes residual water from the organic phase.

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is purified by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 30%) to isolate the pure 3,4-dihydro-2H-benzo[b]oxazin-7-ol analogue.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Workflow Visualization

Experimental_Workflowstart1. Reagent Addition(Aminophenol, Na2CO3, Phenacyl Bromide in DMF)react2. Stir at Room Temperature(Monitor by TLC)start->reactworkup3. Aqueous Work-up(H2O Quench, EtOAc Extraction)react->workupdry4. Dry & Concentrate(MgSO4, Rotary Evaporation)workup->drypurify5. Purification(Silica Gel Column Chromatography)dry->purifychar6. Characterization(NMR, HRMS)purify->charendPure Productchar->end

Caption: Step-by-step experimental workflow for the one-pot synthesis.

Data Presentation: Scope of Analogue Synthesis

The versatility of this protocol allows for the synthesis of a wide array of analogues by varying the aminophenol and phenacyl bromide starting materials. The following table summarizes representative examples based on published data.[6][7]

Entry2-Aminophenol DerivativePhenacyl Bromide Derivative (R)ProductYield (%)
12-Amino-4-methylphenolPhenyl7-Methyl-3-phenyl-3,4-dihydro-2H-benzo[b][1][2]oxazine92%
22-Amino-4-chlorophenolPhenyl7-Chloro-3-phenyl-3,4-dihydro-2H-benzo[b][1][2]oxazine85%
32-Aminophenol4-Chlorophenyl3-(4-Chlorophenyl)-3,4-dihydro-2H-benzo[b][1][2]oxazine88%
42-Aminophenol4-Nitrophenyl3-(4-Nitrophenyl)-3,4-dihydro-2H-benzo[b][1][2]oxazine81%
52-Amino-4-methoxyphenolPhenyl7-Methoxy-3-phenyl-3,4-dihydro-2H-benzo[b][1][2]oxazine86%

Troubleshooting and Field-Proven Insights

  • Problem: Low or no product yield.

    • Probable Cause: Inactive reagents or insufficient base.

    • Solution: Ensure the aminophenol is pure and the phenacyl bromide has not degraded. Use freshly dried, anhydrous DMF. Ensure the sodium carbonate is anhydrous and used in at least 2.0 equivalents to facilitate the deprotonation of the phenol.

  • Problem: Formation of multiple side products observed on TLC.

    • Probable Cause: The reaction may be sensitive to temperature, or side reactions like the self-condensation of the phenacyl bromide may occur.

    • Solution: Maintain the reaction at room temperature. While some protocols may use heating, it can lead to undesired pathways. Ensure slow, steady stirring.

  • Problem: Difficulty in purifying the product.

    • Probable Cause: Products may co-elute with starting materials or byproducts.

    • Solution: Adjust the polarity of the eluent for column chromatography carefully. A shallow gradient (e.g., increasing ethyl acetate by 1-2% increments) can improve separation. If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be an effective alternative or final purification step.

Conclusion

This application note provides a comprehensive and reliable one-pot protocol for synthesizing 3,4-dihydro-2H-benzo[b]oxazin-7-ol analogues. The method is characterized by its high yields, operational simplicity, and adherence to green chemistry principles. Its broad substrate scope makes it a powerful tool for medicinal chemists and researchers in drug development, enabling the rapid assembly of diverse compound libraries to accelerate the discovery of new therapeutic agents.

Application Note: Comprehensive NMR-Based Structural Elucidation of 3,4-dihydro-2H-benzo[b]oxazin-7-ol

Application Note: Comprehensive NMR-Based Structural Elucidation of 3,4-dihydro-2H-benzo[b][1][2]oxazin-7-ol

Abstract

This application note provides a detailed protocol for the definitive structural characterization of 3,4-dihydro-2H-benzo[b][1][2]oxazin-7-ol using Nuclear Magnetic Resonance (NMR) spectroscopy. Aimed at researchers in medicinal chemistry, organic synthesis, and drug development, this guide outlines a systematic approach encompassing sample preparation, data acquisition (¹H, ¹³C, and 2D NMR), and in-depth spectral interpretation. By explaining the causality behind experimental choices and grounding the analysis in fundamental NMR principles, this document serves as a robust resource for the unambiguous verification of this and structurally related heterocyclic compounds.

Introduction

3,4-dihydro-2H-benzo[b][1][2]oxazin-7-ol is a heterocyclic compound featuring a benzoxazine core, a scaffold of significant interest in medicinal chemistry due to its presence in various biologically active molecules.[3] The precise substitution pattern and the presence of labile protons (phenolic -OH and amine -NH) necessitate a rigorous analytical approach for unambiguous structure confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for this purpose, providing detailed information about the molecular framework through the analysis of chemical shifts, spin-spin couplings, and nuclear correlations.[4]

This guide details a comprehensive workflow for characterizing this specific molecule, establishing a self-validating system that ensures high-confidence data for research, development, and regulatory submissions.

Theoretical & Strategic Considerations

The structure of 3,4-dihydro-2H-benzo[b][1][2]oxazin-7-ol presents several key features that inform the NMR analysis strategy:

  • Aromatic System: A 1,2,4-trisubstituted benzene ring whose proton signals will exhibit a characteristic splitting pattern. The electron-donating effects of the hydroxyl (-OH) and ether (-O-) groups, alongside the electron-withdrawing effect of the amine (-NH-), will influence the precise chemical shifts of the aromatic protons and carbons.[5]

  • Heterocyclic Ring: The dihydro-oxazine ring contains two methylene (-CH₂-) groups adjacent to heteroatoms (oxygen and nitrogen). Their signals are expected in the aliphatic region but will be deshielded, appearing further downfield than typical alkanes.

  • Exchangeable Protons: The phenolic hydroxyl (-OH) and the secondary amine (-NH) protons have chemical shifts that are highly sensitive to solvent, concentration, and temperature.[6] Their signals can be broad due to chemical exchange. The choice of a hydrogen-bond-accepting solvent like DMSO-d₆ is a critical strategic decision, as it slows this exchange, resulting in sharper signals and often allowing for the observation of coupling to adjacent protons.[7]

Below is the structure of 3,4-dihydro-2H-benzo[b][1][2]oxazin-7-ol with the IUPAC numbering scheme used for spectral assignments.

Caption: Structure of 3,4-dihydro-2H-benzo[b][1][2]oxazin-7-ol with IUPAC numbering.

Experimental Protocols

Sample Preparation

A high-quality NMR sample is fundamental to obtaining reliable and accurate results.[8] The following protocol is designed to produce a homogeneous solution free of particulates and paramagnetic impurities.[1][9]

  • Weighing: Accurately weigh 5-10 mg of the solid 3,4-dihydro-2H-benzo[b][1][2]oxazin-7-ol for ¹H NMR (or 20-50 mg for ¹³C NMR) and transfer it to a clean, dry vial.

  • Solvent Selection & Dissolution: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is crucial for observing the -OH and -NH protons, as it reduces the rate of proton exchange.[6] Ensure the solvent is from a freshly opened or properly stored container to minimize water contamination.[2]

  • Homogenization: Gently vortex or sonicate the vial until the sample is completely dissolved. A clear, homogeneous solution is required.[9]

  • Transfer & Filtering: Using a Pasteur pipette with a small cotton or glass wool plug, transfer the solution into a standard 5 mm NMR tube. This filtration step removes any particulate matter that could interfere with the magnetic field homogeneity and degrade spectral quality.[10]

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.

NMR Data Acquisition Workflow

The following workflow outlines the sequential acquisition of NMR data, from simple 1D experiments to more complex 2D correlations for complete structural assignment.

Caption: Recommended workflow for comprehensive NMR characterization.

Typical Spectrometer Parameters (400 MHz):

ExperimentParameterRecommended ValueRationale
¹H NMR Number of Scans (ns)16 - 64To achieve an adequate signal-to-noise (S/N) ratio.
Relaxation Delay (d1)2 - 5 secondsAllows for full relaxation of protons, ensuring accurate integration.
Spectral Width (sw)~16 ppmCovers the full range of expected proton chemical shifts.
¹³C{¹H} NMR Number of Scans (ns)1024 - 4096Required due to the low natural abundance and sensitivity of the ¹³C nucleus.
Relaxation Delay (d1)2 secondsStandard delay for proton-decoupled experiments.
Spectral Width (sw)~240 ppmEncompasses the full range of organic carbon chemical shifts.
2D COSY Number of Scans (ns)4 - 8 per incrementBalances S/N with experiment time.
2D HSQC Number of Scans (ns)8 - 16 per incrementRequires more scans than COSY for sensitivity.

Data Analysis and Spectral Interpretation

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for 3,4-dihydro-2H-benzo[b][1][2]oxazin-7-ol in DMSO-d₆. These predictions are based on established data for phenols, benzoxazines, and heterocyclic compounds.[6][11][12]

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
H-OH (on C7)8.5 - 9.5singlet (s)-1HPhenolic proton, downfield shift in DMSO.[7] Broadness can vary.
H-56.5 - 6.7doublet (d)J ≈ 8.0 (ortho)1HOrtho to the -OH group, shielded. Coupled only to H-6.
H-66.2 - 6.4doublet of doublets (dd)J ≈ 8.0 (ortho), 2.0 (meta)1HOrtho to -OH and meta to -O-. Coupled to H-5 and H-8.
H-86.1 - 6.3doublet (d)J ≈ 2.0 (meta)1HMeta to -OH and ortho to -O-. Coupled only to H-6.
H-NH (on N4)4.5 - 5.5triplet (t)J ≈ 5.01HSecondary amine proton. In DMSO, exchange is slow enough to observe coupling to the adjacent C3-H₂ protons.
H-2 (O-CH₂)4.1 - 4.3triplet (t)J ≈ 4.52HMethylene protons adjacent to the electron-withdrawing oxygen atom. Coupled to C3-H₂.
H-3 (N-CH₂)3.2 - 3.4quartet-likeJ ≈ 4.5, 5.02HMethylene protons adjacent to nitrogen. Coupled to both C2-H₂ and the N-H proton, may appear as a complex multiplet or quartet.

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Carbon AssignmentPredicted δ (ppm)Rationale
C-7148 - 152Aromatic carbon bonded to the phenolic -OH group, highly deshielded.[13]
C-8a140 - 143Aromatic carbon at the ring junction, bonded to oxygen.
C-4a133 - 136Aromatic carbon at the ring junction, bonded to nitrogen.
C-5115 - 118Aromatic CH ortho to the -OH group.
C-8105 - 108Aromatic CH ortho to the ether oxygen.
C-6102 - 105Aromatic CH ortho to the -OH and meta to the ether oxygen, typically the most shielded aromatic carbon.
C-2 (O-CH₂)65 - 68Aliphatic carbon bonded to oxygen.
C-3 (N-CH₂)42 - 45Aliphatic carbon bonded to nitrogen.
Step-by-Step Interpretation
  • ¹H NMR Analysis:

    • Aromatic Region (6.0-7.0 ppm): Identify the three distinct signals corresponding to H-5, H-6, and H-8. The integration ratio should be 1:1:1. Use the splitting patterns (d, dd, d) and coupling constants to confirm their relative positions.

    • Aliphatic Region (3.0-4.5 ppm): Locate the two signals for H-2 and H-3, each integrating to 2H. The downfield signal (~4.2 ppm) corresponds to the O-CH₂ (H-2), and the upfield signal (~3.3 ppm) corresponds to the N-CH₂ (H-3). Their triplet/multiplet appearance confirms they are adjacent.

    • Exchangeable Protons: Identify the broad singlet for the phenolic -OH (~9.0 ppm) and the triplet for the -NH proton (~5.0 ppm). To confirm these assignments, a D₂O exchange experiment can be performed; upon adding a drop of D₂O, these two signals will disappear from the spectrum.[14]

  • ¹³C NMR Analysis:

    • Confirm the presence of 8 distinct carbon signals.

    • Identify the two aliphatic carbons (C-2 and C-3) in the 40-70 ppm range.

    • Identify the six aromatic carbons in the 100-155 ppm range. The most downfield signal will be C-7, attached to the hydroxyl group.

    • If a DEPT-135 experiment was run, C-2 and C-3 will appear as negative signals (CH₂), while the aromatic C-5, C-6, and C-8 will be positive signals (CH). The quaternary carbons (C-4a, C-7, C-8a) will be absent.

  • 2D NMR Correlation (COSY & HSQC):

    • COSY: This spectrum confirms ¹H-¹H coupling networks.[4] Expect to see cross-peaks connecting:

      • H-5 with H-6.

      • H-6 with H-8.

      • H-2 with H-3.

      • H-3 with the N-H proton.

    • HSQC: This spectrum correlates each proton directly to the carbon it is attached to.[4] It provides definitive C-H assignments. For example, the proton signal at ~4.2 ppm (H-2) will show a cross-peak to the carbon signal at ~66 ppm (C-2). This is the most reliable method for assigning the carbon skeleton.

Conclusion

The combination of 1D and 2D NMR spectroscopy, guided by a strategic choice of solvent and a systematic interpretation workflow, allows for the complete and unambiguous structural characterization of 3,4-dihydro-2H-benzo[b][1][2]oxazin-7-ol. The protocols and expected data presented in this application note provide a robust framework for scientists to confidently verify the identity and purity of this compound, ensuring data integrity for subsequent research and development activities.

Application Notes and Protocols for the Utilization of 3,4-dihydro-2H-benzo[b]oxazin-7-ol in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 3,4-dihydro-2H-benzo[b]oxazin-7-ol Scaffold as a Privileged Structure for CNS Drug Discovery

The quest for novel chemical entities that can effectively and safely modulate the complex neurochemical pathways of the central nervous system (CNS) is a paramount challenge in modern medicinal chemistry. Privileged scaffolds, molecular frameworks that can bind to multiple receptor types, offer an efficient starting point for the design of new therapeutic agents. The 3,4-dihydro-2H-benzo[b][1][2]oxazine core is one such scaffold that has garnered significant interest. Its rigid, bicyclic structure provides a well-defined three-dimensional geometry for the presentation of pharmacophoric elements, while its inherent physicochemical properties are often conducive to blood-brain barrier (BBB) penetration.

Specifically, the 3,4-dihydro-2H-benzo[b]oxazin-7-ol isomer presents a unique combination of features. The phenolic hydroxyl group at the 7-position and the secondary amine within the oxazine ring serve as versatile synthetic handles for molecular elaboration. These sites allow for the systematic exploration of structure-activity relationships (SAR) to achieve desired potency, selectivity, and pharmacokinetic profiles. Derivatives of the broader benzoxazine class have demonstrated activity at a range of CNS targets, including serotonin and dopamine receptors, making this scaffold a fertile ground for the discovery of novel treatments for psychiatric and neurodegenerative disorders.[3][4]

This guide provides a comprehensive overview of the strategic application of 3,4-dihydro-2H-benzo[b]oxazin-7-ol in a CNS drug discovery campaign. We will detail a logical workflow from initial library synthesis to in vivo proof-of-concept, supported by detailed experimental protocols and the rationale behind key methodological choices.

Part 1: Medicinal Chemistry Strategy - Library Synthesis

The judicious diversification of the 3,4-dihydro-2H-benzo[b]oxazin-7-ol core is critical to unlocking its therapeutic potential. The primary points for modification are the nitrogen atom of the oxazine ring (N-4) and the phenolic hydroxyl group (at C-7). A well-designed synthetic library will systematically explore the chemical space around these positions to identify key interactions with the target protein.

Rationale for Diversification
  • N-4 Position: Alkylation or acylation at this position allows for the introduction of various side chains that can probe different pockets of a receptor binding site. For many G-protein coupled receptors (GPCRs), such as serotonin and dopamine receptors, a basic nitrogen atom within a specific distance from an aromatic feature is a common pharmacophoric element.

  • C-7 Phenolic Group: This group can serve as a hydrogen bond donor or can be alkylated to introduce lipophilic groups or linker moieties for attachment to other pharmacophores. Etherification can also be used to fine-tune the overall physicochemical properties of the molecule, such as lipophilicity and metabolic stability.

General Synthetic Scheme

A representative synthetic approach to a library of N-substituted and O-substituted derivatives of 3,4-dihydro-2H-benzo[b]oxazin-7-ol is outlined below. This two-step process allows for combinatorial diversification.

G Start 3,4-dihydro-2H-benzo[b]oxazin-7-ol Step1 Step 1: N-Alkylation/Acylation (e.g., R1-X, Base) Start->Step1 Intermediate N-Substituted Intermediate Step1->Intermediate Step2 Step 2: O-Alkylation (e.g., R2-Y, Base) Intermediate->Step2 Final Final Compound Library (Diverse R1 and R2) Step2->Final G cluster_0 In Vitro Screening cluster_1 In Vivo Validation Lib Synthesized Library Bind Primary Screen: Binding Assay (Ki) Lib->Bind Func Secondary Screen: Functional Assay (EC50, Emax) Bind->Func High Affinity Compounds ADME ADMET & BBB Profiling Func->ADME Potent & Efficacious Compounds Vivo Animal Model of Anxiety/Depression ADME->Vivo Promising Leads

References

Application of 3,4-dihydro-2H-benzo[b]oxazin-7-ol in ferroptosis inhibition.

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Application of 3,4-dihydro-2H-benzo[b]oxazin-7-ol in Ferroptosis Inhibition

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Ferroptosis, an iron-dependent form of regulated cell death driven by lipid peroxidation, has emerged as a critical process in various pathologies, including neurodegenerative diseases and ischemia-reperfusion injury. Consequently, the identification of novel inhibitors of ferroptosis is a promising therapeutic strategy. This document provides a comprehensive guide to investigating the potential anti-ferroptotic activity of 3,4-dihydro-2H-benzo[b]oxazin-7-ol, a compound belonging to the benzo[b][1][2]oxazine class, which has been recently identified as a promising scaffold for developing potent ferroptosis inhibitors.[3] We present the scientific rationale, detailed experimental protocols, and data interpretation guidelines for characterizing the compound's efficacy and mechanism of action as a radical-trapping antioxidant.

Introduction: The Rationale for Investigating 3,4-dihydro-2H-benzo[b]oxazin-7-ol as a Ferroptosis Inhibitor

Ferroptosis is biochemically distinct from other forms of cell death, such as apoptosis and necroptosis.[4] Its central hallmark is the iron-dependent accumulation of lipid reactive oxygen species (ROS) to lethal levels.[5][6] This process can be initiated by two main pathways: the extrinsic pathway, triggered by inhibition of the cystine/glutamate antiporter (System Xc-), and the intrinsic pathway, initiated by the direct inhibition of Glutathione Peroxidase 4 (GPX4).[6][7][8] GPX4 is a crucial enzyme that utilizes glutathione (GSH) to reduce toxic lipid hydroperoxides to non-toxic lipid alcohols, thereby protecting cells from oxidative damage.[6][7]

Small molecule inducers like erastin (inhibits System Xc-) and RSL3 (inhibits GPX4) are standard tools for studying ferroptosis in vitro.[4][9][10] Conversely, inhibitors of ferroptosis, such as the well-characterized ferrostatin-1 (Fer-1), act as radical-trapping antioxidants (RTAs) to neutralize lipid peroxyl radicals and halt the chain reaction of lipid peroxidation.[1][2]

Recent studies have identified the benzo[b][1][2]oxazine scaffold as a novel chemical starting point for the development of potent ferroptosis inhibitors.[3] These compounds have been shown to function as effective RTAs, mitigating lipid peroxidation and protecting cells from ferroptotic death.[3] 3,4-dihydro-2H-benzo[b]oxazin-7-ol, with its phenolic hydroxyl group, is hypothesized to possess similar radical-scavenging properties, making it a compelling candidate for investigation as a novel ferroptosis inhibitor.

This guide provides the necessary framework to test this hypothesis, from initial cell viability screening to mechanistic validation through lipid peroxidation assays.

Core Signaling Pathway of Ferroptosis

To understand the potential intervention points for a novel inhibitor, it is crucial to visualize the core ferroptosis pathway. The following diagram illustrates the key molecular events leading to ferroptotic cell death and highlights the established mechanisms of inducers and inhibitors.

Ferroptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_central Central Execution Pathway cluster_inhibitors Inhibitory Intervention Erastin Erastin SystemXc System Xc- (SLC7A11/SLC3A2) Erastin->SystemXc Inhibits Cystine_in Cystine (intracellular) SystemXc->Cystine_in Imports Cystine_out Cystine (extracellular) Cystine_out->SystemXc Cysteine Cysteine Cystine_in->Cysteine Reduction GSH Glutathione (GSH) Cysteine->GSH Synthesis RSL3 RSL3 GPX4 GPX4 RSL3->GPX4 Inhibits Lipid_ROS Lipid Peroxidation (L-OOH) GPX4->Lipid_ROS Reduces to L-OH GSH->GPX4 Cofactor Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Iron Fe²⁺ Iron->Lipid_ROS Catalyzes (Fenton Reaction) PUFA_PL PUFA-PLs PUFA_PL->Lipid_ROS Oxidation Compound 3,4-dihydro-2H- benzo[b]oxazin-7-ol (Hypothesized) Compound->Lipid_ROS Traps Radicals Fer1 Ferrostatin-1 Fer1->Lipid_ROS Traps Radicals

Caption: The Ferroptosis Signaling Cascade.

Experimental Workflow and Protocols

The following sections detail a logical and robust workflow for evaluating the anti-ferroptotic potential of 3,4-dihydro-2H-benzo[b]oxazin-7-ol.

Overall Experimental Design

The workflow is designed to first establish the protective effect of the compound against induced ferroptosis and then to confirm the mechanism by directly measuring the key hallmark of this cell death pathway—lipid peroxidation.

Workflow cluster_assays Endpoint Assays Start Start: Prepare Compound Stock Seed 1. Cell Seeding (e.g., HT-1080, PANC-1) Start->Seed Pretreat 2. Pre-treatment (Test Compound / Controls) Seed->Pretreat Induce 3. Induce Ferroptosis (Erastin or RSL3) Pretreat->Induce Incubate 4. Incubation (24-48 hours) Induce->Incubate Viability 5a. Cell Viability Assay (e.g., CellTiter-Glo®) Incubate->Viability LipidROS 5b. Lipid Peroxidation Assay (C11-BODIPY™ 581/591) Incubate->LipidROS Analysis 6. Data Analysis (IC₅₀ / EC₅₀ Calculation, Imaging) Viability->Analysis LipidROS->Analysis End Conclusion: Characterize Anti-Ferroptotic Activity Analysis->End

Caption: Step-by-step experimental workflow.

Protocol 1: Assessing Cell Viability to Determine Protective Efficacy

Causality: This protocol aims to determine if 3,4-dihydro-2H-benzo[b]oxazin-7-ol can rescue cells from death induced by canonical ferroptosis inducers. By comparing the viability of cells treated with an inducer alone versus those co-treated with the test compound, we can quantify its protective effect. Ferrostatin-1 is used as a gold-standard positive control for inhibition.[4][5]

Materials:

  • Adherent cells susceptible to ferroptosis (e.g., HT-1080 fibrosarcoma, PANC-1 pancreatic cancer).

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • 3,4-dihydro-2H-benzo[b]oxazin-7-ol (Test Compound, stock solution in DMSO).

  • Erastin (Inducer, stock solution in DMSO).[5]

  • RSL3 (Inducer, stock solution in DMSO).[5][10]

  • Ferrostatin-1 (Fer-1, Positive Control Inhibitor, stock solution in DMSO).[5]

  • 96-well clear-bottom, white-walled cell culture plates.

  • CellTiter-Glo® Luminescent Cell Viability Assay kit.

  • Luminometer plate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will achieve 70-80% confluency at the time of treatment (e.g., 5,000-10,000 cells/well). Incubate overnight (37°C, 5% CO₂).[5]

  • Compound Preparation: Prepare serial dilutions of the Test Compound and Fer-1 in complete medium. Also, prepare medium containing the ferroptosis inducers (Erastin or RSL3) at a predetermined concentration (e.g., 1x or 2x the EC₅₀ for cell death).

  • Cell Treatment:

    • Control Wells: Add medium with DMSO (vehicle control), medium with inducer only (negative control), and medium with inducer + Fer-1 (positive control).

    • Test Wells: Remove the old medium and add the prepared media containing the inducer plus the various concentrations of the Test Compound.

    • Ensure the final DMSO concentration is consistent across all wells and is non-toxic (typically ≤ 0.5%).

  • Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.

  • Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium volume).

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data by setting the luminescence of the vehicle control (DMSO) wells to 100% viability.

    • Plot the percentage of cell viability against the log concentration of the Test Compound.

    • Calculate the EC₅₀ (half-maximal effective concentration) for the protective effect using non-linear regression analysis.

Protocol 2: Detection of Lipid Peroxidation with C11-BODIPY™ 581/591

Causality: This assay directly measures the central biochemical event of ferroptosis: lipid peroxidation.[4][11] The fluorescent probe C11-BODIPY™ 581/591 incorporates into cellular membranes. Upon oxidation by lipid radicals, its fluorescence emission shifts from red (~591 nm) to green (~510 nm).[12][13] A potent inhibitor like 3,4-dihydro-2H-benzo[b]oxazin-7-ol is expected to prevent this spectral shift by scavenging the radicals, thus confirming its mechanism as a radical-trapping antioxidant.

Materials:

  • Cells cultured on glass-bottom dishes or in 96-well black, clear-bottom plates.

  • Ferroptosis inducer (Erastin or RSL3).

  • Test Compound, Fer-1, and vehicle controls.

  • C11-BODIPY™ 581/591 (stock solution in DMSO).[14]

  • Hoechst 33342 for nuclear staining (optional).

  • Live-cell imaging medium (e.g., phenol red-free DMEM).

  • Fluorescence microscope or flow cytometer.

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with the inducer, Test Compound, and controls as described in Protocol 1. The treatment duration may be shorter (e.g., 6-8 hours) as lipid peroxidation precedes cell death.

  • Probe Loading:

    • Towards the end of the treatment period, add C11-BODIPY™ 581/591 to each well at a final concentration of 1-2 µM.[12]

    • Incubate for 30 minutes at 37°C, protected from light.[12][14]

  • Washing: Gently wash the cells two to three times with pre-warmed PBS or live-cell imaging medium to remove excess probe.[12][13]

  • Imaging (Microscopy):

    • Add fresh live-cell imaging medium to the wells.

    • Image the cells using a fluorescence microscope equipped with filters for both the reduced (Red: Ex/Em ~581/591 nm) and oxidized (Green: Ex/Em ~488/510 nm) forms of the probe.[13]

    • Capture images from multiple fields for each condition.

  • Quantification (Flow Cytometry):

    • After probe loading and washing, detach cells using a gentle dissociation reagent (e.g., Accutase).

    • Resuspend cells in FACS buffer (e.g., PBS with 1% BSA).

    • Analyze the cells on a flow cytometer, measuring fluorescence in both the green (e.g., FITC channel) and red (e.g., PE-Texas Red channel) detectors.[15]

  • Data Analysis:

    • Microscopy: Quantify the fluorescence intensity of the green and red channels in individual cells using image analysis software (e.g., ImageJ/Fiji). Calculate the ratio of green to red fluorescence intensity. An increase in this ratio signifies lipid peroxidation.

    • Flow Cytometry: Gate on the live cell population. Plot the green fluorescence intensity. A shift in the fluorescence profile to the right indicates an increase in lipid peroxidation. Compare the geometric mean fluorescence intensity (gMFI) between different treatment groups.

Data Presentation and Interpretation

Quantitative data should be summarized for clarity and ease of comparison.

Table 1: Example Data Summary for Ferroptosis Inhibition

Treatment GroupTest Compound [µM]Cell Viability (% of Vehicle)Lipid Peroxidation (Green/Red Ratio)
Vehicle (DMSO)-100 ± 51.0 ± 0.1
Erastin (5 µM)-45 ± 43.5 ± 0.4
Erastin + Fer-1 (1 µM)-95 ± 61.2 ± 0.2
Erastin + Test Compound0.160 ± 52.8 ± 0.3
Erastin + Test Compound185 ± 71.5 ± 0.2
Erastin + Test Compound1098 ± 51.1 ± 0.1
EC₅₀ (Protection) ~0.5 µM --

Data are presented as mean ± SD. The EC₅₀ value is derived from a full dose-response curve.

Interpretation:

  • A dose-dependent increase in cell viability in the presence of the ferroptosis inducer suggests a protective effect.

  • A corresponding dose-dependent decrease in the lipid peroxidation ratio confirms that the compound's protective effect is mediated by the suppression of lipid ROS.

  • An EC₅₀ value in the sub-micromolar or low micromolar range, comparable to Ferrostatin-1, would indicate a potent inhibitory activity.

Trustworthiness: Self-Validating Experimental Design

The integrity of the findings relies on a self-validating experimental design. The protocols described incorporate essential controls to ensure that the observed effects are specific to the inhibition of ferroptosis.

  • Vehicle Control (DMSO): Establishes the baseline for 100% cell viability and minimal lipid peroxidation.

  • Inducer-Only Control (Erastin/RSL3): Confirms that the chosen concentration of the inducer effectively triggers ferroptosis, characterized by a significant drop in viability and a sharp increase in lipid peroxidation.

  • Positive Inhibition Control (Ferrostatin-1): Serves as a benchmark for potent ferroptosis inhibition. The ability of Fer-1 to completely rescue cells validates the assay system and confirms that the observed cell death is indeed ferroptosis.[4][5]

By including these controls in every experiment, the results become internally validated, providing high confidence in the characterization of 3,4-dihydro-2H-benzo[b]oxazin-7-ol as a potential ferroptosis inhibitor.

References

3,4-dihydro-2H-benzo[b]oxazin-7-ol as an intermediate in pharmaceutical synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to 3,4-dihydro-2H-benzo[b]oxazin-7-ol as a Pharmaceutical Intermediate

Introduction: The Strategic Importance of the Benzoxazine Scaffold

In the landscape of modern medicinal chemistry, the 3,4-dihydro-2H-benzo[b][1][2]oxazine scaffold is a privileged structure, serving as the core of numerous biologically active compounds. Its rigid, fused-ring system provides a defined three-dimensional orientation for appended functional groups, making it an ideal platform for designing molecules that interact with specific biological targets. At the heart of this chemical family lies 3,4-dihydro-2H-benzo[b]oxazin-7-ol , a versatile and strategically vital intermediate. The presence of a phenolic hydroxyl group and a secondary amine within its structure offers two key points for chemical modification, enabling the synthesis of diverse libraries of compounds. This guide provides a detailed exploration of its synthesis, properties, and application as a cornerstone in the development of novel therapeutics, particularly in the realm of neuroscience.

Derivatives of this core structure have been investigated for a wide range of therapeutic applications, including as anticancer agents, 5-HT₆ receptor antagonists for cognitive disorders, and anti-diabetic agents[3][4][5]. The strategic placement of the hydroxyl group at the 7-position is particularly important, as it can act as a hydrogen bond donor or acceptor, or serve as a handle for further functionalization to modulate a compound's pharmacokinetic and pharmacodynamic properties.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its successful application in multi-step synthesis. 3,4-dihydro-2H-benzo[b]oxazin-7-ol is a stable solid under standard conditions. Its key properties are summarized below.

PropertyValueSource
Molecular Formula C₈H₉NO₂PubChem[6]
Molecular Weight 151.16 g/mol PubChem[6]
CAS Number 104535-37-7PubChem[6]
IUPAC Name 3,4-dihydro-2H-1,4-benzoxazin-7-olPubChem[6]
XLogP3 1.3PubChem[6]
Hydrogen Bond Donors 2PubChem[6]
Hydrogen Bond Acceptors 2PubChem[6]

Characterization of this intermediate is typically achieved through standard analytical techniques. Proton and Carbon-13 Nuclear Magnetic Resonance (¹H & ¹³C NMR) spectroscopy are used to confirm the core structure and the position of substituents. Infrared (IR) spectroscopy will show characteristic peaks for the O-H (hydroxyl), N-H (amine), and C-O (ether) stretches, as well as aromatic C-H bonds. High-Resolution Mass Spectrometry (HRMS) is employed to confirm the exact molecular weight and elemental composition.

Synthesis of the Intermediate: A Reductive Approach

One of the most direct and reliable methods for synthesizing 3,4-dihydro-2H-benzo[b]oxazin-7-ol involves the reduction of its corresponding lactam precursor, 7-hydroxy-2H-benzo[b][1][2]oxazin-3(4H)-one. This approach is advantageous as it builds the core heterocyclic system in a stable, oxidized form before the final, more reactive intermediate is generated.

// Nodes Start [label="7-Hydroxy-2H-benzo[b][1][2]\noxazin-3(4H)-one", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagent [label="Reducing Agent\n(e.g., LiAlH₄ or BH₃•THF)\nAnhydrous THF", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Reaction [label="Reduction of Lactam", shape=rectangle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Aqueous Work-up\n(e.g., Fieser method)", shape=rectangle, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Purification\n(Column Chromatography)", shape=rectangle, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="3,4-dihydro-2H-benzo[b]\noxazin-7-ol", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Reaction; Reagent -> Reaction [label="1. Add slowly at 0 °C\n2. Reflux"]; Reaction -> Workup [label="Reaction Quench"]; Workup -> Purification [label="Crude Product"]; Purification -> Product [label="Pure Intermediate"]; } dot Diagram: Synthesis of the Intermediate.

Protocol 1: Synthesis via Lactam Reduction

This protocol describes the reduction of 7-hydroxy-2H-benzo[b][1][2]oxazin-3(4H)-one. The causality behind this choice is the high efficiency and selectivity of hydride reducing agents for amide carbonyls.

Materials:

  • 7-hydroxy-2H-benzo[b][1][2]oxazin-3(4H)-one

  • Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃•THF)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate, anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium sulfate solution

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 7-hydroxy-2H-benzo[b][1][2]oxazin-3(4H)-one (1.0 eq).

  • Dissolution: Add anhydrous THF to dissolve the starting material under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

    • Rationale: An inert atmosphere is crucial as LiAlH₄ reacts violently with water. Low temperature controls the initial exothermic reaction.

  • Addition of Reducing Agent: Slowly add a solution of LiAlH₄ (approx. 2.0 eq) in anhydrous THF to the stirred solution.

    • Rationale: Using a strong reducing agent like LiAlH₄ is necessary to reduce the stable amide bond of the lactam. A molar excess ensures the reaction goes to completion.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

    • Rationale: Refluxing provides the necessary activation energy to drive the reduction to completion.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This is the Fieser work-up method.

    • Rationale: This specific quenching procedure is critical for safety and results in the formation of a granular precipitate of aluminum salts that is easy to filter, simplifying the work-up.

  • Filtration and Extraction: Stir the resulting mixture vigorously for 30 minutes, then filter it through a pad of Celite, washing the filter cake with ethyl acetate. Collect the filtrate and concentrate it under reduced pressure.

  • Purification: The crude residue is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 3,4-dihydro-2H-benzo[b]oxazin-7-ol.

Application in Pharmaceutical Synthesis: Case Study of a 5-HT₆ Receptor Antagonist

The 5-HT₆ receptor, found almost exclusively in the central nervous system (CNS), is a key target for treating cognitive impairment associated with Alzheimer's disease and schizophrenia. The 3,4-dihydro-2H-benzo[b]oxazin-7-ol intermediate is an excellent starting point for synthesizing potent 5-HT₆ antagonists[4]. The phenolic hydroxyl provides a site for ether linkage to a side chain, while the secondary amine allows for sulfonylation, a common step to introduce groups that interact with the receptor.

// Nodes Intermediate [label="3,4-dihydro-2H-benzo[b]\noxazin-7-ol", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Step1_Reagent [label="1. NaH, Anhydrous DMF\n2. 1-bromo-2-methoxyethane", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Step1_Product [label="7-(2-methoxyethoxy)-3,4-\ndihydro-2H-benzo[b][1][2]oxazine", fillcolor="#F1F3F4", fontcolor="#202124"]; Step2_Reagent [label="Arylsulfonyl chloride\n(e.g., Dansyl chloride)\nPyridine, DCM", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Final_Product [label="Potent 5-HT₆ Receptor\nAntagonist", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Intermediate -> Step1_Product [label="Step 1: O-Alkylation\n(Williamson Ether Synthesis)"]; Step1_Reagent -> Step1_Product [style=dashed]; Step1_Product -> Final_Product [label="Step 2: N-Sulfonylation"]; Step2_Reagent -> Final_Product [style=dashed]; } dot Diagram: Synthesis of a 5-HT₆ Antagonist.

Protocol 2: Synthesis of a Representative 5-HT₆ Antagonist

This protocol demonstrates the two-step conversion of the intermediate into a final, pharmacologically active molecule, based on synthetic strategies reported in the literature[4].

Step 1: O-Alkylation of the Phenolic Hydroxyl

  • Deprotonation: To a solution of 3,4-dihydro-2H-benzo[b]oxazin-7-ol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.

    • Rationale: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the phenol to form a sodium phenoxide. DMF is an excellent polar aprotic solvent for this type of Sₙ2 reaction.

  • Alkylation: Stir the mixture at 0 °C for 30 minutes, then add 1-bromo-2-methoxyethane (1.1 eq). Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Rationale: The resulting phenoxide is a potent nucleophile that displaces the bromide from the alkyl halide in a classic Williamson ether synthesis. The methoxyethyl sidechain is often used to improve solubility and metabolic stability.

  • Work-up and Purification: Quench the reaction by slowly adding water. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to give 7-(2-methoxyethoxy)-3,4-dihydro-2H-benzo[b][1][2]oxazine.

Step 2: N-Sulfonylation of the Secondary Amine

  • Reaction Setup: Dissolve the product from Step 1 (1.0 eq) in dichloromethane (DCM) containing pyridine (2.0 eq).

    • Rationale: DCM is a standard, non-reactive solvent. Pyridine acts as a base to neutralize the HCl byproduct generated during the reaction, driving it to completion.

  • Sulfonylation: Cool the solution to 0 °C and add a solution of an appropriate arylsulfonyl chloride (e.g., dansyl chloride, 1.1 eq) in DCM dropwise. Stir the reaction at room temperature for 4 hours.

    • Rationale: The secondary amine acts as a nucleophile, attacking the electrophilic sulfur of the sulfonyl chloride. The arylsulfonyl group is a key pharmacophore that often provides critical interactions with the target receptor.

  • Work-up and Purification: Wash the reaction mixture with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. The final compound is purified by column chromatography or recrystallization to yield the high-affinity 5-HT₆ receptor antagonist.

Safety and Handling

While specific toxicity data for 3,4-dihydro-2H-benzo[b]oxazin-7-ol is limited, standard laboratory precautions should be observed. Based on related structures, it may cause skin and eye irritation[7].

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

3,4-dihydro-2H-benzo[b]oxazin-7-ol is more than just a chemical; it is a gateway to molecular diversity in drug discovery. Its straightforward synthesis and dual reactive sites make it an exceptionally valuable intermediate for medicinal chemists. The protocols and applications detailed herein demonstrate its utility in constructing complex molecules, such as potent 5-HT₆ receptor antagonists, underscoring its established and continuing importance in the pipeline of pharmaceutical development. As researchers continue to explore the chemical space around the benzoxazine core, the demand for versatile and reliable intermediates like this one will undoubtedly grow.

References

Application Notes & Protocols: Pharmacological Profiling of 3,4-Dihydro-2H-benzo[b]oxazin-7-ol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold

The 3,4-dihydro-2H-benzo[b]oxazine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds. The specific analog, 3,4-dihydro-2H-benzo[b]oxazin-7-ol, serves as a critical starting point or key intermediate for developing novel therapeutics, particularly those targeting the central nervous system (CNS).[1] Its structure, featuring a phenolic hydroxyl group, is a classic hydrogen bond donor and acceptor, facilitating interactions with a wide range of biological targets. However, this same phenolic moiety presents a double-edged sword, often associated with metabolic liabilities, primarily rapid glucuronidation, which can lead to poor oral bioavailability and rapid clearance.[2][3]

This comprehensive guide provides a strategic framework and detailed protocols for the pharmacological profiling of novel analogs derived from this scaffold. As a Senior Application Scientist, my objective is not merely to list procedural steps but to impart the scientific rationale behind them. We will explore a logical, tiered approach to characterization, from primary target engagement to off-target liability and metabolic profiling. This self-validating system of protocols is designed to build a comprehensive data package, enabling informed decisions in the hit-to-lead and lead optimization phases of drug discovery.

Part 1: Primary Pharmacological Profiling - A Focus on CNS Targets

Literature suggests that derivatives of the 3,4-dihydro-2H-benzo[b]oxazine core are frequently investigated as ligands for CNS targets, including serotonin receptors (such as 5-HT6) and potassium channels.[4][5] Analogs have also been explored as PI3Kα inhibitors for oncology indications.[6] The following protocols are structured around a hypothetical primary target, the 5-HT6 receptor, a G-protein coupled receptor (GPCR) implicated in cognitive function and a target for Alzheimer's disease and schizophrenia therapeutics.

Initial Target Engagement: Radioligand Binding Assay

Expertise & Experience: The first crucial question is: "Does my compound bind to the intended target?" A radioligand binding assay is the gold-standard method to determine the affinity (Ki) of a test compound for a receptor.[7] It is a direct measure of the physical interaction between the compound and the receptor protein. We use a competition format where the unlabeled test compound competes with a known high-affinity radioligand for binding to the receptor.

Trustworthiness: This protocol includes controls for total binding, non-specific binding (NSB), and a reference compound to ensure the assay is performing within specifications. The calculated Ki value is independent of the radioligand concentration used, providing a standardized measure of affinity.

  • Materials:

    • Cell membranes from a stable cell line expressing the human 5-HT6 receptor (e.g., HEK293)

    • Radioligand: [³H]-LSD (Lysergic acid diethylamide) or another suitable 5-HT6 antagonist/agonist radioligand.

    • Non-specific binding control: Mianserin (10 µM) or another high-affinity 5-HT6 ligand.

    • Reference compound: A known 5-HT6 antagonist with a well-characterized Ki.

    • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.

    • Test compounds (analogs of 3,4-dihydro-2H-benzo[b]oxazin-7-ol) dissolved in 100% DMSO.

    • 96-well microplates and filter mats (e.g., GF/B).

    • Scintillation cocktail and microplate scintillation counter.

  • Procedure:

    • Compound Preparation: Perform serial dilutions of test compounds and the reference compound in 100% DMSO. Further dilute in Assay Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

    • Assay Plate Setup:

      • Total Binding: Add Assay Buffer, radioligand, and cell membranes.

      • Non-Specific Binding (NSB): Add Assay Buffer, radioligand, cell membranes, and the NSB control (Mianserin).

      • Test Compound Wells: Add diluted test compound, radioligand, and cell membranes.

    • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

    • Harvesting: Rapidly filter the contents of each well through the filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold Assay Buffer to remove unbound radioligand.

    • Quantification: Punch the filters into scintillation vials (or use a filter plate), add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

    • Data Analysis:

      • Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

      • Calculate the percent inhibition for each test compound concentration relative to the specific binding.

      • Plot percent inhibition versus the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

      • Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Activity: Assessing Downstream Signaling

Expertise & Experience: Binding does not always equate to function. The next critical step is to determine if the compound elicits a cellular response. The 5-HT6 receptor is known to couple to the Gs alpha-subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[8] Therefore, a cAMP accumulation assay is the logical functional assay to assess whether the compound is an agonist, antagonist, or inverse agonist.

Trustworthiness: This assay includes a known agonist (like serotonin) to establish the maximum response window and a known antagonist to validate the inhibition mechanism. Forskolin, a direct activator of adenylyl cyclase, can be used to potentiate the signal for antagonist screening.[3]

  • Materials:

    • HEK293 cells stably expressing the human 5-HT6 receptor.

    • Assay medium: DMEM with 0.1% BSA and a phosphodiesterase (PDE) inhibitor (e.g., 500 µM IBMX) to prevent cAMP degradation.[8]

    • Reference Agonist: Serotonin (5-HT).

    • Reference Antagonist: A known 5-HT6 antagonist.

    • Test compounds.

    • cAMP detection kit (e.g., HTRF, GloSensor™).[9]

    • White, opaque 96- or 384-well cell culture plates.

    • Plate reader compatible with the chosen detection kit.

  • Procedure (Antagonist Mode Example):

    • Cell Plating: Seed the 5-HT6 expressing cells into the assay plates and incubate overnight.

    • Compound Addition: Remove the culture medium and add the test compounds or reference antagonist at various concentrations, diluted in assay medium. Incubate for 15-30 minutes at 37°C.

    • Agonist Challenge: Add the reference agonist (Serotonin) at a concentration that gives ~80% of its maximal response (EC80).

    • Incubation: Incubate for 30-60 minutes at 37°C.

    • cAMP Detection: Lyse the cells (if required by the kit) and add the cAMP detection reagents according to the manufacturer's protocol.

    • Signal Reading: Read the plate on a compatible plate reader (e.g., measuring fluorescence at 665 nm and 620 nm for HTRF).

    • Data Analysis:

      • Normalize the data to the control wells (agonist-stimulated vs. basal).

      • Calculate the percent inhibition of the agonist response for each antagonist concentration.

      • Plot percent inhibition against the log concentration of the test compound and fit the data to determine the IC50 value.

Part 2: Secondary & Liability Profiling - Ensuring Safety and Selectivity

A potent and efficacious compound is of little value if it has significant off-target effects or inherent toxicity. The phenolic nature of the parent scaffold necessitates a careful evaluation of potential liabilities.

Cardiovascular Safety: hERG Potassium Channel Assay

Expertise & Experience: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a major cause of drug-induced QT interval prolongation, which can lead to fatal cardiac arrhythmias.[10] Regulators, such as the FDA, mandate hERG testing for most new chemical entities. We must assess this liability early. Automated patch-clamp electrophysiology is the gold standard, but higher-throughput fluorescence-based assays using thallium flux are excellent for screening.[5][11]

Trustworthiness: The protocol uses a thallium-sensitive dye to measure channel activity. Thallium ions enter the cell through open hERG channels and bind to the dye, increasing its fluorescence.[5] The assay includes a known hERG inhibitor (e.g., Astemizole or E-4031) as a positive control and a vehicle control to establish the assay window.

  • Materials:

    • HEK293 cells stably expressing the hERG channel.

    • FluxOR™ Thallium Detection Kit (or equivalent).

    • Assay Buffer (Chloride-free).

    • Stimulant Buffer containing thallium and potassium.

    • Positive control: A known hERG inhibitor (e.g., Astemizole).

    • Test compounds.

    • Black, clear-bottom 96- or 384-well plates.

    • Kinetic plate reader with fluorescence detection capabilities.

  • Procedure:

    • Cell Plating: Plate hERG-expressing cells and incubate overnight.

    • Dye Loading: Remove media and load cells with the thallium-sensitive dye according to the kit manufacturer's instructions. Incubate for 60-90 minutes at room temperature in the dark.

    • Compound Incubation: Wash the cells and add test compounds at various concentrations. Incubate for 15-30 minutes.

    • Fluorescence Reading: Place the plate in the kinetic plate reader. Establish a baseline fluorescence reading for several seconds.

    • Stimulation: Add the Stimulant Buffer to all wells to open the hERG channels and initiate thallium influx.

    • Data Acquisition: Continue to measure fluorescence intensity kinetically for 2-5 minutes.

    • Data Analysis:

      • Determine the difference between the maximum fluorescence and the baseline fluorescence for each well.

      • Calculate the percent inhibition of the thallium flux for each test compound concentration relative to vehicle controls.

      • Determine the IC50 value from the concentration-response curve.

General Cellular Health: Cytotoxicity Assays

Expertise & Experience: It is essential to ensure that the observed activity in functional assays is not a result of general cytotoxicity. We will employ two common and mechanistically distinct assays: MTT (measures metabolic activity) and LDH (measures membrane integrity).[12][13] Running both provides a more robust assessment of a compound's cytotoxic potential.

Trustworthiness: These assays are benchmarked against a positive control (a known cytotoxic agent like staurosporine or doxorubicin) and a vehicle control (e.g., 1% DMSO) to define the 0% and 100% viability marks, respectively.

  • Materials:

    • A relevant cell line (e.g., HepG2 for liver toxicity, or the cell line used in the primary functional assay).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

    • Solubilization solution (e.g., acidified isopropanol).

    • LDH (Lactate Dehydrogenase) detection kit.

    • Positive control for cytotoxicity (e.g., doxorubicin).

    • Clear 96-well plates.

    • Absorbance plate reader.

  • Procedure:

    • Cell Plating & Treatment: Seed cells in 96-well plates. After 24 hours, treat with a range of concentrations of the test compounds for a relevant period (e.g., 24-48 hours).

    • LDH Assay (performed first):

      • Carefully transfer a portion of the cell culture supernatant to a new plate.

      • Add the LDH reaction mixture according to the kit protocol.[13]

      • Incubate and measure the absorbance (formazan product). The amount of color is proportional to the amount of LDH released and thus to cell lysis.[14]

    • MTT Assay (performed on remaining cells):

      • Add MTT solution to the original cell plate and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[12]

      • Remove the medium and add solubilization solution to dissolve the formazan crystals.

      • Measure the absorbance. The amount of color is proportional to the number of viable cells.

    • Data Analysis:

      • For both assays, calculate the percent cytotoxicity or percent viability for each concentration relative to the vehicle and positive controls.

      • Determine the CC50 (concentration causing 50% cytotoxicity) from the dose-response curves.

Part 3: ADME & Physicochemical Profiling - Understanding "Drug-Like" Properties

Expertise & Experience: As previously noted, the phenolic hydroxyl group in the parent structure is a red flag for metabolic instability.[2][15] Early assessment of metabolic stability and permeability is critical to guide the Structure-Activity Relationship (SAR) and potentially the design of analogs with this liability removed (bioisosteric replacement).[3][16]

Metabolic Stability: Microsomal Stability Assay

Expertise & Experience: This assay uses liver microsomes, which are rich in cytochrome P450 (CYP) enzymes, the primary enzymes responsible for Phase I metabolism of many drugs. By incubating the compound with microsomes and a necessary cofactor (NADPH), we can measure the rate at which the compound is metabolized.

Trustworthiness: The protocol includes positive controls (compounds with known high and low clearance) and a negative control (incubation without the NADPH cofactor) to ensure the observed compound loss is due to enzymatic metabolism.

  • Materials:

    • Pooled liver microsomes (human, rat, etc.).

    • NADPH regenerating system (or NADPH).

    • Phosphate buffer (pH 7.4).

    • Positive control compounds (e.g., Verapamil - high clearance, Warfarin - low clearance).

    • Test compounds.

    • Acetonitrile with an internal standard for LC-MS/MS analysis.

    • LC-MS/MS system.

  • Procedure:

    • Incubation: In a 96-well plate, pre-warm a mixture of microsomes, buffer, and test compound to 37°C.

    • Reaction Initiation: Start the reaction by adding the pre-warmed NADPH regenerating system.

    • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard.

    • Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant for analysis.

    • Quantification: Analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.

    • Data Analysis:

      • Plot the natural log of the percent of parent compound remaining versus time.

      • The slope of the linear portion of this plot gives the elimination rate constant (k).

      • Calculate the in vitro half-life (t½) = 0.693 / k.

      • Calculate intrinsic clearance (Cl_int) based on the t½ and the protein concentration used.

Data Presentation & Visualization

Summary of Pharmacological Data
Compound ID5-HT6 Ki (nM)5-HT6 Funct. IC50 (nM)hERG IC50 (µM)HepG2 CC50 (µM)HLM t½ (min)
Parent 15.225.8 (Antagonist)> 30> 508
Analog A 5.18.3 (Antagonist)> 30> 5025
Analog B 250.6310.2 (Antagonist)> 3045.112
Analog C 8.912.5 (Antagonist)5.6> 5048
Ref Cpd 2.04.5 (Antagonist)> 30> 5065

Diagrams

G cluster_0 Primary Profiling cluster_1 Secondary & Liability Profiling cluster_2 ADME Profiling Binding Receptor Binding Assay (Determine Ki) Function Functional Assay (cAMP) (Determine IC50/EC50, MoA) Binding->Function hERG hERG Safety Screen (Cardiotox Liability) Function->hERG Cyto Cytotoxicity Assays (MTT/LDH) hERG->Cyto MetStab Microsomal Stability (Metabolic Fate) Cyto->MetStab Decision Go/No-Go Decision SAR Analysis MetStab->Decision Start Novel Analog Synthesis Start->Binding G Analog Benzoxazinol Analog (Antagonist) 5HT6R 5-HT6 Receptor Analog->5HT6R Binds & Blocks Gs Gs Protein 5HT6R->Gs Activation 5HT6R->Gs Inhibition AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (Downstream Signaling) cAMP->PKA Activates

References

Troubleshooting & Optimization

Optimizing reaction conditions for 3,4-dihydro-2H-benzo[b]oxazin-7-ol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering in German. Absolut! Hier ist ein technisches Support-Center, das sich mit der Optimierung der Reaktionsbedingungen für die Synthese von 3,4-Dihydro-2H-benzo[b]oxazin-7-ol befasst.

Dieses Handbuch dient als Ressource für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die an der Synthese von 3,4-Dihydro-2H-benzo[b]oxazin-7-ol beteiligt sind. Es bietet detaillierte Protokolle, Leitfäden zur Fehlerbehebung und häufig gestellte Fragen, um häufige Herausforderungen zu bewältigen und die Reaktionsbedingungen zu optimieren.

Syntheseübersicht: Ein dreistufiger Ansatz

Der am häufigsten verwendete und anpassungsfähigste Weg zur Synthese von 3,4-Dihydro-2H-benzo[b]oxazin-7-ol ist ein dreistufiger Prozess, der mit 2-Amino-5-hydroxyphenol beginnt. Diese Methode bietet klare Kontrollpunkte und ermöglicht eine einfachere Fehlerbehebung.

  • Schritt 1: N-Acylierung: Selektive Acylierung der Aminogruppe von 2-Amino-5-hydroxyphenol mit Chloracetylchlorid, um 2-Chlor-N-(2,4-dihydroxyphenyl)acetamid zu bilden.

  • Schritt 2: Intramolekulare Zyklisierung: Basenvermittelte Zyklisierung des Acetamid-Zwischenprodukts zur Bildung des Lactam-Rings, was zu 7-Hydroxy-2H-benzo[b][1][2]oxazin-3(4H)-on führt.

  • Schritt 3: Reduktion: Reduktion der Lactam (Amid)-Carbonylgruppe zur entsprechenden Amingruppe, um das Endprodukt, 3,4-Dihydro-2H-benzo[b]oxazin-7-ol, zu erhalten.

Die Kausalität hinter dieser schrittweisen Methodik liegt in der Steuerung der Reaktivität. Die Acylierung schützt die Aminogruppe und führt eine abgangsgruppe für die Zyklisierung ein. Die anschließende Reduktion ist ein Standardverfahren zur Umwandlung von Amiden in Amine in heterozyklischen Systemen.

Synthesis_Workflow cluster_start Ausgangsmaterial cluster_step1 Schritt 1: Acylierung cluster_step2 Schritt 2: Zyklisierung cluster_step3 Schritt 3: Reduktion SM 2-Amino-5-hydroxyphenol Acylation N-(2,4-Dihydroxyphenyl)- 2-chloracetamid SM->Acylation Chloracetylchlorid, Pyridin Cyclization 7-Hydroxy-2H-benzo[b][1,4]oxazin- 3(4H)-on Acylation->Cyclization K2CO3, DMF Reduction 3,4-Dihydro-2H-benzo[b]oxazin-7-ol (Endprodukt) Cyclization->Reduction LiAlH4, THF

Abbildung 1: Allgemeiner Arbeitsablauf für die Synthese von 3,4-Dihydro-2H-benzo[b]oxazin-7-ol.

Detailliertes experimentelles Protokoll

Dieses Protokoll ist ein validierter Ausgangspunkt. Die Mengen können je nach Reinheit der Reagenzien und dem gewünschten Maßstab angepasst werden.

Schritt 1: Synthese von 2-Chlor-N-(2,4-dihydroxyphenyl)acetamid

  • Lösen Sie 2-Amino-5-hydroxyphenol (1 Äquiv.) in einer Mischung aus Aceton und Pyridin (10:1 v/v).

  • Kühlen Sie die Lösung in einem Eisbad auf 0 °C.

  • Geben Sie unter Rühren langsam eine Lösung von Chloracetylchlorid (1,1 Äquiv.) in Aceton zu. Die langsame Zugabe ist entscheidend, um eine exotherme Reaktion zu kontrollieren und die selektive N-Acylierung gegenüber der O-Acylierung zu begünstigen.[3][4]

  • Lassen Sie die Reaktion 30 Minuten bei 0 °C und dann 3 Stunden bei Raumtemperatur laufen. Überwachen Sie den Fortschritt mittels Dünnschichtchromatographie (DC).

  • Nach Abschluss der Reaktion entfernen Sie die Lösungsmittel unter reduziertem Druck.

  • Lösen Sie den Rückstand in Ethylacetat und waschen Sie ihn nacheinander mit 1 M HCl, gesättigter NaHCO₃-Lösung und Kochsalzlösung.

  • Trocknen Sie die organische Schicht über wasserfreiem Na₂SO₄, filtrieren Sie und konzentrieren Sie sie, um das Rohprodukt zu erhalten, das durch Umkristallisation aus Ethanol/Wasser gereinigt werden kann.

Schritt 2: Synthese von 7-Hydroxy-2H-benzo[b][1][2]oxazin-3(4H)-on

  • Lösen Sie das Produkt aus Schritt 1 (1 Äquiv.) in Dimethylformamid (DMF).

  • Fügen Sie wasserfreies Kaliumcarbonat (K₂CO₃, 2,5 Äquiv.) als Base hinzu. K₂CO₃ ist eine wirksame Base für diese intramolekulare Williamson-Ethersynthese und ist leichter zu handhaben als stärkere Basen wie Natriumhydrid.

  • Erhitzen Sie die Mischung unter einer inerten Atmosphäre (Stickstoff oder Argon) 6–8 Stunden lang auf 90 °C.

  • Kühlen Sie die Reaktion auf Raumtemperatur ab und gießen Sie sie in Eiswasser, um das Produkt auszufällen.

  • Sammeln Sie den festen Niederschlag durch Filtration, waschen Sie ihn gründlich mit Wasser und trocknen Sie ihn im Vakuum.

Schritt 3: Synthese von 3,4-Dihydro-2H-benzo[b]oxazin-7-ol

  • WARNUNG: Lithiumaluminiumhydrid (LiAlH₄) reagiert heftig mit Wasser. Alle Glasgeräte müssen flammgetrocknet und die Reaktion muss unter einer streng inerten Atmosphäre durchgeführt werden.

  • Suspendieren Sie LiAlH₄ (3 Äquiv.) in wasserfreiem Tetrahydrofuran (THF) in einem Dreihalskolben, der mit einem Rückflusskühler und einem Tropftrichter ausgestattet ist.

  • Kühlen Sie die Suspension auf 0 °C.

  • Lösen Sie das Lactam aus Schritt 2 (1 Äquiv.) in wasserfreiem THF und geben Sie es langsam über den Tropftrichter zur LiAlH₄-Suspension.

  • Nach Abschluss der Zugabe erhitzen Sie die Reaktionsmischung 4–6 Stunden lang unter Rückfluss.

  • Kühlen Sie die Reaktion auf 0 °C ab und löschen Sie sie vorsichtig durch sequentielle Zugabe von Wasser, gefolgt von 15%iger NaOH-Lösung und dann wieder Wasser (Fieser-Verfahren).

  • Rühren Sie die resultierende Suspension 30 Minuten lang, bis sich ein körniger weißer Niederschlag bildet.

  • Filtrieren Sie den Niederschlag und waschen Sie ihn gründlich mit THF.

  • Konzentrieren Sie das Filtrat, um das Rohprodukt zu erhalten, das durch Säulenchromatographie auf Kieselgel gereinigt werden kann.

Zusammenfassung der optimierten Reaktionsbedingungen

SchrittHauptreagenzBase/ReagenzLösungsmittelTemperatur (°C)Zeit (h)Typische Ausbeute (%)
1. Acylierung 2-Amino-5-hydroxyphenolPyridinAceton0 bis RT3-475-85
2. Zyklisierung 2-Chlor-N-(2,4-dihydroxyphenyl)acetamidK₂CO₃DMF906-870-80
3. Reduktion 7-Hydroxy-2H-benzo[b][1][2]oxazin-3(4H)-onLiAlH₄THFRückfluss4-675-90

Leitfaden zur Fehlerbehebung

Troubleshooting Problem Problem Cause Cause Solution Solution Start Problem bei der Synthese P1 Geringe Ausbeute bei der Acylierung (Schritt 1) Start->P1 P2 Unvollständige Zyklisierung (Schritt 2) Start->P2 P3 Fehlgeschlagene oder geringe Ausbeute bei der Reduktion (Schritt 3) Start->P3 C1a Feuchtigkeit im System P1->C1a C1b Konkurrierende O-Acylierung P1->C1b C1c Unwirksame Base P1->C1c S1a Trockene Lösungsmittel/Glasgeräte verwenden C1a->S1a S1b Langsame Zugabe bei 0 °C beibehalten C1b->S1b S1c Frisch destilliertes Pyridin verwenden C1c->S1c C2a Unzureichende Basenstärke P2->C2a C2b Zu niedrige Reaktionstemperatur P2->C2b C2c Wasser im Lösungsmittel P2->C2c S2a Stärkere Base (z.B. NaH in THF) in Betracht ziehen C2a->S2a S2b Temperatur auf 100-110 °C erhöhen C2b->S2b S2c Wasserfreies DMF verwenden C2c->S2c C3a Inaktives LiAlH₄ P3->C3a C3b Unzureichende Reduktionsmitteläquivalente P3->C3b C3c Unvollständige Aufarbeitung P3->C3c S3a Frisches, trockenes LiAlH₄ verwenden C3a->S3a S3b LiAlH₄-Menge auf 3-4 Äquiv. erhöhen C3b->S3b S3c Aufarbeitungsschritte sorgfältig befolgen C3c->S3c

References

Preventing degradation of 3,4-dihydro-2H-benzo[b]oxazin-7-ol during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3,4-dihydro-2H-benzo[b]oxazin-7-ol

Welcome to the technical support guide for 3,4-dihydro-2H-benzo[b]oxazin-7-ol. This document provides in-depth troubleshooting advice and frequently asked questions to help you maintain the integrity and stability of your compound during storage and handling. As a molecule combining a phenolic hydroxyl group and a benzoxazine ring, it possesses unique stability challenges that require careful management.

Troubleshooting Guide: Addressing Common Degradation Issues

This section is designed for researchers who have already observed potential degradation of their 3,4-dihydro-2H-benzo[b]oxazin-7-ol samples.

Q1: My solid 3,4-dihydro-2H-benzo[b]oxazin-7-ol powder has changed color from off-white to a pink, brown, or tan hue. What is causing this, and is the material still usable?

A1: A visible color change is the most common indicator of degradation and is primarily caused by oxidation.

  • Causality (The "Why"): The -OH group on the benzene ring makes the molecule a phenol. Phenolic compounds are highly susceptible to oxidation, especially in the presence of oxygen and light.[1][2] This process can form highly colored quinone-like structures. The reaction is often initiated by atmospheric oxygen and can be accelerated by exposure to UV light and elevated temperatures.

  • Immediate Actions:

    • Assess Purity: Do not assume the material is unusable. Immediately perform an analytical check using High-Performance Liquid Chromatography (HPLC) to quantify the remaining parent compound and identify the extent of degradation.

    • Segregate: Isolate the discolored batch to prevent it from being used in critical experiments until its purity is confirmed.

  • Is it Usable? This depends entirely on the purity level required for your application. For preliminary screening, a sample with 95% purity might be acceptable. For late-stage drug development or quantitative assays, this level of impurity could be confounding, and a fresh, high-purity lot is strongly recommended.

Q2: My HPLC analysis shows a significant decrease in the main peak area and the emergence of new, more polar peaks over time. What degradation pathway am I observing?

A2: This analytical observation points toward specific chemical degradation pathways. The appearance of more polar peaks (which typically have shorter retention times in reverse-phase HPLC) is a classic sign of oxidation or hydrolysis.

  • Likely Degradation Pathways:

    • Oxidation: As mentioned in Q1, the phenolic hydroxyl group can be oxidized. The resulting quinones or other oxidized species are more polar than the parent compound, leading to earlier elution times.

    • Hydrolysis: The oxazine ring, while generally stable, can be susceptible to hydrolysis, particularly under non-neutral pH conditions in solution. This would open the ring to form an aminomethyl phenol derivative, a significantly more polar compound.[3]

  • Troubleshooting Steps:

    • Review Solution Preparation: If the compound was stored in solution, check the pH and the age of the solvent. Unbuffered aqueous solutions or older batches of solvents like THF (which can form peroxides) can accelerate degradation.

    • Characterize Impurities: If your workflow allows, use LC-MS (Liquid Chromatography-Mass Spectrometry) to get molecular weights for the new peaks. This can help confirm whether the impurities are oxidation products (e.g., M+16) or other species.

Below is a diagram illustrating the primary degradation vulnerabilities of the molecule.

Parent 3,4-dihydro-2H-benzo[b]oxazin-7-ol (Stable Form) Oxidation Oxidation (Primary Pathway) Parent->Oxidation Susceptible Phenol Group Hydrolysis Hydrolysis (Secondary Pathway) Parent->Hydrolysis Susceptible Oxazine Ring OxidizedProduct Quinone-like Species (Colored, Polar Impurities) Oxidation->OxidizedProduct HydrolyzedProduct Ring-Opened Products (Polar Impurities) Hydrolysis->HydrolyzedProduct Catalysts1 Oxygen (Air) UV Light Heat Catalysts1->Oxidation Catalysts2 Water Non-neutral pH Catalysts2->Hydrolysis Start Receive Compound Check Inspect: Color & Appearance Start->Check StoreSolid Store Solid Under Inert Gas -20°C in Darkness Check->StoreSolid OK PurityFail Quarantine & Re-analyze Check->PurityFail Discolored PrepSolution Prepare Stock Solution (Use Degassed, Anhydrous Solvent) StoreSolid->PrepSolution Aliquot Aliquot into Single-Use Vials PrepSolution->Aliquot StoreSolution Store Solution Under Inert Gas -80°C in Darkness Aliquot->StoreSolution Use Use in Experiment StoreSolution->Use Discard Discard After Use Use->Discard

References

Technical Support Center: Purification of 3,4-dihydro-2H-benzo[b]oxazin-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the purification of 3,4-dihydro-2H-benzo[b]oxazin-7-ol. Standard silica gel chromatography can often be challenging for this molecule due to its polar nature. Here, we explore robust alternative methods that leverage the compound's unique chemical properties to achieve high purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My standard silica gel column chromatography purification of 3,4-dihydro-2H-benzo[b]oxazin-7-ol is giving me significant streaking and low recovery. What is causing this and what can I do?

A1: This is a very common issue. The structure of 3,4-dihydro-2H-benzo[b]oxazin-7-ol contains both a phenolic hydroxyl group (-OH) and a secondary amine (-NH-) within the heterocyclic ring. Both of these functional groups are polar and can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.

Causality:

  • Acid-Base Interactions: The basic amine can bind ionically to the acidic silica, while the weakly acidic phenol can engage in strong hydrogen bonding.

  • Result: This strong binding leads to slow, uneven elution, which manifests as "streaking" or "tailing" on the column and thin-layer chromatography (TLC) plate. A significant portion of your compound may even bind irreversibly, causing low recovery.

Troubleshooting Silica Gel Chromatography: Before abandoning chromatography, you can try these modifications:

  • Mobile Phase Modification: Add a small amount of a competitive base to your eluent to occupy the active sites on the silica.

    • Recommendation: Add 0.5-1% triethylamine (Et₃N) or ammonia (in methanol) to your solvent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane). This will neutralize the acidic sites and significantly improve peak shape.

  • Use a Different Stationary Phase:

    • Neutral Alumina: Alumina is a good alternative for separating basic compounds. Use Brockmann Grade III or IV for best results.

    • Reversed-Phase (C18) Silica: Since the compound is polar, it will elute quickly on a C18 column using polar mobile phases like methanol/water or acetonitrile/water. This is often a better choice for highly polar molecules that are problematic on normal phase silica.[1]

Q2: How can I purify my compound to remove non-polar or neutral synthesis byproducts without using chromatography?

A2: Acid-base extraction is an exceptionally powerful, scalable, and cost-effective technique for purifying ionizable compounds like phenols.[2][3] This method exploits the acidic nature of the phenolic hydroxyl group to move your target compound from an organic solvent into an aqueous layer, leaving non-acidic impurities behind.

The Underlying Principle (Expertise & Experience): The phenol in your compound has a pKa of approximately 10. By treating it with a base stronger than the resulting phenoxide (e.g., sodium hydroxide, NaOH), you can deprotonate the phenol to form a water-soluble sodium phenoxide salt.[4][5] Neutral or non-polar organic impurities will not react and will remain in the organic solvent. You can then separate the layers, re-acidify the aqueous layer to precipitate your pure phenol, and extract it back into an organic solvent.

G cluster_0 Step 1: Dissolution & Basification cluster_1 Step 2: Separation cluster_2 Step 3: Neutralization & Recovery crude Crude Product (in Ethyl Acetate or DCM) sep_funnel1 Separatory Funnel crude->sep_funnel1 1. Add to Funnel sep_funnel1->sep_funnel1 layers Two Layers Form Aqueous (Bottom) Organic (Top) organic_layer Organic Layer (Contains Neutral Impurities) layers->organic_layer Drain & Discard aqueous_layer Aqueous Layer (Contains Sodium Phenoxide Salt) layers->aqueous_layer Drain & Collect beaker Beaker with Aqueous Layer precipitate Pure Product Precipitates beaker->precipitate 1. Cool in Ice Bath 2. Slowly add 2M HCl until pH ~5-6 sep_funnel2 Separatory Funnel precipitate->sep_funnel2 3. Add fresh Ethyl Acetate 4. Extract Product final_product Pure Product (in fresh organic solvent) sep_funnel2->final_product 5. Collect Organic Layer 6. Dry (Na2SO4) & Evaporate

Caption: Workflow for purifying 3,4-dihydro-2H-benzo[b]oxazin-7-ol via acid-base extraction.

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1M Sodium Hydroxide (NaOH) aqueous solution. Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes.

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer (containing your deprotonated compound as a salt) into a clean flask.[4]

  • Back-Wash (Optional but Recommended): To remove any trapped organic impurities, add a small amount of fresh EtOAc to the collected aqueous layer, shake, and discard the organic wash.

  • Neutralization: Cool the aqueous layer in an ice bath. Slowly add 2M Hydrochloric Acid (HCl) dropwise while stirring until the pH of the solution is between 5 and 6. Your purified compound should precipitate out of the solution as a solid or oil.

  • Recovery: Extract the purified compound from the aqueous slurry with three portions of fresh EtOAc or DCM.

  • Final Steps: Combine the organic extracts, wash with brine (saturated NaCl solution) to remove excess water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Q3: My product is over 90% pure after the initial workup. Is recrystallization a viable method for final purification?

A3: Absolutely. Recrystallization is an ideal technique for increasing the purity of a compound that is already substantially pure. It is a cost-effective and scalable method for removing small amounts of impurities, provided a suitable solvent system can be found.

The Underlying Principle (Trustworthiness): The principle relies on the difference in solubility of your compound and the impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent will dissolve your compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-4 °C). Impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (remaining in the mother liquor).

  • Small-Scale Test: Place ~20-30 mg of your compound into a small test tube.

  • Add Solvent: Add a solvent dropwise at room temperature until the solid just dissolves. If it dissolves readily at room temperature, the solvent is not suitable.

  • Heat: If the compound is insoluble at room temperature, heat the mixture to the solvent's boiling point. Continue adding solvent dropwise until the solid fully dissolves.

  • Cool: Allow the solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.

  • Observe: A good solvent will produce a high yield of crystalline solid upon cooling.

Solvent SystemRationale & Comments
Ethanol/Water The compound is likely soluble in ethanol. Water can be added as an anti-solvent to the hot ethanolic solution until turbidity appears, then re-heated to clarify and cooled slowly.
Acetone/Hexane Similar to the above, dissolve in a minimal amount of hot acetone and add hexane as the anti-solvent.
Toluene A less polar solvent. May work well if impurities are highly polar. Requires higher temperatures.
Ethyl Acetate A moderately polar solvent that is often a good starting point for many organic compounds.
Q4: I'm struggling with closely-related impurities that have similar properties to my main compound. When should I consider Preparative HPLC?

A4: Preparative High-Performance Liquid Chromatography (Prep HPLC) is the method of choice when high-purity material (>99.5%) is required and other methods like extraction or recrystallization have failed to separate challenging impurities.[6] It is particularly useful for separating compounds with very similar polarities or structural isomers.

Expertise & Experience: The primary difference between analytical and preparative HPLC is the goal: analytical HPLC aims to quantify components, while preparative HPLC aims to isolate and purify them.[6] This means using larger columns, higher flow rates, and injecting much larger sample masses.[7] A robust method is typically developed at the analytical scale first and then scaled up.[7]

G start Crude Product impurity_type Impurities have distinctly different acidity? start->impurity_type purity_check Initial Purity > 90%? final_purity Need >99.5% Purity or Separating Isomers? purity_check->final_purity  No recrystallize Recrystallization purity_check->recrystallize  Yes impurity_type->purity_check  No acid_base Acid-Base Extraction impurity_type->acid_base  Yes column_chrom Modified Column Chromatography (Et3N or Alumina) final_purity->column_chrom  No prep_hplc Preparative HPLC final_purity->prep_hplc  Yes

References

Catalyst selection for improving benzoxazine synthesis yield.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for benzoxazine synthesis. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are looking to enhance the yield and purity of their benzoxazine monomers. Here, we delve into the nuances of catalyst selection, reaction optimization, and troubleshooting common hurdles encountered during synthesis. Our approach is grounded in scientific principles and practical, field-tested experience to ensure you can achieve reliable and reproducible results.

Part 1: The Core of Benzoxazine Synthesis: A Troubleshooting Guide

The synthesis of benzoxazine monomers, typically achieved through a Mannich condensation of a phenol, a primary amine, and formaldehyde, is a foundational step for developing high-performance polybenzoxazine thermosets.[1][2] While seemingly straightforward, achieving high yields of pure monomer can be challenging. This section provides a systematic approach to troubleshooting common issues.

Issue 1: Low Monomer Yield

A diminished yield of the desired benzoxazine monomer is a frequent challenge that can stem from several factors.

Potential Causes & Recommended Solutions:

  • Suboptimal Reactant Stoichiometry: The molar ratio of phenol, amine, and formaldehyde is critical. An excess or deficit of any reactant can lead to the formation of undesired side products and unreacted starting materials, thus lowering the yield of the target monomer.[3]

    • Solution: A systematic optimization of the reactant ratios is recommended. While a 1:1:2 molar ratio of phenol:amine:formaldehyde is a common starting point, the optimal ratio can vary depending on the specific reactants used.[4]

  • Inappropriate Reaction Temperature: The reaction temperature influences both the rate of reaction and the prevalence of side reactions. Excessively high temperatures can promote the formation of oligomers and other byproducts.[5]

    • Solution: Conduct the reaction at a moderate temperature, typically between 80-110°C, to favor the formation of the benzoxazine ring while minimizing side reactions.[6][7] Some systems may even yield good results at room temperature with an appropriate choice of solvent.[8]

  • Poor Solvent Selection: The solvent plays a crucial role in solubilizing the reactants and influencing the reaction pathway.[5][9]

    • Solution: Toluene and dioxane are commonly used and effective solvents.[5] For certain systems, a mixture of solvents like toluene/ethanol can be beneficial.[6] Solvent-free synthesis is also a viable and environmentally friendly option that can lead to high yields.[5][10]

  • Formation of Side Products: Several competing reactions can occur during benzoxazine synthesis, leading to the formation of various byproducts and reducing the monomer yield.[4]

    • Solution: Understanding the potential side reactions is key to mitigating them. Common side products include Mannich bridges and oligomers.[2] Careful control of reaction temperature and time can help minimize their formation.[5]

Troubleshooting Workflow for Low Benzoxazine Synthesis Yield

Troubleshooting Low Yield start Low Benzoxazine Yield Detected check_stoichiometry Verify Reactant Stoichiometry (Phenol:Amine:Formaldehyde) start->check_stoichiometry optimize_temp Optimize Reaction Temperature check_stoichiometry->optimize_temp Stoichiometry Correct high_yield High Yield Achieved check_stoichiometry->high_yield Adjusted & Optimized evaluate_solvent Evaluate Solvent System optimize_temp->evaluate_solvent Temperature Optimized optimize_temp->high_yield Adjusted & Optimized analyze_side_products Analyze for Side Products (e.g., via HPLC, NMR) evaluate_solvent->analyze_side_products Solvent System Appropriate evaluate_solvent->high_yield Changed & Optimized analyze_side_products->optimize_temp Side Products Detected purification_protocol Review Purification Protocol analyze_side_products->purification_protocol Minimal Side Products purification_protocol->high_yield Purification Optimized purification_protocol->high_yield Improved Protocol Catalyzed Polymerization cluster_0 Initiation cluster_1 Propagation cluster_2 Termination/Crosslinking Benzoxazine Benzoxazine Monomer Activated_Complex Activated Complex Benzoxazine->Activated_Complex Catalyst Acid Catalyst (H+ or Lewis Acid) Catalyst->Activated_Complex Ring_Opening Ring Opening & Carbocation Formation Activated_Complex->Ring_Opening Polymer_Chain Growing Polymer Chain Ring_Opening->Polymer_Chain Monomer_Addition Addition of Another Monomer Polymer_Chain->Monomer_Addition Crosslinked_Network Crosslinked Polybenzoxazine Network Polymer_Chain->Crosslinked_Network Monomer_Addition->Polymer_Chain

References

Technical Support Center: Overcoming Solubility Challenges with 3,4-dihydro-2H-benzo[b]oxazin-7-ol in Experimental Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with 3,4-dihydro-2H-benzo[b]oxazin-7-ol and encountering challenges related to its poor aqueous solubility. The compound, a heterocyclic building block with significant potential in medicinal chemistry and materials science, often presents solubility hurdles that can lead to inconsistent assay results, underestimated potency, and unreliable structure-activity relationships (SAR).[1][2]

This document provides a series of troubleshooting steps and advanced strategies, structured in a question-and-answer format, to help you systematically overcome these issues and ensure the integrity of your experimental data.

Section 1: Initial Compound Handling & Stock Preparation

Proper initial handling is the foundation for reproducible experiments. The majority of solubility issues can be traced back to the preparation and storage of the primary stock solution.

Q1: What is the best solvent for creating a primary stock solution of 3,4-dihydro-2H-benzo[b]oxazin-7-ol?

A1: The recommended solvent for creating a high-concentration primary stock solution is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[3][4]

Rationale: DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide array of organic molecules that are poorly soluble in water.[5] It serves as an excellent vehicle to introduce hydrophobic compounds into aqueous assay systems at low final concentrations.[5] Using anhydrous DMSO is critical because it is highly hygroscopic; absorbed water can significantly reduce its solvating power.

Experimental Protocol: Preparing a 20 mM DMSO Stock Solution

  • Preparation: Work in a sterile environment. Ensure your 3,4-dihydro-2H-benzo[b]oxazin-7-ol (MW: 151.16 g/mol ) powder and anhydrous DMSO are at room temperature.[6][7]

  • Calculation: To prepare 1 mL of a 20 mM stock, you will need:

    • 151.16 g/mol * 0.020 mol/L * 0.001 L = 0.00302 g = 3.02 mg

  • Dissolution: Weigh out 3.02 mg of the compound into a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.

  • Solubilization: Vortex the solution vigorously for 2-3 minutes. If solid particles are still visible, proceed to the troubleshooting steps in Q2.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.[8] This prevents degradation from repeated freeze-thaw cycles.

Q2: My compound is not dissolving in DMSO at room temperature, even after vortexing. What should I do?

A2: If mechanical agitation is insufficient, providing thermal energy can help overcome the compound's crystal lattice energy.

Rationale: Some compounds can form stable crystal structures or aggregates that require more than just vortexing to break apart. Gentle heating and sonication provide the necessary energy to facilitate dissolution without promoting chemical degradation.

Troubleshooting Protocol: Aided Dissolution

  • Gentle Warming: Place the vial in a 37°C water bath or heating block for 10-15 minutes. Vortex the tube intermittently.

  • Sonication: If warming is ineffective, place the sealed vial in a bath sonicator for 5-10 minutes.[4] The ultrasonic waves will create cavitation bubbles that help to physically break apart compound aggregates.

  • Combination: For particularly stubborn compounds, alternate between gentle warming and sonication.

  • Verification: After treatment, visually inspect the solution against a light source to ensure no particulates remain. A completely dissolved stock solution should be clear.

Section 2: Troubleshooting Precipitation in Aqueous Assay Buffers

A common and frustrating issue is when a perfectly clear DMSO stock solution forms a precipitate upon dilution into an aqueous buffer or cell culture medium. This phenomenon is often referred to as "crashing out."[4]

Q3: My DMSO stock is clear, but the compound precipitates when I add it to my aqueous assay buffer. Why does this happen and how can I fix it?

A3: This occurs because the compound is highly soluble in the organic DMSO but poorly soluble in the aqueous environment of your assay. When the DMSO concentration is drastically lowered upon dilution, the aqueous buffer cannot maintain the compound in solution, causing it to precipitate.[1][4]

Rationale: The key is to manage the transition from an organic to an aqueous environment carefully and to ensure the final concentration of the compound does not exceed its maximum aqueous solubility under the assay conditions. The components of the assay medium itself, such as proteins (like albumin) or lipids, can sometimes help to keep hydrophobic compounds in solution.[1]

Below is a workflow to systematically address this issue.

G cluster_problem Problem Identification cluster_solutions Troubleshooting Workflow Problem Compound precipitates in aqueous assay buffer Step1 Step 1: Optimize Dilution Is final DMSO > 0.5%? Problem->Step1 Step2 Step 2: Check Compound Stability Perform serial dilution in buffer. Does it precipitate immediately? Step1->Step2 No SolA Solution A: Reduce final DMSO to <0.5%. Use stepwise dilution. Step1->SolA Yes Step3 Step 3: Advanced Solubilization Is the compound still insoluble at the desired concentration? Step2->Step3 No SolB Solution B: Lower the final test concentration. Determine max aqueous solubility. Step2->SolB Yes SolC Solution C: Implement advanced strategies: pH, Surfactants, or Cyclodextrins. Step3->SolC Yes

Caption: Troubleshooting workflow for compound precipitation.

Recommended Actions:

  • Control Final DMSO Concentration: For most cell-based assays, the final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[8] For sensitive enzymatic assays, it may need to be as low as 0.1%. If your dilution scheme results in a higher concentration, adjust your stock concentration or dilution factor.

  • Employ Stepwise Dilution: Instead of adding a small volume of high-concentration DMSO stock directly into a large volume of buffer, perform one or more intermediate dilutions in your assay buffer. This gradual reduction in DMSO concentration can prevent the compound from crashing out.[8]

  • Determine Maximum Solubility: Before running a full experiment, perform a simple solubility test. Prepare a series of dilutions of your compound in the final assay buffer and visually inspect for precipitation after a 30-minute incubation at the assay temperature. This will define the upper concentration limit for your experiments.

Section 3: Advanced Solubilization Strategies

If optimizing the DMSO-based protocol is insufficient, several excipient-based strategies can be employed. These methods require careful validation to ensure the excipient itself does not interfere with the assay.

Q4: Can I use pH modification to improve the solubility of 3,4-dihydro-2H-benzo[b]oxazin-7-ol?

A4: Yes, this is a highly viable strategy. The compound possesses a phenolic hydroxyl group, which can be deprotonated under alkaline conditions to form a negatively charged phenoxide ion.

Rationale: The charged phenoxide is significantly more polar and thus more soluble in aqueous media than the neutral phenol.[9] The solubility of many phenolic compounds is highest at very acidic (pH 1-2) or alkaline (pH 11-12) conditions.[9] However, it is crucial to consider the pH stability of both the compound and the biological components of your assay (e.g., proteins, cells). Some phenolic compounds can be unstable and degrade at high pH.[10][11]

Protocol: Testing pH-Dependent Solubility

  • Buffer Preparation: Prepare a series of your primary assay buffer, adjusting the pH in increments (e.g., pH 6.5, 7.5, 8.5, 9.5).

  • Solubility Test: Add your compound's DMSO stock to each buffer to achieve the desired final concentration.

  • Incubation & Observation: Incubate for 30 minutes at your experimental temperature. Visually inspect for precipitation.

  • Stability Check (Recommended): Analyze the samples from the highest pH that showed good solubility by HPLC or LC-MS to confirm that the compound has not degraded.

  • Assay Validation: Crucially, run a control experiment to confirm that the altered pH does not affect your assay's performance (e.g., enzyme activity, cell viability).

Parameter Acidic pH (e.g., < 6) Neutral pH (e.g., 7.0-7.4) Alkaline pH (e.g., > 8.5)
Compound State Neutral (Phenol)Neutral (Phenol)Ionized (Phenoxide)
Expected Solubility LowVery LowHigh
Assay Compatibility Low for most biological assaysHighVariable; may denature proteins or harm cells
Q5: When and how should I use surfactants to solubilize my compound?

A5: Surfactants should be considered when pH modification is not feasible. They work by forming micelles that encapsulate the hydrophobic compound.

Rationale: Surfactants are amphiphilic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[12][13] The hydrophobic tails form a core, creating a microenvironment where your poorly soluble compound can partition, while the hydrophilic heads face the aqueous solvent, rendering the entire complex soluble.[13]

G cluster_cd Cyclodextrin Inclusion Complex CD Cyclodextrin (Hydrophilic Exterior) Complex Water-Soluble Inclusion Complex CD->Complex:f0 Compound Compound (Hydrophobic) Compound->Complex:f1 Encapsulation

References

Validation & Comparative

A Senior Scientist's Comparative Guide to 3,4-dihydro-2H-benzo[b]oxazin-7-ol and Its Bioactive Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The benzoxazine scaffold is a "privileged" heterocyclic system in medicinal chemistry, serving as the foundation for compounds with a vast array of biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory properties.[1][2][3] The synthetic versatility of this scaffold, primarily through Mannich condensation or cyclization of 2-aminophenols, allows for extensive structural diversification, enabling fine-tuning of its pharmacological profile.[4][5][6] This guide provides an in-depth comparison of the core structure, 3,4-dihydro-2H-benzo[b][1][7]oxazin-7-ol , against other functionally and structurally significant benzoxazine derivatives. We will dissect structure-activity relationships (SAR), compare performance based on published experimental data, and provide detailed protocols for key validation assays, offering researchers a robust framework for selecting and developing next-generation benzoxazine-based therapeutic agents.

Structural Scaffolds: A Visual Comparison

The biological activity of a benzoxazine derivative is intrinsically linked to its core structure and the nature of its substituents. The focus compound, 3,4-dihydro-2H-benzo[b][1][7]oxazin-7-ol, is a 1,4-benzoxazine featuring a critical phenolic hydroxyl group at the C7 position, a likely contributor to antioxidant and other biological activities.

Caption: Chemical structure of the core compound, 3,4-dihydro-2H-benzo[b][1][7]oxazin-7-ol.[8]

To understand its relative potential, we compare it to three classes of derivatives that illustrate common and impactful structural modifications reported in the literature: N-aryl substitution, alternative ring substitution, and oxidation to a benzoxazinone.

G Fig. 1: Key Structural Variations of the Benzoxazine Scaffold A Core Scaffold (3,4-dihydro-2H-benzo[b]oxazine) B N-Aryl Substitution (e.g., N-phenyl) Impacts lipophilicity and steric profile. A->B Modify R1 C Alternative Ring Substitution (e.g., 6-allyl-8-methoxy) Affects electronic properties and target binding. A->C Modify R2, R3, R4 D Oxidation to Benzoxazinone (Keto group at C3) Alters H-bonding capacity and metabolic stability. A->D Oxidize Ring

Caption: Common modification sites on the benzoxazine scaffold for SAR studies.

Comparative Biological Performance: Anticancer Activity

A primary therapeutic application for benzoxazine derivatives is in oncology.[9] Structure-activity relationship (SAR) studies reveal that modifications to the core scaffold can dramatically influence cytotoxicity and selectivity against cancer cell lines.

Causality Behind Performance:

  • Lipophilicity: Studies comparing benzoxazines to their more hydrophilic aminomethyl precursors have shown that higher lipophilicity often correlates with improved ability to penetrate cell membranes, resulting in better anticancer activity.[7]

  • Substitution Pattern: The presence and position of substituents are critical. For instance, in a study of benzoxazinone derivatives, a free amino group was found to be a common feature among the most active compounds.[10]

  • The N-Substituent: Hybrid molecules, such as those combining benzoxazine with purine scaffolds, have demonstrated that the nature of the linker and substituents on the benzoxazine ring markedly improve antiproliferative activity compared to the unsubstituted parent compounds.[11]

The following table summarizes experimental data from various sources, demonstrating the cytotoxic potential of different derivatives.

Table 1: Comparative in Vitro Anticancer Activity of Benzoxazine Derivatives

Compound Class/Derivative Cancer Cell Line IC50 (µM) Key Structural Feature Source(s)
Benzoxazinone (Derivative 7) HepG2 (Liver) < 10 Free amino group [10]
Benzoxazinone (Derivative 15) MCF-7 (Breast) < 10 Free amino group [10]
Eugenol-derived Benzoxazine C3H mouse Not specified (Tumor weight reduction) 6-allyl-8-methoxy substitution [7]
Benzoxazine-Triazole Hybrid (5b) MCF-7 (Breast) ~15-20 (estimated) Triazole at N-position [12]
Benzoxazine-Triazole Hybrid (5c) HeLa (Cervical) ~15-20 (estimated) Triazole at N-position [12]

Disclaimer: The data above is aggregated from multiple studies. Direct comparison of IC50 values should be approached with caution as experimental conditions (e.g., cell density, incubation time) may vary between reports.

While specific data for 3,4-dihydro-2H-benzo[b]oxazin-7-ol is limited in comparative oncology studies, its phenolic structure suggests it is a viable candidate for further investigation and derivatization.

Mechanistic Insights: How Benzoxazines Exert Anticancer Effects

The cytotoxicity of benzoxazine derivatives is not merely a result of non-specific cell poisoning. Research points to several distinct and targeted mechanisms of action.

  • Induction of Apoptosis: Certain benzoxazinone derivatives have been shown to exert their antiproliferative effects by inducing programmed cell death. This is achieved by increasing the expression of the tumor suppressor protein p53 and the executioner enzyme caspase-3.[10]

  • Cell Cycle Arrest & DNA Replication Inhibition: The same study revealed that active compounds could also cause a reduction in the expression of cyclin-dependent kinase 1 (cdk1) and topoisomerase II (topoII), leading to cell cycle arrest and preventing DNA duplication, respectively.[10]

  • Targeting Oncogene Promoters: An alternative mechanism involves the stabilization of non-canonical DNA structures. Certain benzoxazinones can induce the formation of G-quadruplexes in the promoter region of the c-Myc oncogene, downregulating its expression and thereby inhibiting cancer cell proliferation and migration.[13]

cluster_0 Mechanism of Action: Apoptosis Induction BZ Active Benzoxazine Derivative p53 ↑ p53 Expression BZ->p53 Induces caspase3 ↑ Caspase-3 Expression & Activity p53->caspase3 Activates apoptosis Apoptosis (Programmed Cell Death) caspase3->apoptosis Executes

Caption: Simplified pathway of apoptosis induction by bioactive benzoxazines.[10]

Experimental Protocols for Comparative Evaluation

To ensure trustworthy and reproducible comparative data, standardized assays are essential. Below are detailed protocols for two fundamental assays used to characterize the biological performance of these derivatives.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Scientific Rationale: The assay relies on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells, allowing for quantification of a compound's cytotoxic effect.

MTT_Workflow start Start: Seed cancer cells in 96-well plate step1 Incubate for 24h to allow cell attachment start->step1 step2 Treat cells with varying concentrations of benzoxazine derivatives step1->step2 step3 Incubate for 48-72h step2->step3 step4 Add MTT solution (e.g., 5 mg/mL) to each well step3->step4 step5 Incubate for 4h at 37°C (Allows formazan crystal formation) step4->step5 step6 Solubilize formazan crystals with DMSO step5->step6 step7 Read absorbance at ~570 nm using a plate reader step6->step7 end End: Calculate IC50 values step7->end

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow them to adhere by incubating for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the benzoxazine derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: After incubation, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate for another 4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol: In Vitro Antioxidant Capacity (DPPH Assay)

This assay measures the ability of a compound to act as a free radical scavenger. It is particularly relevant for phenolic compounds like 3,4-dihydro-2H-benzo[b]oxazin-7-ol.

Scientific Rationale: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical that has a deep violet color in solution. When it accepts an electron or hydrogen radical from an antioxidant compound, it becomes reduced to the colorless or pale yellow diphenylpicrylhydrazine. The decrease in absorbance is proportional to the radical-scavenging activity of the compound.

Step-by-Step Methodology:

  • Solution Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare serial dilutions of the test compounds and a standard antioxidant (e.g., Ascorbic Acid or Trolox) in methanol.

  • Reaction Mixture: In a 96-well plate, add 50 µL of each compound dilution to the wells.

  • Initiate Reaction: Add 150 µL of the DPPH solution to each well, mix, and incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Measure the absorbance at 517 nm. A blank containing only methanol should be used for baseline correction.

  • Analysis: Calculate the percentage of DPPH scavenging activity for each concentration and determine the EC50 value (the effective concentration required to scavenge 50% of the DPPH radicals).

Conclusion and Future Perspectives

The benzoxazine scaffold is a remarkably fruitful platform for the development of novel therapeutic agents, particularly in oncology.[1] The comparative analysis demonstrates that structural modifications—such as N-substitution, ring functionalization, and oxidation state—are powerful tools for modulating biological activity.[7][10][11] Derivatives with enhanced lipophilicity and specific functional groups, like free amines, have shown significant promise in preclinical studies.[7][10]

While 3,4-dihydro-2H-benzo[b]oxazin-7-ol itself is not as extensively characterized in the literature as other analogs, its core structure, featuring a phenolic hydroxyl group, positions it as a highly promising, yet underexplored, candidate for future drug discovery efforts. Its potential as an antioxidant and as a precursor for more complex derivatives warrants dedicated investigation. Future research should focus on the systematic synthesis and screening of a library based on this 7-ol scaffold to fully elucidate its therapeutic potential and establish clear structure-activity relationships.

References

A Senior Application Scientist's Guide to the Biological Activity of 3,4-dihydro-2H-benzo[b]oxazin-7-ol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Benzoxazine Scaffold

The 3,4-dihydro-2H-benzo[b]oxazine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry.[1][2][3] Its unique structural features, combining both aromatic and heterocyclic elements, provide a versatile framework for the development of novel therapeutic agents.[4] The core structure, particularly with a hydroxyl group at the 7-position (3,4-dihydro-2H-benzo[b]oxazin-7-ol), serves as a crucial starting point for synthetic modifications aimed at exploring a wide spectrum of biological activities.[5] These activities range from anticancer and antioxidant to anti-inflammatory effects, making this class of compounds a fertile ground for drug discovery.[1][6][7]

This guide provides a comparative analysis of various analogs of 3,4-dihydro-2H-benzo[b]oxazin-7-ol, synthesizing data from multiple studies to elucidate structure-activity relationships (SAR). We will delve into their performance in key biological assays, supported by detailed experimental protocols to enable researchers to validate and expand upon these findings.

Benzoxazine_Scaffold cluster_0 3,4-dihydro-2H-benzo[b]oxazin-7-ol Core cluster_1 Points of Diversification Core Core R1 R1 (Position 3) Core->R1 Modification sites for analogs R2 R2 (Position 4, N-substitution) R3 R3 (Aromatic Ring) R4 R4 (Position 8)

Caption: Core structure of 3,4-dihydro-2H-benzo[b]oxazin-7-ol and key modification sites.

Comparative Biological Activities: A Data-Driven Analysis

The therapeutic potential of benzoxazine analogs is directly linked to the nature and position of substituents on the core scaffold. By comparing quantitative data from various studies, we can discern critical patterns that govern their biological efficacy.

Anticancer and Cytotoxic Activity

Benzoxazine derivatives have shown significant promise as antiproliferative agents, acting through various mechanisms, including the induction of apoptosis and inhibition of key kinases.[6][8] The cytotoxic potential is often evaluated against a panel of human cancer cell lines using the MTT assay, which measures cellular metabolic activity as an indicator of cell viability.

A study on novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazines revealed that specific substitutions are crucial for enhancing potency.[6] For instance, the inclusion of hydroxyl groups on the benzoxazine ring system and a para-amino group on the N-aryl substituent significantly boosted anticancer activity.[6] Similarly, eugenol-derived benzoxazines have demonstrated in vivo anticancer activity, reducing tumor incidence and weight in mouse models.[9]

Table 1: Comparative Anticancer Activity of Benzoxazine Analogs

Compound IDModificationsCancer Cell LineIC₅₀ (µM)Reference
14f 4-(4-aminophenyl)-6-hydroxy-N-arylPC-3 (Prostate)7.84[6]
MDA-MB-231 (Breast)10.5[6]
U-87 MG (Glioblastoma)16.2[6]
5A 6-allyl-3-(furan-2-ylmethyl)-8-methoxyIn vivo (Fibrosarcoma)N/A (Strongest tumor weight reduction)[9]
4A 6-allyl-3-benzyl-8-methoxyIn vivo (Fibrosarcoma)N/A (Moderate tumor weight reduction)[9]

Structure-Activity Relationship (SAR) Insights:

  • N-Aryl Substitution (Position 4): The presence of a 4-aminophenyl group at the N4 position, as seen in compound 14f , is a key determinant for high potency against multiple cancer cell lines.[6]

  • Aromatic Ring Hydroxylation: Hydroxyl groups on the core benzoxazine ring are beneficial for biological activity.[6]

  • Substituents from Natural Products: Derivatives synthesized from natural precursors like eugenol (compounds 4A and 5A ) show promising in vivo efficacy, with the furan-containing analog 5A exhibiting superior activity to the benzyl analog 4A .[9]

Antioxidant Activity

Oxidative stress is implicated in numerous diseases, making the development of potent antioxidants a key therapeutic strategy. Benzoxazine derivatives, particularly those with phenolic hydroxyl groups, are recognized for their antioxidant properties.[1][7] Their efficacy is often quantified by their ability to scavenge stable free radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Studies have shown that modifications to the benzoxazine ring can modulate its antioxidant capacity. For example, a series of 8-amino-1,4-benzoxazine derivatives were synthesized and evaluated as neuroprotective antioxidants, highlighting the importance of substituents at the 3- and 8-positions.[10]

Structure-Activity Relationship (SAR) Insights:

  • Phenolic Hydroxyl Group: The hydroxyl group at position 7 is a primary contributor to antioxidant activity, acting as a hydrogen atom donor to neutralize free radicals.

  • Position 3 and 8 Substitutions: For neuroprotective antioxidant activity, 3-alkyl substituents were found to be essential. Within this series, derivatives bearing an 8-benzylamino substituent were identified as the most potent, exhibiting strong neuroprotection without intrinsic cytotoxicity.[10]

Anti-inflammatory Activity

Chronic inflammation contributes to a wide range of pathologies.[11] Key inflammatory mediators include nitric oxide (NO), and pro-inflammatory cytokines like TNF-α and IL-6, whose production is often regulated by the NF-κB and MAPK signaling pathways.[11][12] Several benzoxazine analogs have been investigated for their ability to suppress inflammatory responses, typically in lipopolysaccharide (LPS)-stimulated macrophage cell lines.[13][14]

The evaluation of anti-inflammatory potential often involves measuring the inhibition of NO production in LPS-stimulated RAW 264.7 macrophages.[12][13] It is critical to perform a concurrent cytotoxicity assay (e.g., MTT) to ensure that the observed reduction in NO is a true anti-inflammatory effect and not simply a result of cell death.[12]

Table 2: Comparative Anti-inflammatory Activity of Novel Analogs

Compound IDModificationsAssay System% NO InhibitionReference
C12 (Undisclosed novel analog)LPS-stimulated RAW 264.770.3%[13]
C10 (Undisclosed novel analog)LPS-stimulated RAW 264.770.1%[13]
C3 (Undisclosed novel analog)LPS-stimulated RAW 264.768.4%[13]
S1 Monocarbonyl Curcumin AnalogLPS-stimulated MacrophagesDose-dependent reduction of TNF-α and IL-6[14]

Structure-Activity Relationship (SAR) Insights:

  • Inhibition of Inflammatory Mediators: Compounds like C12 , C10 , and C3 demonstrate potent inhibition of nitric oxide production.[13]

  • Signaling Pathway Modulation: The anti-inflammatory action of some derivatives is mediated through the blockade of the NF-κB and MAPK signaling pathways, which are critical for the expression of inflammatory mediators.[12]

  • Hybrid Structures: Combining the benzoxazine scaffold with other known anti-inflammatory pharmacophores, such as curcumin analogs or 1,2,3-triazoles, can yield compounds with enhanced, dose-dependent inhibitory effects on pro-inflammatory cytokines.[14][15]

NFkB_Pathway cluster_nucleus Inside Nucleus LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Genes Induces Transcription Benzoxazine Benzoxazine Analogs (Potential Inhibitors) Benzoxazine->IKK Inhibits Benzoxazine->NFkB Inhibits Translocation

Caption: Simplified NF-κB signaling pathway targeted by anti-inflammatory benzoxazines.

Experimental Protocols: A Guide to Validation

To ensure scientific rigor and reproducibility, this section provides detailed, step-by-step protocols for the key in vitro assays discussed. These protocols are synthesized from established methodologies and represent a self-validating system when appropriate controls are included.

Protocol 1: DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay quantifies the ability of the benzoxazine analogs to donate a hydrogen atom or electron to neutralize the stable DPPH radical. The reduction of DPPH is measured by the decrease in its absorbance at 517 nm.

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of test compounds and standard (e.g., Trolox) B Prepare fresh DPPH working solution (e.g., 0.24 mg/mL in ethanol) C Add 20 µL of sample/ standard to 96-well plate D Add 200 µL of DPPH solution to each well C->D E Incubate in dark (30 minutes at 25°C) D->E F Read absorbance at 517 nm G Calculate % Inhibition F->G H Determine IC₅₀ value G->H cluster_prep cluster_prep cluster_assay cluster_assay cluster_prep->cluster_assay cluster_analysis cluster_analysis cluster_assay->cluster_analysis

Caption: Experimental workflow for the DPPH antioxidant assay.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compounds and a standard antioxidant (e.g., Trolox or Ascorbic Acid) in a suitable solvent (e.g., ethanol or DMSO).

    • Prepare serial dilutions of the stock solutions to obtain a range of concentrations for IC₅₀ determination.[16]

    • Freshly prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in ethanol. The concentration should be adjusted so that the initial absorbance at 517 nm is approximately 1.0.[17] This solution must be protected from light.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of each sample dilution, standard, or solvent (for blank control) to the wells of a 96-well plate.

    • Using a multichannel pipette, add 200 µL of the freshly prepared DPPH working solution to each well and mix thoroughly.

    • Incubate the plate in the dark at room temperature (or 25°C) for 30 minutes.[16][18]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

      • Where Abs_control is the absorbance of the DPPH solution with the solvent blank, and Abs_sample is the absorbance of the DPPH solution with the test compound.

    • Plot the % inhibition against the concentration of the test compounds to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).[16]

Protocol 2: MTT Assay (Anticancer/Cytotoxicity)

The MTT assay is a colorimetric method for assessing cell viability.[19] Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product.[19][20] The amount of formazan produced is directly proportional to the number of viable cells.[20]

MTT_Workflow A 1. Seed cells in a 96-well plate and incubate for 24h B 2. Treat cells with serial dilutions of benzoxazine analogs for 24-72h A->B C 3. Add MTT reagent (e.g., 10 µL of 5 mg/mL) to each well B->C D 4. Incubate for 2-4 hours (purple formazan forms) C->D E 5. Add solubilization solution (e.g., 100 µL DMSO or SDS) D->E F 6. Incubate with shaking to dissolve crystals E->F G 7. Read absorbance at ~570 nm F->G H 8. Calculate % Viability and determine IC₅₀ G->H

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding:

    • Harvest and count the desired cancer cells. Seed the cells into a 96-well flat-bottom plate at an optimal density (e.g., 1,000 to 100,000 cells/well) in 100 µL of complete culture medium.[20][21]

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.[20]

  • Compound Treatment:

    • Prepare serial dilutions of the benzoxazine analogs in culture medium.

    • After 24 hours, carefully remove the old medium and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

    • Incubate the plate for the desired treatment period (typically 24, 48, or 72 hours).[22]

  • MTT Addition and Incubation:

    • After treatment, carefully aspirate the medium. Add 50 µL of serum-free medium and 50 µL of MTT solution (prepared at 5 mg/mL in sterile PBS) to each well.[19][20] Alternatively, add 10 µL of MTT reagent to the 100 µL of medium already in the well.[21]

    • Incubate the plate for 2 to 4 hours at 37°C, protected from light, allowing viable cells to reduce MTT to formazan crystals.[20][21]

  • Formazan Solubilization and Measurement:

    • For adherent cells, carefully aspirate the MTT-containing medium without disturbing the purple formazan crystals.[20]

    • Add 100-200 µL of a solubilization solution, such as Dimethyl Sulfoxide (DMSO) or a 10% SDS solution in 0.01 M HCl, to each well.[20][22]

    • Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution of the formazan.[19][20]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[19][20]

    • Calculate the percentage of cell viability relative to the untreated control and plot against compound concentration to determine the IC₅₀ value.

Protocol 3: Nitric Oxide (NO) Inhibition Assay (Anti-inflammatory Activity)

This assay measures the ability of compounds to inhibit the production of nitric oxide in macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS). NO production is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[12]

Methodology:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[12]

    • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Pre-treatment and Stimulation:

    • Pre-treat the adhered cells with various concentrations of the test compounds for 1 hour.[12]

    • Following pre-treatment, stimulate the cells with LPS (e.g., 500 ng/mL) for 24 hours to induce NO production. Include control wells (cells only, cells + LPS, cells + known inhibitor).[12]

  • Nitrite Measurement (Griess Assay):

    • After the 24-hour stimulation, collect 50-100 µL of the culture supernatant from each well.

    • Add an equal volume of Griess Reagent (typically a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.

    • Incubate for 10-15 minutes at room temperature, protected from light. A pink/magenta color will develop.

    • Measure the absorbance at 540 nm.[12]

  • Data Analysis:

    • Create a standard curve using known concentrations of sodium nitrite.

    • Determine the nitrite concentration in each sample from the standard curve.

    • Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-only treated group.

    • Crucial Step: Perform a parallel MTT assay on the same plate to confirm that the observed NO reduction is not due to compound-induced cytotoxicity.[12][13]

References

An In-Depth Technical Guide to the In Vitro Validation of 3,4-dihydro-2H-benzo[b]oxazin-7-ol as a Putative Nrf2 Activator

Author: BenchChem Technical Support Team. Date: January 2026

<_ A senior application scientist's guide to validating the in vitro antioxidant activity of 3,4-dihydro-2H-benzo[b]oxazin-7-ol.

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the in vitro validation of 3,4-dihydro-2H-benzo[b]oxazin-7-ol, a compound of interest within the versatile benzoxazine scaffold. While direct literature on this specific molecule is emerging, its structural alerts, particularly the phenolic hydroxyl group, suggest a strong potential for antioxidant activity.[1][2] This guide, therefore, is built upon the hypothesis that 3,4-dihydro-2H-benzo[b]oxazin-7-ol exerts its antioxidant effects through the activation of the Keap1-Nrf2 signaling pathway, a central regulator of cellular defense against oxidative stress.[3][4][5]

We will explore a tiered approach to validation, beginning with fundamental chemical antioxidant assays and progressing to cell-based assays that provide deeper mechanistic insights. This guide will compare the activity of 3,4-dihydro-2H-benzo[b]oxazin-7-ol with sulforaphane, a well-characterized Nrf2 activator derived from cruciferous vegetables, to provide a robust benchmark for its potential efficacy.[6][7][8]

Section 1: Foundational Antioxidant Capacity Assessment

Before delving into complex cellular mechanisms, it is crucial to establish the fundamental antioxidant capacity of 3,4-dihydro-2H-benzo[b]oxazin-7-ol. This initial screening provides a baseline measure of its ability to neutralize free radicals. We will employ two widely accepted and complementary assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[9][10][11][12]

Principle of Radical Scavenging Assays

Both DPPH and ABTS assays rely on the principle that an antioxidant compound will donate a hydrogen atom or an electron to a stable radical, thus neutralizing it and causing a measurable change in color.[11][13] The degree of color change is proportional to the antioxidant's scavenging ability.

Experimental Protocols

DPPH Radical Scavenging Assay: [9][14][15]

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light.

  • Sample Preparation: Prepare a stock solution of 3,4-dihydro-2H-benzo[b]oxazin-7-ol and sulforaphane (positive control) in a suitable solvent (e.g., DMSO or methanol). Create a dilution series of each compound.

  • Assay Procedure: In a 96-well plate, add your test compounds and controls. Add the DPPH working solution to each well.[14]

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes.[9][14] Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

ABTS Radical Cation Decolorization Assay: [10][11][12][16]

  • Generation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.[10]

  • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Assay Procedure: In a 96-well plate, add your test compounds and controls. Add the ABTS•+ working solution to each well.

  • Incubation and Measurement: Incubate the plate at room temperature for a set time (e.g., 6 minutes). Measure the absorbance at 734 nm.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value for each compound.

Expected Outcomes and Comparative Data

The results of these assays will provide a quantitative measure of the direct antioxidant potential of 3,4-dihydro-2H-benzo[b]oxazin-7-ol.

Table 1: Comparative Radical Scavenging Activity

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
3,4-dihydro-2H-benzo[b]oxazin-7-olExpected in the low micromolar rangeExpected in the low micromolar range
SulforaphaneLiterature values vary, typically in the higher micromolar to millimolar rangeLiterature values vary, typically in the higher micromolar to millimolar range
Ascorbic Acid (Positive Control)Low micromolar rangeLow micromolar range

The phenolic hydroxyl group in 3,4-dihydro-2H-benzo[b]oxazin-7-ol is anticipated to contribute significantly to its radical scavenging activity, potentially resulting in lower IC50 values compared to sulforaphane in these direct chemical assays.

Section 2: Elucidating the Mechanism of Action: The Keap1-Nrf2 Signaling Pathway

While direct radical scavenging is an important antioxidant mechanism, many potent protective effects are mediated through the upregulation of endogenous antioxidant defenses. The Keap1-Nrf2 pathway is a master regulator of this response.[3][4][5] This section outlines the validation of 3,4-dihydro-2H-benzo[b]oxazin-7-ol as an activator of this critical pathway.

The Keap1-Nrf2 Signaling Cascade

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its repressor protein, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation.[4] Electrophilic compounds or oxidative stress can induce conformational changes in Keap1, leading to the release of Nrf2.[17] Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a battery of cytoprotective genes, including antioxidant enzymes and detoxification proteins.[3][6]

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Cul3 Cul3-Rbx1 E3 Ligase Nrf2->Cul3 ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Keap1 Keap1 Keap1->Nrf2 sequesters Proteasome Proteasome Cul3->Proteasome degradation Test_Compound 3,4-dihydro-2H- benzo[b]oxazin-7-ol Test_Compound->Keap1 inactivates ROS Oxidative Stress ROS->Keap1 inactivates ARE ARE Nrf2_n->ARE binds Genes Antioxidant & Detoxification Genes ARE->Genes activates transcription Experimental_Workflow cluster_assays In Vitro Validation Assays DPPH_ABTS DPPH & ABTS Assays (Direct Antioxidant Capacity) CAA Cellular Antioxidant Activity Assay (Intracellular ROS Scavenging) DPPH_ABTS->CAA Proceed if active Nrf2_Translocation Nrf2 Nuclear Translocation (Immunofluorescence) CAA->Nrf2_Translocation Investigate mechanism ARE_Reporter ARE Reporter Gene Assay (Transcriptional Activation) Nrf2_Translocation->ARE_Reporter Confirm transcriptional activity

References

A Comparative Guide to the Antioxidant Potential of the Benzoxazine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Analysis for Researchers and Drug Development Professionals

Introduction: The Quest for Superior Antioxidants

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. This has fueled a relentless search for novel, potent antioxidants. Among the heterocyclic compounds that have garnered significant interest is the benzoxazine scaffold. This guide provides a comprehensive comparison of the antioxidant potential of the 3,4-dihydro-2H-benzo[b]oxazine framework with established antioxidant compounds: Trolox, Edaravone, Quercetin, and Resveratrol.

While specific experimental data for 3,4-dihydro-2H-benzo[b]oxazin-7-ol is not extensively available in the current body of literature, this guide will leverage available data on structurally related benzoxazine derivatives to provide a comparative analysis. This will offer valuable insights into the potential of this chemical class. We will delve into the mechanistic underpinnings of their antioxidant action, present comparative data from standardized in vitro assays, and provide detailed, reproducible experimental protocols for researchers.

The Contenders: A Snapshot of Antioxidant Diversity

This guide focuses on a selection of antioxidants representing different structural classes and mechanisms of action, providing a robust comparative framework.

  • 3,4-dihydro-2H-benzo[b]oxazine Scaffold: This heterocyclic system is a promising pharmacophore.[1] Derivatives of this scaffold have demonstrated a range of biological activities, including antioxidant and neuroprotective effects.[2][3] The presence of a phenolic hydroxyl group and the nitrogen atom within the oxazine ring are thought to contribute to their radical scavenging capabilities.

  • Trolox: A water-soluble analog of vitamin E, Trolox is a widely used reference standard in antioxidant assays. Its chromanol ring is the active moiety responsible for scavenging peroxyl radicals, making it a potent chain-breaking antioxidant.

  • Edaravone: A potent free radical scavenger, Edaravone is a clinically approved drug for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[4] It effectively scavenges various ROS, including hydroxyl radicals and peroxyl radicals.[5]

  • Quercetin: A prominent dietary flavonoid found in many fruits and vegetables, Quercetin possesses strong antioxidant properties attributed to its polyphenol structure.[6] It can chelate metals and scavenge a wide array of free radicals.

  • Resveratrol: A natural stilbenoid found in grapes and other fruits, Resveratrol is known for its antioxidant and anti-inflammatory properties.[7] It can directly scavenge radicals and also upregulate endogenous antioxidant defenses.

Comparative Analysis of Antioxidant Capacity

To objectively compare the antioxidant potential of these compounds, we refer to data from commonly accepted in vitro assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and ORAC (Oxygen Radical Absorbance Capacity) assay.

It is crucial to note that direct, head-to-head comparative studies under identical conditions are limited. The data presented below is a synthesis from various sources and should be interpreted with this in mind.

CompoundDPPH IC50 (µM)ABTS Trolox Equivalents (TE)ORAC (µmol TE/µmol)
Benzoxazine Derivative *~10 - 200 µg/mLNot widely reportedNot widely reported
Trolox ~4 - 8 µg/mL1.0 (by definition)1.0 (by definition)
Edaravone ~24 µM~1.0 - 1.5~0.72 - 5.65
Quercetin ~2 - 20 µg/mL~1.5 - 2.5~2.0 - 7.0
Resveratrol ~20 - 50 µg/mL~2.0 - 3.0~2.0 - 3.5

*Data for C-3 tethered 2-oxo-benzo[3][8]oxazine derivatives against ascorbic acid standard.[4]

Interpretation of Data:

The available data suggests that certain benzoxazine derivatives exhibit potent antioxidant activity, with IC50 values in the DPPH assay that are comparable to some well-known antioxidants.[4] However, a direct comparison with Trolox, Edaravone, Quercetin, and Resveratrol in molar equivalents is challenging without further studies on 3,4-dihydro-2H-benzo[b]oxazin-7-ol itself. Quercetin and Resveratrol generally show high antioxidant capacity across different assays, often exceeding that of Trolox. Edaravone also demonstrates robust radical scavenging activity, consistent with its clinical efficacy.[4][5]

Mechanistic Insights: The Nrf2-KEAP1 Signaling Pathway

A key mechanism by which many antioxidants, including polyphenols like Quercetin and Resveratrol, exert their protective effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (KEAP1) signaling pathway.[9][10] This pathway is a master regulator of the cellular antioxidant response.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, KEAP1, which facilitates its ubiquitination and subsequent proteasomal degradation.[9] Upon exposure to oxidative stress or electrophilic compounds, specific cysteine residues in KEAP1 are modified, leading to a conformational change that disrupts the Nrf2-KEAP1 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous antioxidant and cytoprotective genes, upregulating their expression.[11][12] The potential for benzoxazine derivatives to modulate this pathway is an exciting area for future research.

Nrf2_KEAP1_Pathway cluster_cytoplasm Cytoplasm cluster_stress Oxidative Stress cluster_nucleus Nucleus Nrf2 Nrf2 KEAP1 KEAP1 Nrf2->KEAP1 Binding Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3 KEAP1->Cul3 Complex Formation Ub Ubiquitin Cul3->Ub Ubiquitination Ub->Nrf2 ROS ROS/ Electrophiles ROS->KEAP1 Modification of Cysteine Residues Maf sMaf Nrf2_n->Maf Heterodimerization ARE ARE Maf->ARE Binding Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Gene Transcription

Caption: The Nrf2-KEAP1 signaling pathway.

Experimental Protocols: A Guide for Reproducible Research

Accurate and reproducible assessment of antioxidant activity is paramount. The following sections provide detailed, step-by-step protocols for the most common in vitro antioxidant assays.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.[13][14]

  • Sample Preparation: Dissolve the test compound and a positive control (e.g., Trolox, ascorbic acid) in a suitable solvent (e.g., methanol, DMSO) to prepare a stock solution. Create a series of dilutions from the stock solution.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH working solution to 100 µL of each sample dilution.

    • Include a blank control containing 100 µL of the solvent and 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the % inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

DPPH_Assay_Workflow A Prepare 0.1 mM DPPH solution in methanol C Mix DPPH solution with sample/standard in a 96-well plate A->C B Prepare serial dilutions of test compound and standard B->C D Incubate in the dark (30 min, RT) C->D E Measure absorbance at 517 nm D->E F Calculate % inhibition and IC50 E->F

Caption: Workflow for the DPPH radical scavenging assay.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+):

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.[15][16]

    • Dilute the resulting ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[15]

  • Sample Preparation: Prepare serial dilutions of the test compound and Trolox (as the standard) in the same solvent used for diluting the ABTS•+ solution.

  • Assay Procedure:

    • In a 96-well microplate, add 190 µL of the diluted ABTS•+ solution to 10 µL of each sample dilution.

    • Incubate the plate at room temperature for a defined period (e.g., 6-30 minutes).

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition as in the DPPH assay.

    • Create a calibration curve using the Trolox standards and express the antioxidant capacity of the sample as Trolox Equivalents (TE).

ABTS_Assay_Workflow A Prepare ABTS radical cation (ABTS•+) solution (7 mM ABTS + 2.45 mM K2S2O8) B Incubate in the dark for 12-16 hours A->B C Dilute ABTS•+ solution to an absorbance of ~0.7 at 734 nm B->C E Mix diluted ABTS•+ solution with sample/standard in a 96-well plate C->E D Prepare serial dilutions of test compound and Trolox D->E F Incubate at room temperature E->F G Measure absorbance at 734 nm F->G H Calculate % inhibition and Trolox Equivalents (TE) G->H

Caption: Workflow for the ABTS radical cation decolorization assay.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.

Protocol:

  • Reagent Preparation:

    • Prepare a working solution of the fluorescent probe (e.g., fluorescein) in a suitable buffer (e.g., 75 mM phosphate buffer, pH 7.4).

    • Prepare solutions of the test compound and Trolox standards in the same buffer.

    • Prepare a solution of the peroxyl radical generator, 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), in the buffer.[17]

  • Assay Procedure:

    • In a black 96-well microplate, add 150 µL of the fluorescein working solution to each well.

    • Add 25 µL of the sample, Trolox standard, or buffer (for the blank) to the respective wells.

    • Incubate the plate at 37°C for 30 minutes in the plate reader.

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells using an automated injector.

    • Immediately begin monitoring the fluorescence decay kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm, with readings taken every 1-2 minutes for at least 60 minutes.

  • Calculation:

    • Calculate the area under the fluorescence decay curve (AUC) for each sample, standard, and blank.

    • Subtract the AUC of the blank from the AUC of the samples and standards to obtain the net AUC.

    • Plot the net AUC against the concentration of the Trolox standards to create a calibration curve.

    • Determine the ORAC value of the sample by comparing its net AUC to the Trolox calibration curve, and express the result as micromoles of Trolox Equivalents (µmol TE).

ORAC_Assay_Workflow A Prepare fluorescein probe solution, sample/Trolox dilutions, and AAPH solution B Add fluorescein and sample/standard to a black 96-well plate A->B C Incubate at 37°C for 30 min B->C D Inject AAPH solution to initiate the reaction C->D E Monitor fluorescence decay kinetically D->E F Calculate Area Under the Curve (AUC) E->F G Determine ORAC value in Trolox Equivalents (TE) F->G

Caption: Workflow for the Oxygen Radical Absorbance Capacity (ORAC) assay.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay provides a more biologically relevant measure of antioxidant activity by assessing the ability of a compound to protect live cells from oxidative stress.

Protocol:

  • Cell Culture: Seed adherent cells (e.g., HepG2, Caco-2) in a 96-well, black, clear-bottom microplate and culture until they reach confluence.

  • Loading with DCFH-DA:

    • Wash the cells with a suitable buffer (e.g., PBS).

    • Incubate the cells with a solution of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in a serum-free medium for a specified time (e.g., 60 minutes) at 37°C.

  • Treatment with Antioxidant:

    • Remove the DCFH-DA solution and wash the cells.

    • Add the test compound or Quercetin (as a standard) at various concentrations to the cells and incubate.

  • Induction of Oxidative Stress:

    • Remove the antioxidant solution and wash the cells.

    • Add a solution of a peroxyl radical initiator (e.g., AAPH) to induce oxidative stress.

  • Fluorescence Measurement:

    • Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~538 nm using a microplate reader.

    • Take kinetic readings every 5 minutes for 1 hour.

  • Calculation:

    • Calculate the CAA value by integrating the area under the fluorescence versus time curve.

    • Express the results as Quercetin Equivalents (QE).

CAA_Assay_Workflow A Seed and culture cells to confluence in a 96-well plate B Load cells with DCFH-DA probe A->B C Treat cells with test compound or Quercetin B->C D Induce oxidative stress with AAPH C->D E Measure fluorescence kinetically D->E F Calculate CAA value in Quercetin Equivalents (QE) E->F

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.

Conclusion and Future Directions

The 3,4-dihydro-2H-benzo[b]oxazine scaffold represents a promising area for the discovery of novel antioxidants. While direct comparative data for 3,4-dihydro-2H-benzo[b]oxazin-7-ol is currently limited, the available information on related derivatives suggests a significant antioxidant potential. This guide has provided a framework for comparing this class of compounds against established antioxidants, highlighting the importance of standardized assays and mechanistic understanding.

Future research should focus on:

  • Systematic evaluation of 3,4-dihydro-2H-benzo[b]oxazin-7-ol and its analogs in a battery of antioxidant assays to establish a comprehensive activity profile.

  • Investigation of the structure-activity relationship (SAR) to identify key structural features that enhance antioxidant capacity.

  • Elucidation of the underlying mechanisms of action, including the potential modulation of the Nrf2-KEAP1 pathway.

  • In vivo studies to validate the in vitro findings and assess the therapeutic potential of promising benzoxazine derivatives.

By pursuing these avenues of research, the full potential of the benzoxazine scaffold as a source of novel and effective antioxidants can be realized, paving the way for the development of new therapeutic strategies for oxidative stress-related diseases.

References

Structure-activity relationship of 3,4-dihydro-2H-benzo[b]oxazin-7-ol analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to the Structure-Activity Relationship of 3,4-dihydro-2H-benzo[b]oxazin-7-ol Analogs for Drug Discovery

The 3,4-dihydro-2H-benzo[b]oxazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid, fused-ring structure provides a valuable template for the spatial orientation of functional groups, enabling interactions with a variety of biological targets. Among its derivatives, analogs of 3,4-dihydro-2H-benzo[b]oxazin-7-ol have garnered significant attention for their therapeutic potential, which spans from anticancer to cardiovascular and antimicrobial applications.[3][4][5]

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3,4-dihydro-2H-benzo[b]oxazin-7-ol analogs. We will dissect the influence of structural modifications on their biological activity, offering a comparative evaluation supported by experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for the design of novel therapeutic agents.

The Core Scaffold: 3,4-dihydro-2H-benzo[b]oxazin-7-ol

The foundational structure, 3,4-dihydro-2H-benzo[b][3][6]oxazin-7-ol, possesses key features that contribute to its biological activity.[7] The phenolic hydroxyl group at the 7-position is a critical hydrogen bond donor and acceptor, often playing a pivotal role in target binding. The dihydro-oxazine ring introduces a degree of conformational flexibility, while the nitrogen atom at the 4-position and the oxygen atom at the 1-position serve as potential sites for substitution and interaction.

Structure-Activity Relationship Analysis

The biological activity of 3,4-dihydro-2H-benzo[b]oxazin-7-ol analogs can be finely tuned by strategic modifications at various positions of the scaffold. The following sections explore the SAR at key positions, drawing on data from multiple studies.

Substitutions on the Benzene Ring

The aromatic portion of the benzoxazine scaffold offers multiple sites for substitution, with the 7-position hydroxyl group being a key anchor for activity in many analogs.

One study on 4-aryl-3,4-dihydro-2H-1,4-benzoxazines as potential anticancer agents highlighted the importance of hydroxyl groups on the benzoxazine ring (Ring A) for biological activity.[3] While not exclusively focused on the 7-hydroxy isomer, the findings suggest that phenolic hydroxyls are beneficial. For instance, analog 14c , which incorporates a 7-hydroxyl group, demonstrated notable anti-proliferative effects.[3]

Substitutions at the N-4 Position

The nitrogen atom at the 4-position is a common site for introducing diversity in this class of compounds. The nature of the substituent at N-4 can significantly impact potency and selectivity.

In a study of N-(3-oxo-3,4-dihydro-2H-benzo[3][6]oxazine-6-carbonyl)guanidines as Na+/H+ exchange inhibitors, a quantitative structure-activity relationship (QSAR) analysis revealed a parabolic relationship between the length of the N-4 substituent and activity.[8] The optimal substituents were found to be propyl, ethyl, and isopropyl groups.[8] This suggests that a moderate-sized, lipophilic group at the N-4 position is favorable for this particular target.

Similarly, in the development of potent Na+/H+ exchange inhibitors based on the N-(3-oxo-3,4-dihydro-2H-benzo[3][6]oxazine-7-carbonyl)guanidine scaffold, the substituents at the 4-position were found to be critical for activity.[9] The most potent compounds in this series featured isopropyl or ethyl groups at the 4-position.[9]

Substitutions at the C-2 and C-3 Positions

Modifications to the oxazine ring, particularly at the C-2 and C-3 positions, can influence the molecule's conformation and introduce additional points of interaction.

For the N-(3-oxo-3,4-dihydro-2H-benzo[3][6]oxazine-7-carbonyl)guanidine series, the presence of substituents at the 2-position also followed a parabolic relationship with activity, with ethyl groups being optimal.[9] Larger substituents, such as a phenyl group, were found to be unfavorable for the N-(3-oxo-3,4-dihydro-2H-benzo[3][6]oxazine-6-carbonyl)guanidine series.[8]

In a different context, a series of 3,4-dihydro-2H-benzo[b][3][6]-oxazine-2-carboxylic acid derivatives were synthesized and evaluated as antitubercular agents.[4] The presence of a carboxylic acid group at the C-2 position, which can be further derivatized, provides a handle for modulating the compound's physicochemical properties and target interactions.

Comparative Performance of Analogs

To facilitate a clear comparison, the following table summarizes the biological activities of representative 3,4-dihydro-2H-benzo[b]oxazine analogs from various studies.

CompoundTarget/ActivityIC50 (µM)Reference
14f (a 4-aryl-3,4-dihydro-2H-1,4-benzoxazine with a para-amino group on the C-4 phenyl ring)Anticancer (PC-3 cells)7.84[3]
5f (a 3,4-dihydro-2H-benzo[b][3][6]-oxazine-2-carboxylic acid derivative)Antitubercular (M. tuberculosis H37Ra)5.98 (µg/mL)[4]
3q-t ((R) and/or (S)-N-(2-ethyl-4-isopropyl(or ethyl)-3-oxo-3,4-dihydro-2H-benzo[3][6]oxazine-7-carbonyl)guanidines)Na+/H+ Exchange Inhibition0.036-0.073[9]
4g (N-(4-isopropyl-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[3][6]oxazine-6-carbonyl)guanidine)Na+/H+ Exchange Inhibition0.12[8]
16a (2-(3,4-dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazin-4-yl)pyridine-1-oxide)Potassium Channel ActivationPotent antihypertensive effect[5]
4e (a benzimidazole tethered 3,4-dihydro-2H-benzo[e][3][9]oxazine)Anticancer (MDA-MB-231 cells)6.30[10]

Experimental Protocols

The synthesis and biological evaluation of these analogs involve standard medicinal chemistry techniques. Below are representative protocols.

General Synthesis of 3,4-dihydro-2H-benzo[b]oxazine Analogs

A common route to the 3,4-dihydro-2H-benzo[b]oxazine scaffold involves the condensation of an appropriately substituted 2-aminophenol with a suitable electrophile.

Example: Synthesis of 3-Phenyl-3,4-dihydro-2H-benzo[b][3][6]oxazine [3]

  • Step 1: Synthesis of 2-(phenyl(2-tosyl-2H-azirin-2-yl)methoxy)aniline: To a solution of 2-aminophenol and a suitable phenyl-substituted epoxide in an appropriate solvent, a base such as triethylamine is added. The reaction is stirred at room temperature until completion.

  • Step 2: Cyclization: The intermediate from Step 1 is treated with a reducing agent like sodium borohydride in a protic solvent such as methanol. The reaction mixture is stirred until the starting material is consumed.

  • Work-up and Purification: The reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 3-phenyl-3,4-dihydro-2H-benzo[b][3][6]oxazine.

In Vitro Anti-Proliferative Assay (MTT Assay)

The cytotoxic effects of the synthesized compounds are often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells (e.g., PC-3, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a vehicle control (e.g., DMSO). A positive control (e.g., doxorubicin) is also included. The plates are incubated for another 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.

Visualizing Structure-Activity Relationships

The following diagrams illustrate key SAR findings for the 3,4-dihydro-2H-benzo[b]oxazine scaffold.

Caption: Key Structure-Activity Relationship takeaways.

Conclusion

The 3,4-dihydro-2H-benzo[b]oxazin-7-ol scaffold and its analogs represent a promising area for drug discovery. The modular nature of its synthesis allows for extensive exploration of the chemical space around this core. Key takeaways from the SAR studies include the importance of the 7-hydroxyl group, the optimal size of substituents at the N-4 and C-2 positions for certain targets, and the potential for diverse biological activities through strategic functionalization. Future work in this area could focus on developing analogs with improved pharmacokinetic profiles and exploring their potential against a wider range of therapeutic targets.

References

Comparative Guide to the Therapeutic Assessment of 3,4-dihydro-2H-benzo[b]oxazin-7-ol in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Anticancer Scaffolds

The landscape of oncology drug discovery is characterized by an urgent and continuous search for novel chemical entities that offer improved efficacy, selectivity, and reduced toxicity compared to existing treatments. Within this search, heterocyclic compounds have emerged as a particularly fruitful area of investigation. The benzoxazine scaffold, a privileged structure in medicinal chemistry, has garnered significant attention due to the diverse biological activities exhibited by its derivatives, including potent anticancer properties.[1][2] Several studies have demonstrated that modifications to the benzoxazine core can lead to compounds that inhibit cancer cell proliferation, migration, and induce apoptosis through various mechanisms, such as targeting the c-Myc G-quadruplex structure or inducing DNA damage.[3][4][5]

This guide focuses on a specific, yet under-investigated, member of this family: 3,4-dihydro-2H-benzo[b]oxazin-7-ol . Its structure, featuring both aromatic and heterocyclic elements, presents a compelling starting point for therapeutic development.[6] The objective of this document is to provide a comprehensive, scientifically rigorous framework for assessing the therapeutic potential of this compound. We will outline a multi-tiered experimental strategy, from initial in vitro screening to in vivo efficacy studies, and provide objective comparisons against established chemotherapeutic agents, Doxorubicin and Cisplatin. This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the causal logic behind experimental choices to ensure a robust and translatable preclinical evaluation.

Section 1: The Candidate and the Benchmarks

Profile of the Investigational Compound: 3,4-dihydro-2H-benzo[b]oxazin-7-ol
  • IUPAC Name: 3,4-dihydro-2H-1,4-benzoxazin-7-ol[7]

  • Molecular Formula: C₈H₉NO₂[7]

  • Molecular Weight: 151.16 g/mol [7]

  • Structure:

    alt text

Rationale for Investigation: The selection of this molecule is predicated on the established anticancer activity of the broader benzoxazine class. Derivatives have shown efficacy against breast, lung, colon, and liver cancer cell lines.[5][8] The phenolic hydroxyl group at the 7-position offers a potential site for metabolic activation or for forming key interactions with biological targets, making it an intriguing candidate for systematic evaluation.

Selection of Comparator Agents

To rigorously assess the therapeutic potential of a new chemical entity, it is imperative to benchmark its performance against current standards of care. For this purpose, we have selected two widely used chemotherapeutic agents with distinct mechanisms of action:

  • Doxorubicin: An anthracycline antibiotic that functions primarily by intercalating into DNA and inhibiting topoisomerase II, which leads to the formation of DNA double-strand breaks and subsequent apoptosis.[9][10] It is a cornerstone treatment for a variety of cancers, including breast cancer.[]

  • Cisplatin: A platinum-based drug that forms covalent adducts with DNA, creating intra- and inter-strand cross-links.[12][13] This DNA damage disrupts replication and transcription, triggering cell cycle arrest and apoptosis in rapidly dividing cancer cells.[14][15] It is a key component in regimens for lung, ovarian, and testicular cancers.[16][17]

Section 2: A Multi-Tiered Strategy for Preclinical Evaluation

A logical, phased approach is critical to efficiently evaluate a new compound, moving from broad screening to detailed mechanistic and in vivo studies. This minimizes resource expenditure while maximizing data quality.

G cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: Mechanistic Assays cluster_2 Tier 3: Advanced In Vitro Models cluster_3 Tier 4: In Vivo Efficacy a Initial Cytotoxicity Screening (Multi-Cell Line Panel) b Determine IC50 Values a->b Quantify Potency c Apoptosis Analysis (Annexin V / PI) b->c Confirm Cell Death Pathway d Cell Cycle Analysis (Flow Cytometry) e 3D Spheroid/Organoid Growth Inhibition d->e Test in Complex Model f Xenograft Tumor Model (e.g., CDX) e->f Validate in Living System g Assess Tumor Growth Inhibition (TGI) & Tolerability f->g Evaluate Systemic Effect

Caption: Multi-tiered workflow for preclinical assessment.

Tier 1: Foundational In Vitro Cytotoxicity Screening

Expertise & Experience: The initial step is to establish whether the compound possesses cytotoxic activity against cancer cells. Using a broad panel of cell lines, such as the NCI-60 or a custom panel representing diverse cancer types (e.g., lung, breast, colon), provides a preliminary spectrum of activity and helps identify potential indications.[18][19]

Experimental Protocol 1: Cell Viability (MTT/MTS) Assay This colorimetric assay is a robust, high-throughput method to measure cell metabolic activity, which serves as a proxy for cell viability.

  • Cell Seeding: Plate cancer cells (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of 3,4-dihydro-2H-benzo[b]oxazin-7-ol, Doxorubicin, and Cisplatin. Replace the cell culture medium with medium containing the compounds at various concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plates for 72 hours. This duration allows for multiple cell doubling times, providing a sufficient window to observe antiproliferative effects.

  • Reagent Addition: Add MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours. Living cells with active metabolism will convert the tetrazolium salt into a colored formazan product.

  • Data Acquisition: Solubilize the formazan crystals (if using MTT) and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results as a dose-response curve and calculate the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Data Presentation 1: Comparative IC₅₀ Values (Hypothetical Data)

CompoundA549 (Lung Cancer) IC₅₀ (µM)MCF-7 (Breast Cancer) IC₅₀ (µM)HCT-116 (Colon Cancer) IC₅₀ (µM)
3,4-dihydro-2H-benzo[b]oxazin-7-ol 8.512.215.8
Doxorubicin (Comparator) 0.10.050.2
Cisplatin (Comparator) 5.27.86.5
Tier 2: Elucidating the Mechanism of Cell Death

Trustworthiness: Once cytotoxicity is established, it is crucial to understand how the compound kills cancer cells. Differentiating between programmed cell death (apoptosis) and uncontrolled cell death (necrosis) is a key step. Furthermore, analyzing the compound's effect on the cell cycle can reveal if it targets cellular division machinery.

G G1 G1 Phase (Growth) S S Phase (DNA Synthesis) G1->S G1/S Checkpoint G2 G2 Phase (Growth & Prep for Mitosis) S->G2 M M Phase (Mitosis) G2->M G2/M Checkpoint M->G1

Caption: The four phases of the eukaryotic cell cycle.

Experimental Protocol 2: Apoptosis Assay via Annexin V/Propidium Iodide (PI) Staining

  • Treatment: Culture cells (e.g., A549) in 6-well plates and treat with the test compound at its 1x and 2x IC₅₀ concentrations for 24 or 48 hours. Include positive (e.g., staurosporine) and negative (vehicle) controls.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes.

    • Causality: Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it only stains late apoptotic and necrotic cells.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The results will differentiate four populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Experimental Protocol 3: Cell Cycle Analysis

  • Treatment & Harvesting: Treat cells as described in the apoptosis protocol. Harvest cells at various time points (e.g., 12, 24, 48 hours) to capture the dynamics of cell cycle arrest.

  • Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C. This permeabilizes the cell membrane.

  • Staining: Wash the fixed cells and resuspend in a staining solution containing PI and RNase A. RNase A is essential to degrade RNA, ensuring that PI only stains DNA.

  • Flow Cytometry: Analyze the cells by flow cytometry. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell, allowing for quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Section 3: Evaluation in Physiologically Relevant In Vitro Models

Expertise & Experience: While 2D cell monolayers are excellent for initial screening, they fail to recapitulate the complex three-dimensional architecture, cell-cell interactions, and nutrient gradients of an actual tumor.[20] 3D tumor spheroids or patient-derived organoids offer a more predictive in vitro model system.[21]

Experimental Protocol 4: 3D Tumor Spheroid Growth Inhibition

  • Spheroid Formation: Seed cancer cells into ultra-low attachment 96-well plates. The cells will aggregate and form a single spheroid in each well over 2-4 days.

  • Treatment: Once spheroids have formed and reached a consistent size, add the test compounds at various concentrations.

  • Monitoring Growth: Image the spheroids every 48 hours using an automated imaging system or microscope. Measure the diameter or area of each spheroid.

  • Viability Assessment: At the end of the treatment period (e.g., 7-10 days), assess the viability of the cells within the spheroid using a 3D-compatible assay (e.g., CellTiter-Glo® 3D). This assay measures ATP levels, which correlate with the number of viable cells.

  • Analysis: Plot spheroid growth curves over time and calculate the final spheroid viability for each treatment condition.

Data Presentation 2: Comparative Effect on 3D Spheroid Viability (Hypothetical Data)

CompoundA549 Spheroid Viability (% of Control) at 2x IC₅₀
3,4-dihydro-2H-benzo[b]oxazin-7-ol 45%
Doxorubicin (Comparator) 35%
Cisplatin (Comparator) 55%

Section 4: Definitive In Vivo Efficacy Assessment

Authoritative Grounding: The ultimate preclinical test for an anticancer compound is its ability to inhibit tumor growth in a living organism. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are the gold standard for this evaluation.[22][23] They provide critical data on a compound's efficacy, tolerability, and pharmacodynamic effects in a systemic context.[24][25]

G A Day 0: Implant Cancer Cells (e.g., A549) Subcutaneously into Immunodeficient Mice B Tumor Growth Phase: Monitor Mice Daily, Measure Tumors 2x/week A->B C Day 10-14 (Tumors ~100-150 mm³): Randomize Mice into Treatment Groups B->C D Treatment Phase (e.g., 21 days): - Vehicle Control - Test Compound (e.g., 50 mg/kg, PO, QD) - Doxorubicin (e.g., 5 mg/kg, IP, QW) C->D E Monitoring During Treatment: - Tumor Volume - Body Weight (Tolerability) - Clinical Observations D->E F End of Study: - Euthanasia - Tumor Excision & Analysis (IHC, Western Blot) E->F

Caption: Experimental workflow for a cell line-derived xenograft (CDX) study.

Experimental Protocol 5: Cell Line-Derived Xenograft (CDX) Model

  • Animal Model: Use immunodeficient mice (e.g., NOD-SCID or Athymic Nude) to prevent rejection of the human tumor cells.

  • Cell Implantation: Subcutaneously inject a suspension of 1-5 million A549 cells (or another relevant cell line) mixed with Matrigel into the flank of each mouse.

  • Tumor Growth and Randomization: Allow tumors to grow to an average volume of 100-150 mm³. Once tumors reach this size, randomize the mice into treatment groups (n=8-10 mice per group) with similar mean tumor volumes.

  • Treatment Administration: Administer treatments as follows:

    • Group 1: Vehicle Control (e.g., saline or appropriate solvent, administered daily by oral gavage).

    • Group 2: 3,4-dihydro-2H-benzo[b]oxazin-7-ol (dose and schedule determined by prior tolerability studies, e.g., 50 mg/kg, daily by oral gavage).

    • Group 3: Doxorubicin (e.g., 5 mg/kg, weekly by intraperitoneal injection).

  • Monitoring: Measure tumor dimensions with digital calipers twice weekly and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor mouse body weight and clinical signs of toxicity concurrently.

  • Endpoint: Continue the study for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size. Euthanize mice and excise tumors for downstream pharmacodynamic analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).

  • Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control.

Data Presentation 3: Comparative In Vivo Efficacy (Hypothetical Data)

Treatment GroupFinal Mean Tumor Volume (mm³)% TGIMean Body Weight Change (%)
Vehicle Control 1250 ± 150N/A+5%
3,4-dihydro-2H-benzo[b]oxazin-7-ol 625 ± 9550%-2%
Doxorubicin (Comparator) 450 ± 8064%-12%

Section 5: Synthesis of Findings and Future Directions

This structured evaluation provides a comprehensive preclinical data package. The initial screening identifies the potency and spectrum of the compound. Mechanistic assays then reveal how it works, for instance, by inducing G2/M cell cycle arrest and subsequent apoptosis. The 3D spheroid data provides confidence that the compound can penetrate and act on a tumor-like mass. Finally, the in vivo xenograft study confirms its ability to inhibit tumor growth in a complex biological system and provides an initial assessment of its safety profile.

Comparative Summary (Hypothetical)

Our hypothetical data suggests that 3,4-dihydro-2H-benzo[b]oxazin-7-ol demonstrates moderate single-agent anticancer activity. While its in vitro potency (IC₅₀) is lower than that of Doxorubicin, its in vivo efficacy (%TGI) is significant, and importantly, it appears to be much better tolerated (minimal body weight loss compared to Doxorubicin). This favorable therapeutic window is a highly desirable characteristic for a developmental candidate.

Potential Mechanism of Action & Future Work

Based on literature for related benzoxazinones that inhibit PI3K/mTOR or induce DNA damage, future experiments should probe these pathways.[5][8] Western blotting for key pathway proteins (p-Akt, p-mTOR, γH2AX) in treated tumor xenografts would be a logical next step.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT activates mTOR mTORC1 AKT->mTOR Proliferation Cell Growth & Proliferation mTOR->Proliferation Compound 3,4-dihydro-2H- benzo[b]oxazin-7-ol Compound->PI3K inhibits?

Caption: Hypothetical targeting of the PI3K/Akt/mTOR signaling pathway.

The promising tolerability and moderate efficacy suggest that 3,4-dihydro-2H-benzo[b]oxazin-7-ol could be a strong candidate for combination therapies, potentially with DNA-damaging agents or targeted therapies, to achieve synergistic effects. Further medicinal chemistry efforts to create derivatives could also enhance its intrinsic potency.

References

A New Horizon in CNS Drug Discovery: The Potential Advantages of 3,4-dihydro-2H-benzo[b]oxazin-7-ol Over Traditional CNS Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pressing Need for Innovation in CNS Drug Development

The development of drugs targeting the central nervous system (CNS) is fraught with challenges.[1][2][3] The intricate nature of the brain, the protective yet formidable blood-brain barrier, and the complex pathophysiology of CNS disorders contribute to high failure rates in clinical trials.[1][4] For decades, the mainstay of treatment for many CNS conditions has been traditional drugs such as Selective Serotonin Reuptake Inhibitors (SSRIs), benzodiazepines, and antipsychotics. While these medications have provided relief for many, their utility is often limited by a constellation of side effects, including metabolic syndrome, emotional blunting, and the potential for dependence and withdrawal.[5][6][7][8] This underscores a critical need for novel chemical scaffolds that offer improved efficacy and a more favorable safety profile.

This guide explores the potential advantages of a promising, yet underexplored molecule, 3,4-dihydro-2H-benzo[b]oxazin-7-ol , as a potential alternative to traditional CNS drugs. While direct comparative clinical data for this specific compound is not yet available, emerging research on the broader class of 3,4-dihydro-2H-benzo[b]oxazine derivatives suggests a promising pharmacological profile that warrants further investigation.[9] This document will serve as a technical guide for researchers, outlining the potential benefits of this chemical scaffold and providing a roadmap for its comparative evaluation against established CNS therapies.

The Benzoxazine Scaffold: A Foundation for Novel CNS Therapeutics

The 3,4-dihydro-2H-benzo[b]oxazine core is a privileged heterocyclic structure in medicinal chemistry, appearing in a variety of biologically active compounds.[10] Its rigid, bicyclic framework provides a unique three-dimensional geometry for interaction with CNS targets. Notably, derivatives of this scaffold have been investigated for several CNS-relevant activities, suggesting a multifaceted potential for the parent compound, 3,4-dihydro-2H-benzo[b]oxazin-7-ol.

Potential for Enhanced Receptor Selectivity

A significant drawback of many traditional CNS drugs is their broad receptor-binding profile, which can lead to a wide range of off-target effects. For instance, older antipsychotics are known for their extrapyramidal side effects due to their strong affinity for dopamine D2 receptors.[11][12][13] The benzoxazine scaffold offers a potential avenue for designing more selective ligands. Research into 3,4-dihydro-2H-benzo[b]oxazine derivatives has demonstrated their potential as potent and selective antagonists for the 5-HT6 serotonin receptor.[14] The 5-HT6 receptor is an exclusively CNS-localized receptor, and its modulation is a promising strategy for treating cognitive deficits in schizophrenia and Alzheimer's disease. The ability to fine-tune the substitutions on the benzoxazine ring system could allow for the development of highly selective ligands for various CNS targets, potentially minimizing the side effects associated with the promiscuous receptor interactions of older drugs.

Inherent Neuroprotective and Antioxidant Properties

A growing body of evidence suggests that oxidative stress and neuronal damage are key pathological features of many neurodegenerative and psychiatric disorders. Some benzoxazine derivatives have been shown to possess neuroprotective and antioxidant properties.[5] This intrinsic activity could offer a significant advantage over traditional CNS drugs that primarily address symptoms without tackling the underlying neurodegenerative processes. For example, one study demonstrated that a benzoxazine derivative could protect human umbilical vein endothelial cells from apoptosis induced by oxidized LDL by inhibiting reactive oxygen species (ROS) and downregulating pro-apoptotic pathways.[15] The phenolic hydroxyl group at the 7-position of 3,4-dihydro-2H-benzo[b]oxazin-7-ol is a key structural feature that could contribute to its antioxidant potential through free radical scavenging.

Comparative Evaluation: A Proposed Experimental Workflow

To rigorously assess the advantages of 3,4-dihydro-2H-benzo[b]oxazin-7-ol over traditional CNS drugs, a multi-tiered experimental approach is necessary. This workflow should encompass in vitro assays to determine the mechanism of action and safety profile, followed by in vivo studies to evaluate efficacy and behavioral effects.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Receptor Binding Receptor Binding Neuronal Viability Neuronal Viability Receptor Binding->Neuronal Viability Safety Profile Blood-Brain Barrier Blood-Brain Barrier Neuronal Viability->Blood-Brain Barrier CNS Penetration Elevated Plus Maze Elevated Plus Maze Blood-Brain Barrier->Elevated Plus Maze Anxiolytic Effects Forced Swim Test Forced Swim Test Elevated Plus Maze->Forced Swim Test Antidepressant Effects Toxicology Toxicology Forced Swim Test->Toxicology Safety & Tolerability 3,4-dihydro-2H-benzo[b]oxazin-7-ol 3,4-dihydro-2H-benzo[b]oxazin-7-ol 3,4-dihydro-2H-benzo[b]oxazin-7-ol->Receptor Binding Mechanism of Action

Caption: Proposed experimental workflow for comparative analysis.

Part 1: In Vitro Characterization

1. Receptor Binding Affinity Assays

  • Objective: To determine the binding profile of 3,4-dihydro-2H-benzo[b]oxazin-7-ol against a panel of CNS-relevant receptors and compare it to traditional drugs.

  • Methodology:

    • Compound Preparation: Prepare stock solutions of 3,4-dihydro-2H-benzo[b]oxazin-7-ol, a benzodiazepine (e.g., Diazepam), an SSRI (e.g., Fluoxetine), and an antipsychotic (e.g., Haloperidol) in a suitable solvent (e.g., DMSO).

    • Receptor Membrane Preparation: Utilize commercially available cell membranes expressing specific human recombinant receptors (e.g., GABA-A, SERT, D2, 5-HT6).

    • Radioligand Binding Assay:

      • Incubate the receptor membranes with a specific radioligand (e.g., [3H]Flunitrazepam for GABA-A) and varying concentrations of the test compounds.

      • After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

      • Quantify the radioactivity of the filters using liquid scintillation counting.

    • Data Analysis: Determine the IC50 values (concentration of the compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki (inhibition constant) values.

  • Rationale: This assay will reveal the affinity and selectivity of the test compound for various CNS targets, providing insights into its potential mechanism of action and off-target liabilities.[16] A more selective binding profile for 3,4-dihydro-2H-benzo[b]oxazin-7-ol would suggest a lower potential for side effects compared to less selective traditional drugs.

2. Neuronal Cell Viability and Neuroprotection Assays

  • Objective: To assess the cytotoxicity of 3,4-dihydro-2H-benzo[b]oxazin-7-ol and its potential to protect neurons from oxidative stress.

  • Methodology:

    • Cell Culture: Culture primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y).

    • Cytotoxicity Assay:

      • Treat the neuronal cultures with a range of concentrations of 3,4-dihydro-2H-benzo[b]oxazin-7-ol and control drugs for 24-48 hours.

      • Assess cell viability using assays such as the MTT assay (measures mitochondrial activity) or the LDH release assay (measures membrane integrity).[8][17][18]

    • Neuroprotection Assay:

      • Pre-treat neuronal cultures with the test compounds.

      • Induce oxidative stress using an agent like hydrogen peroxide (H2O2) or glutamate.

      • Measure cell viability after the insult.

  • Rationale: These assays will establish the therapeutic window of the compound and provide evidence for any neuroprotective effects, a key potential advantage over traditional drugs.[5][15]

3. In Vitro Blood-Brain Barrier (BBB) Permeability Assay

  • Objective: To predict the ability of 3,4-dihydro-2H-benzo[b]oxazin-7-ol to cross the blood-brain barrier.

  • Methodology:

    • Model System: Utilize an in vitro BBB model, such as a co-culture of brain endothelial cells and astrocytes on a permeable support (e.g., Transwell inserts).[19][20][21]

    • Permeability Assessment:

      • Add the test compound to the apical (blood) side of the Transwell.

      • At various time points, collect samples from the basolateral (brain) side.

      • Quantify the concentration of the compound in the basolateral samples using LC-MS/MS.

    • Data Analysis: Calculate the apparent permeability coefficient (Papp).

  • Rationale: Efficient BBB penetration is a prerequisite for any CNS-active drug.[22] This assay will provide an early indication of the compound's potential for CNS bioavailability.

Part 2: In Vivo Behavioral and Safety Evaluation

1. Elevated Plus Maze (EPM) for Anxiety-Like Behavior

  • Objective: To evaluate the anxiolytic potential of 3,4-dihydro-2H-benzo[b]oxazin-7-ol in a rodent model of anxiety.[1][6][11][23]

  • Methodology:

    • Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

    • Procedure:

      • Administer 3,4-dihydro-2H-benzo[b]oxazin-7-ol, a positive control (e.g., Diazepam), or vehicle to mice or rats.

      • After a set pre-treatment time, place the animal in the center of the maze.

      • Record the animal's behavior for a 5-minute session using a video tracking system.

    • Data Analysis: Measure the time spent in and the number of entries into the open and closed arms.

  • Rationale: Anxiolytic compounds typically increase the time spent in and entries into the open arms, as they reduce the animal's natural aversion to open spaces.[24][25][26] This test will provide evidence for the anxiolytic efficacy of the compound.

2. Forced Swim Test (FST) for Depressive-Like Behavior

  • Objective: To assess the antidepressant-like effects of 3,4-dihydro-2H-benzo[b]oxazin-7-ol.[12][27][28][29][30]

  • Methodology:

    • Apparatus: A cylindrical container filled with water.

    • Procedure:

      • Administer the test compound, a positive control (e.g., Fluoxetine), or vehicle to mice.

      • Place the mouse in the water-filled cylinder for a 6-minute session.

      • Record the duration of immobility during the last 4 minutes of the test.

    • Data Analysis: A decrease in immobility time is indicative of an antidepressant-like effect.

  • Rationale: The FST is a widely used screening tool for antidepressant drugs. It is based on the principle that animals will adopt an immobile posture after initial escape attempts, and that this "behavioral despair" is reduced by antidepressants.[31]

Data Presentation and Interpretation

For a clear and objective comparison, all quantitative data should be summarized in tables.

Table 1: Comparative In Vitro Profile

CompoundGABA-A Ki (nM)SERT Ki (nM)D2 Ki (nM)5-HT6 Ki (nM)Neuronal Viability (IC50, µM)BBB Permeability (Papp, 10-6 cm/s)
3,4-dihydro-2H-benzo[b]oxazin-7-ol
Diazepam
Fluoxetine
Haloperidol

Table 2: Comparative In Vivo Profile

CompoundDose (mg/kg)Time in Open Arms (s) in EPMImmobility Time (s) in FST
Vehicle-
3,4-dihydro-2H-benzo[b]oxazin-7-ol
Diazepam
Fluoxetine

Conclusion and Future Directions

While the direct evidence for the advantages of 3,4-dihydro-2H-benzo[b]oxazin-7-ol is still in its nascent stages, the pharmacological profile of the broader benzoxazine class presents a compelling case for its further investigation as a novel CNS therapeutic. The potential for improved receptor selectivity and intrinsic neuroprotective effects positions this scaffold as a promising starting point for the development of next-generation CNS drugs with a superior efficacy and safety profile compared to traditional medications. The experimental workflow outlined in this guide provides a robust framework for the systematic evaluation of 3,4-dihydro-2H-benzo[b]oxazin-7-ol and its derivatives. Future research should focus on synthesizing a library of analogs to establish clear structure-activity relationships and to optimize for potency, selectivity, and pharmacokinetic properties. Through such rigorous preclinical evaluation, the true potential of this intriguing molecule can be unlocked, paving the way for safer and more effective treatments for a range of debilitating CNS disorders.

References

The Dual-Edged Sword: A Comparative Guide to the 3,4-Dihydro-2H-benzo[b]oxazine Scaffold in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of central nervous system (CNS) drug discovery, particularly in the pursuit of novel antidepressants, the selection of a core chemical scaffold is a decision that dictates the trajectory of a research program. The ideal scaffold must not only provide a foundation for potent and selective interaction with the desired biological targets but also possess favorable physicochemical and pharmacokinetic properties. The 3,4-dihydro-2H-benzo[b]oxazine moiety has emerged as a "privileged scaffold," a versatile and effective framework for constructing compounds with a wide range of biological activities.[1][2][3]

This guide provides an in-depth, objective comparison of the 3,4-dihydro-2H-benzo[b]oxazine scaffold, using 3,4-dihydro-2H-benzo[b]oxazin-7-ol as a representative starting point, against established alternatives in the context of developing dual-action antidepressants targeting the serotonin transporter (SERT) and the 5-HT1A receptor. We will dissect the inherent advantages and limitations of this scaffold, supported by comparative experimental data and detailed protocols to empower researchers in their decision-making process.

The Therapeutic Rationale: Dual SERT/5-HT1A Modulation

Major Depressive Disorder (MDD) is a complex illness, and a significant portion of patients do not achieve adequate remission with traditional Selective Serotonin Reuptake Inhibitors (SSRIs).[4] This has spurred the development of agents with multiple mechanisms of action. A promising strategy involves the simultaneous inhibition of SERT and partial agonism of the 5-HT1A receptor.[5][6] This dual action is hypothesized to not only increase synaptic serotonin levels (via SERT inhibition) but also to accelerate the onset of therapeutic effects and potentially reduce side effects like sexual dysfunction by directly modulating 5-HT1A autoreceptors.[5][7]

The clinically approved drug Vilazodone (Viibryd) exemplifies this approach, validating the therapeutic potential of this dual pharmacology.[4][8] Therefore, any new scaffold, such as the benzoxazine core, entering this space must demonstrate clear advantages or a differentiated profile compared to established molecules.

The Benzoxazine Scaffold: A Promising Contender

The 3,4-dihydro-2H-benzo[b]oxazine core is an attractive starting point for medicinal chemists. Its rigid, bicyclic structure provides a defined three-dimensional arrangement for substituents, allowing for precise tuning of interactions with biological targets. The presence of both aromatic and heterocyclic functionalities offers multiple points for chemical modification, facilitating the optimization of potency, selectivity, and pharmacokinetic properties.[1][2] Derivatives of this scaffold have been successfully designed to possess the desired dual SERT and 5-HT1A activity.[5][9][10]

Below is a logical workflow for the evaluation of a novel benzoxazine-based compound against its comparators.

G cluster_0 Scaffold Selection & Synthesis cluster_1 Primary Target Engagement cluster_2 Comparative Analysis cluster_3 Safety & Selectivity Profiling a Select Benzoxazine Scaffold (e.g., based on 3,4-dihydro-2H- benzo[b]oxazin-7-ol) b Synthesize Derivative Library a->b c In Vitro Binding Assays (SERT & 5-HT1A) b->c Lead Compounds d In Vitro Functional Assays (5-HT1A Agonism) c->d e Compare Ki / IC50 values with Vilazodone & Buspirone d->e f hERG Inhibition Assay d->f Promising Leads g Off-target Receptor Panel f->g g->e Interpret Data in Context

Caption: Evaluation workflow for novel benzoxazine derivatives.

Comparative Performance Analysis

To objectively assess the benzoxazine scaffold, we will compare the binding affinities of a representative derivative against the established drugs Vilazodone and Buspirone.

CompoundTargetBinding Affinity (Ki, nM)Data Source
Benzoxazine Derivative (Hypothetical Lead) SERT 1.5 [5][9]
5-HT1A 2.8 [5][9]
VilazodoneSERT0.1[5][11]
5-HT1A2.1 (IC50)[5][7]
BuspironeSERT>10,000[12][13]
5-HT1A4-78 (agonist)[13][14]

Note: The data for the hypothetical benzoxazine lead is representative of potent compounds described in the literature.[5][9][10] Buspirone is a 5-HT1A partial agonist and does not significantly inhibit SERT, serving as a comparator for 5-HT1A activity.

From this data, we can derive the primary advantages and limitations of the benzoxazine scaffold.

Advantages of the 3,4-Dihydro-2H-benzo[b]oxazine Scaffold
  • High Potency at Dual Targets: Medicinal chemistry efforts have demonstrated that the benzoxazine core can be decorated to produce compounds with nanomolar or even sub-nanomolar affinity for both SERT and the 5-HT1A receptor, rivaling the potency of established drugs like Vilazodone.[5][10]

  • Synthetic Tractability: The synthesis of 3,4-dihydro-2H-benzo[b]oxazine derivatives is well-established, often involving straightforward cyclization reactions.[15][16] This allows for the rapid generation of diverse chemical libraries to explore structure-activity relationships (SAR).

  • Structural Rigidity and Modularity: The fused ring system provides a rigid framework that can reduce the entropic penalty of binding to a receptor, potentially leading to higher affinity. The scaffold offers distinct vectors for chemical modification, allowing for the independent optimization of pharmacophores for each target.[1][3]

Limitations and Research Challenges
  • Potential for hERG Inhibition: A significant liability for many CNS drugs, particularly those containing a basic amine and lipophilic aromatic regions, is the off-target blockade of the hERG potassium channel, which can lead to life-threatening cardiac arrhythmias.[17][18] The chemical space occupied by potent benzoxazine-based SERT/5-HT1A ligands often overlaps with the known pharmacophore for hERG inhibitors.[19] Early assessment of hERG activity is therefore critical. A compound with an IC50 value ≤10 μM is often considered a potential hERG inhibitor.[20][21]

  • Achieving Optimal Selectivity: While potent at the primary targets, ensuring selectivity against other serotonin receptor subtypes (e.g., 5-HT2A, 5-HT2C) and other CNS targets (e.g., dopamine and norepinephrine transporters) is a key challenge that requires careful optimization of the substitution pattern on the benzoxazine core.[5][9]

  • Pharmacokinetic Profile: While some derivatives have shown good oral bioavailability and brain penetration in preclinical species, optimizing metabolic stability and avoiding rapid clearance remains a compound-specific challenge that must be addressed during lead optimization.[10]

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of data, the following detailed protocols for key in vitro assays are provided.

Protocol 1: Human SERT Radioligand Binding Assay

This protocol determines the binding affinity of a test compound for the human serotonin transporter (hSERT) via competitive displacement of a known radioligand.

Objective: To calculate the inhibitor constant (Ki) of a benzoxazine derivative for hSERT.

Materials:

  • Membranes: Commercially available membranes from HEK293 cells stably expressing hSERT.

  • Radioligand: [³H]-Citalopram (Specific Activity: ~70-90 Ci/mmol).[4][7]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Control: 10 µM Fluoxetine.[4]

  • Test Compound: Benzoxazine derivative, serially diluted.

  • Apparatus: 96-well microplate, cell harvester, glass fiber filters (GF/B or GF/C), scintillation counter.

Procedure:

  • Membrane Preparation: Thaw hSERT membranes on ice and dilute in assay buffer to a final concentration of 5-10 µg protein per well.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total Binding: 50 µL assay buffer.

    • Non-specific Binding (NSB): 50 µL of 10 µM Fluoxetine.

    • Test Compound: 50 µL of each serial dilution of the benzoxazine derivative.

  • Radioligand Addition: Add 50 µL of [³H]-Citalopram (final concentration ~1 nM, near its Kd) to all wells.[4][22]

  • Reaction Initiation: Add 150 µL of the diluted membrane preparation to all wells to initiate the binding reaction. The final assay volume is 250 µL.

  • Incubation: Incubate the plate for 60 minutes at room temperature (~25°C) with gentle agitation to reach equilibrium.[7][11]

  • Harvesting: Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.

  • Washing: Wash the filters 3-4 times with 3 mL of ice-cold wash buffer.[4]

  • Counting: Dry the filter mat, place it in a scintillation bag with scintillant, and quantify radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (DPM) - NSB (DPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of radioligand and Kd is its dissociation constant.

G cluster_0 Assay Preparation cluster_1 Binding Reaction cluster_2 Signal Detection & Analysis prep Prepare Reagents: - hSERT Membranes - [3H]-Citalopram - Buffers - Test Compound Dilutions setup Plate Setup (96-well): - Total Binding Wells - Non-Specific Wells - Test Compound Wells prep->setup add_ligand Add [3H]-Citalopram setup->add_ligand add_mem Add hSERT Membranes add_ligand->add_mem incubate Incubate (60 min, RT) add_mem->incubate harvest Harvest & Wash Filters incubate->harvest count Scintillation Counting harvest->count analyze Calculate IC50 & Ki count->analyze

Caption: Workflow for the hSERT Radioligand Binding Assay.

Protocol 2: 5-HT1A Receptor Functional Assay (cAMP Inhibition)

This protocol determines the functional activity (agonism/antagonism) of a test compound at the Gi-coupled 5-HT1A receptor by measuring the inhibition of forskolin-stimulated cAMP production.

Objective: To determine the EC50 (for agonists) or IC50 (for antagonists) and intrinsic activity of a benzoxazine derivative at the human 5-HT1A receptor.

Materials:

  • Cells: CHO or HEK293 cells stably expressing the human 5-HT1A receptor.[8][14]

  • Stimulation Buffer: HBSS containing 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX (a phosphodiesterase inhibitor), pH 7.4.

  • Agonist Control: 8-OH-DPAT or Serotonin.

  • Antagonist Control: WAY-100635.

  • Adenylyl Cyclase Stimulator: Forskolin.

  • cAMP Detection Kit: A commercial kit based on TR-FRET (e.g., LANCE Ultra) or AlphaScreen technology.[8][13]

  • Apparatus: 384-well white opaque microplate, plate reader compatible with the detection kit.

Procedure (Agonist Mode):

  • Cell Preparation: Harvest cells and resuspend in stimulation buffer to a density of ~3,000 cells/well.

  • Assay Setup:

    • Dispense 5 µL of cell suspension into each well of a 384-well plate.

    • Add 5 µL of serially diluted test compound or agonist control (e.g., 8-OH-DPAT).

  • Stimulation: Add 5 µL of forskolin (at a final concentration that stimulates ~80% of maximal response, e.g., EC80) to all wells except the basal control.

  • Incubation: Incubate the plate for 30 minutes at room temperature.

  • cAMP Detection: Add the cAMP detection reagents (e.g., Eu-cAMP tracer and ULight-anti-cAMP antibody) as per the manufacturer's protocol.[13]

  • Final Incubation: Incubate for 60 minutes at room temperature.

  • Read Plate: Measure the signal (e.g., TR-FRET ratio) on a compatible plate reader.

  • Data Analysis:

    • Convert the signal to cAMP concentration using a standard curve.

    • Plot the percent inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound.

    • Determine the EC50 and maximal response (Emax) by non-linear regression.

    • Calculate intrinsic activity relative to a full agonist like 8-OH-DPAT.

For antagonist mode, cells are pre-incubated with the test compound before stimulation with a fixed concentration (EC80) of a known agonist (e.g., 8-OH-DPAT) in the presence of forskolin.

Protocol 3: hERG Inhibition Assay (Automated Patch Clamp)

This protocol provides a high-throughput method to assess the potential for a compound to inhibit the hERG potassium channel, a key indicator of cardiotoxicity risk.

Objective: To determine the IC50 of a benzoxazine derivative for the hERG channel.

Materials:

  • Cells: HEK293 cells stably expressing the hERG channel.

  • Extracellular Solution: Standard physiological salt solution.

  • Intracellular Solution: Potassium-based solution for whole-cell patch clamp.

  • Positive Control: A known hERG blocker (e.g., E-4031, Quinidine, or Flecainide).[18]

  • Apparatus: Automated patch-clamp system (e.g., QPatch or SyncroPatch).

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of the hERG-expressing cells according to the instrument manufacturer's instructions.

  • System Priming: Prime the automated patch-clamp system with extracellular and intracellular solutions.

  • Cell Sealing: The system automatically establishes high-resistance (>100 MOhms) "giga-seals" between individual cells and the planar patch-clamp chip.

  • Whole-Cell Configuration: The system ruptures the cell membrane to achieve the whole-cell recording configuration.

  • Baseline Recording: Record baseline hERG tail currents by applying a specific voltage-clamp protocol (e.g., a depolarizing step to +20 mV followed by a repolarizing step to -50 mV to elicit the characteristic tail current).

  • Compound Application: Apply a vehicle control followed by sequentially increasing concentrations of the test benzoxazine derivative (e.g., 0.1, 1, 10 µM). Allow 3-5 minutes of exposure for each concentration.

  • Data Acquisition: Continuously record the hERG current throughout the experiment.

  • Data Analysis:

    • Measure the peak amplitude of the hERG tail current at each concentration.

    • Calculate the percentage of current inhibition relative to the vehicle control.

    • Plot the percent inhibition against the log concentration of the test compound.

    • Determine the IC50 value using non-linear regression.

Conclusion and Future Outlook

The 3,4-dihydro-2H-benzo[b]oxazine scaffold represents a valuable and highly adaptable platform for the discovery of novel CNS agents, particularly dual-acting SERT/5-HT1A modulators. Its primary advantages lie in its synthetic accessibility and its ability to be readily modified to achieve high potency at both targets. However, researchers must navigate the significant challenge of potential hERG channel inhibition, a common liability for this chemical class.

The decision to pursue a benzoxazine-based program should be informed by an early and integrated screening strategy. By employing the robust, self-validating experimental workflows detailed in this guide, research teams can efficiently characterize the potency, functional activity, and, critically, the safety profile of their lead compounds. A successful program will be one that leverages the synthetic advantages of the scaffold while systematically designing out the hERG liability, ultimately aiming to develop a differentiated therapeutic with a superior clinical profile to existing treatments.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3,4-dihydro-2H-benzo[b]oxazin-7-ol

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3,4-dihydro-2H-benzo[b][1][2]oxazin-7-ol

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or sparsely documented compounds, such as 3,4-dihydro-2H-benzo[b][1][2]oxazin-7-ol (CAS No. 104535-37-7), demands a meticulous and proactive approach to personal protection. While comprehensive toxicological data for this specific molecule is not extensively published, established principles of chemical safety and data from structurally related compounds provide a robust framework for ensuring laboratory safety.

This guide provides essential, immediate safety and logistical information for the handling of 3,4-dihydro-2H-benzo[b][1][2]oxazin-7-ol. It is structured to provide not just a list of equipment, but the scientific rationale behind each recommendation, empowering you to work with confidence and security.

Hazard Assessment: A Data-Driven Approach

A thorough risk assessment is the cornerstone of safe laboratory practice. For 3,4-dihydro-2H-benzo[b][1][2]oxazin-7-ol, we must infer potential hazards from available data and analogous structures.

  • Structural Alerts: The molecule belongs to the benzoxazine class. Related compounds have documented hazards. For instance, the positional isomer, 3,4-dihydro-2H-benzo[b][1][2]oxazin-6-ol, is classified with hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3] Similarly, other benzoxazine derivatives are noted to be harmful if swallowed, in contact with skin, or inhaled.[4][5]

  • Physical Form: The compound is typically a solid, meaning that dust inhalation is a primary concern during weighing and transfer operations.

  • Unknowns: The toxicological properties have not been fully investigated.[2] In the absence of complete data, a conservative approach is warranted. We must assume the compound is potentially harmful via ingestion, skin contact, and inhalation.

Based on this analysis, the primary hazards to mitigate are:

  • Eye Contact: Risk of serious irritation.

  • Skin Contact: Risk of irritation and potential for systemic absorption.

  • Inhalation: Risk of respiratory tract irritation from airborne powder.

Core Directive: Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory when handling 3,4-dihydro-2H-benzo[b][1][2]oxazin-7-ol. This selection constitutes a self-validating system, ensuring overlapping layers of protection.

Hand Protection: The First Line of Defense

Direct contact with the skin is a significant route of exposure. The choice of gloves is therefore critical.

  • Material: Nitrile gloves are the standard for handling most laboratory chemicals. They provide excellent resistance to a wide range of substances and are less likely to cause allergic reactions than latex.

  • Standards: Always use chemotherapy gloves that meet the American Society for Testing and Materials (ASTM) D6978 standard.[6]

  • Thickness and Breakthrough: Thicker gloves generally offer better protection.[7] For prolonged work or when handling larger quantities, consider double-gloving or using a glove with a protection class of 5 or higher (breakthrough time >240 minutes).[4] For brief contact, a glove with a protection class of 3 (>60 minutes) may be sufficient.[4]

  • Procedure: Change gloves every 30 to 60 minutes, or immediately if you know or suspect contamination or damage.[7] Never wear gloves outside of the laboratory area.

Body Protection: Shielding Against Contamination
  • Laboratory Coat: A clean, long-sleeved laboratory coat is the minimum requirement.

  • Impermeable Gown: For procedures with a higher risk of splashes or significant powder handling (e.g., bulk transfers), an impermeable gown that closes in the back is required.[6] This provides a more complete barrier than a standard lab coat.

Eye and Face Protection: A Non-Negotiable Requirement

The potential for serious eye irritation necessitates robust protection.[3]

  • Standard Operations: At a minimum, ANSI Z87.1-rated safety glasses with side shields are required for all work with this compound.

  • Splash Hazard: When there is any risk of splashing (e.g., when working with solutions or during spill cleanup), chemical splash goggles must be worn.[4]

  • Enhanced Protection: A face shield, worn in conjunction with safety glasses or goggles, offers an additional layer of protection against splashes to the entire face.[7][8]

Respiratory Protection: Controlling Inhalation Risks
  • Engineering Controls: The primary method for controlling inhalation exposure is to handle the solid material within a certified chemical fume hood, a glove box, or a similar ventilated enclosure.

  • When Respirators are Necessary: If handling the powder outside of a primary engineering control is unavoidable, or during a large spill cleanup, respiratory protection is required. A NIOSH-approved N95 or N100 particulate respirator is sufficient for protection against dust.[7] For large spills where vapors could also be a concern, an elastomeric half-mask with a multi-gas cartridge and P100 filter may be more appropriate.[6] All personnel requiring respirators must be fit-tested and trained in accordance with OSHA standards.[7]

Operational and Disposal Plan

Safe handling extends beyond simply wearing PPE. It encompasses the entire lifecycle of the chemical in the laboratory.

Experimental Workflow: A Step-by-Step Guide
  • Preparation: Designate a specific area for handling the compound, preferably within a fume hood. Ensure a chemical spill kit is readily accessible.

  • PPE Donning: Put on all required PPE in the correct order (gown, then mask/respirator, then goggles/face shield, then gloves).

  • Handling:

    • When weighing the solid, use a spatula and handle it gently to avoid generating dust.

    • Clean the spatula and any contaminated surfaces immediately after use.

    • If making a solution, add the solid to the solvent slowly.

  • Post-Handling (Doffing): Remove PPE in an order that minimizes cross-contamination (gloves first, then goggles/face shield, then gown, then mask).

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[4]

Spill Management
  • Evacuate and Alert: Alert personnel in the immediate area.

  • Control: Prevent the spill from spreading.

  • PPE: Don appropriate PPE, including respiratory protection if the spill is large or generates dust.

  • Cleanup: Use dry cleanup procedures for solids to avoid generating dust.[4] Sweep up the material and place it in a sealed, labeled container for hazardous waste.[2][4]

  • Decontaminate: Clean the spill area thoroughly.

Disposal
  • All waste, including contaminated PPE and excess chemical, must be disposed of as hazardous waste.

  • Place materials in a clearly labeled, sealed container.

  • Follow all institutional, local, and national regulations for hazardous waste disposal.[4]

Quantitative Data and Specifications Summary

PPE ComponentSpecificationRationale and Best Practices
Gloves Nitrile, ASTM D6978 tested.[6]Provides chemical resistance. Change frequently and immediately upon contamination.[7]
Eye Protection ANSI Z87.1 Safety Glasses with side shields (minimum).Protects against dust and minor splashes.
Chemical Splash Goggles.Required for any task with a significant splash hazard.[4]
Body Protection Long-sleeved laboratory coat.Minimum requirement for all handling.
Impermeable Gown.For tasks with higher contamination risk.[6]
Respiratory N95/N100 Particulate Respirator (NIOSH-approved).For handling powder outside of a ventilated enclosure or during spills.[7]

Safe Handling Workflow Diagram

The following diagram outlines the logical flow for safely handling 3,4-dihydro-2H-benzo[b][1][2]oxazin-7-ol.

startStart: Prepare to Handle3,4-dihydro-2H-benzo[b][1,4]oxazin-7-olrisk_assessment1. Conduct Risk Assessment- Review SDS & literature- Assess potential for dust/splashstart->risk_assessmentselect_ppe2. Select & Don PPErisk_assessment->select_ppeengineering_controls3. Verify Engineering Controls(e.g., Fume Hood)select_ppe->engineering_controlshandling4. Perform Handling Procedure- Weighing- Solution Prepengineering_controls->handlingspill_checkSpill or Contamination?handling->spill_checkspill_procedureExecute Spill Procedure- Evacuate, Alert, Clean-upspill_check->spill_procedureYesdecontamination5. Decontaminate Work Areaspill_check->decontaminationNospill_procedure->decontaminationdoff_ppe6. Doff PPE Correctlydecontamination->doff_ppedisposal7. Dispose of Waste- Contaminated PPE- Chemical Wastedoff_ppe->disposalhand_wash8. Wash Hands Thoroughlydisposal->hand_washendEnd: Procedure Completehand_wash->end

Caption: Workflow for handling 3,4-dihydro-2H-benzo[b][1][2]oxazin-7-ol.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-dihydro-2H-benzo[b][1,4]oxazin-7-ol
Reactant of Route 2
3,4-dihydro-2H-benzo[b][1,4]oxazin-7-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.